Antifungal agent 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H16Br2O2 |
|---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-bromo-6-(3-bromo-2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H16Br2O2/c1-3-5-11-7-13(17(21)15(19)9-11)14-8-12(6-4-2)10-16(20)18(14)22/h3-4,7-10,21-22H,1-2,5-6H2 |
InChI Key |
PISRYDXEZSHUNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)CC=C)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Antifungal Potential of a Novel Magnolol Derivative
A Technical Guide for Researchers in Mycology and Drug Discovery
Foreword: The escalating threat of fungal resistance to existing therapeutic agents necessitates the urgent discovery and development of novel antifungal compounds. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for new drug leads. This technical guide delves into the chemical and biological profile of a potent antifungal agent, a semi-synthetic derivative of magnolol, identified as compound L5 in the primary scientific literature and referred to by some chemical suppliers as Antifungal agent 17. This document provides a comprehensive overview of its chemical structure, synthesis, antifungal efficacy, and proposed mechanism of action, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound, systematically named as a derivative of magnolol, possesses a distinct chemical structure that underpins its biological activity. It is a brominated biphenyl compound derived from magnolol, a well-characterized bioactive neolignan.
Chemical Structure:
Caption: Chemical structure of this compound (Compound L5).
Molecular Formula: C₁₈H₁₆Br₂O₂
Molecular Weight: 424.13 g/mol
**2. Synthesis and Characterization
The synthesis of this compound (L5) is achieved through a targeted modification of the natural product magnolol. The detailed experimental protocol for its synthesis is provided below, as described in the primary literature[1].
Experimental Protocol: Synthesis of this compound (L5)
Materials:
-
Magnolol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve magnolol (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final compound.
Characterization: The structure of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) and mass spectrometry[1].
Antifungal Activity
This compound (L5) has demonstrated significant in vitro activity against a range of plant pathogenic fungi. Its efficacy is particularly notable against Botrytis cinerea, the causative agent of gray mold disease.
Quantitative Data: In Vitro Antifungal Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) values of this compound (L5) and the parent compound, magnolol, against various fungal pathogens[1].
| Compound | Botrytis cinerea EC₅₀ (μg/mL) | Rhizoctonia solani EC₅₀ (μg/mL) | Fusarium graminearum EC₅₀ (μg/mL) | Sclerotinia sclerotiorum EC₅₀ (μg/mL) |
| This compound (L5) | 2.86 | >20 | 10.13 | 14.21 |
| Magnolol | 8.13 | 12.54 | >20 | 18.32 |
The data clearly indicates that the bromination of magnolol to yield this compound (L5) significantly enhances its antifungal potency against Botrytis cinerea[1].
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Fungal Strains and Culture:
-
The tested phytopathogenic fungi (Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Sclerotinia sclerotiorum) were maintained on potato dextrose agar (PDA) medium.
Procedure:
-
Prepare PDA medium and autoclave.
-
Dissolve the test compounds (this compound and magnolol) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a defined incubation period (when the mycelial growth in the control plate reaches the edge).
-
Calculate the percentage of mycelial growth inhibition relative to the control (solvent only).
-
Determine the EC₅₀ value by probit analysis.
Mechanism of Action
Preliminary studies into the mechanism of action of this compound (L5) suggest a multi-faceted mode of antifungal activity against B. cinerea. The primary proposed mechanisms involve the disruption of cellular integrity and function.
Proposed Signaling Pathway and Cellular Targets
The following diagram illustrates the proposed mechanism of action of this compound (L5) on Botrytis cinerea.
Caption: Proposed mechanism of action of this compound (L5).
Physiological and biochemical studies have indicated that this compound (L5) acts on B. cinerea by:
-
Altering Mycelial Morphology: The compound induces noticeable changes in the structure of the fungal mycelia.
-
Increasing Cell Membrane Permeability: It disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components.
-
Inducing Mitochondrial Dysfunction: The agent targets the mitochondria, the powerhouse of the cell, impairing their function[1].
These cellular insults collectively lead to the inhibition of fungal growth and, ultimately, cell death.
Concluding Remarks
This compound (L5), a semi-synthetic derivative of magnolol, emerges as a promising lead compound in the development of new fungicides. Its potent and specific activity against Botrytis cinerea, coupled with a multi-target mechanism of action, makes it an attractive candidate for further investigation. Future research should focus on in vivo efficacy studies, toxicological profiling, and further elucidation of its molecular targets to fully assess its potential as a crop protection agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for effective solutions to combat fungal pathogens.
References
An In-depth Technical Guide to the Antimicrobial Peptide AMP-17: Discovery, Origin, and Core Functional Characteristics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial peptide (AMP)-17 is a novel, naturally derived peptide isolated from the housefly, Musca domestica. It has garnered significant scientific interest due to its broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. Furthermore, AMP-17 has demonstrated promising antitumor activity, particularly against human leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, and detailed functional characteristics of AMP-17, including its antimicrobial efficacy, mechanisms of action, and protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug development.
Discovery and Origin
AMP-17 was identified from the transcriptome of Musca domestica larvae following induction by microbial challenge. The research group of Guo et al. has been instrumental in the characterization of this peptide. The full-length open reading frame (ORF) of the gene encoding for AMP-17 is 495 base pairs, which translates into a 164-amino acid protein with a predicted isoelectric point of 6.09[1]. The secondary structure of AMP-17 is primarily composed of α-helices, random coils, and extended strands[1].
Amino Acid Sequence of AMP-17:
While the full 164-amino acid sequence is noted, the exact mature, active peptide sequence of AMP-17 has been detailed in a Chinese patent (ZL 2016 1 0428119.8) and referenced in subsequent publications by Yang L. B. et al. (2022)[2]. For the purposes of synthesis and functional studies, researchers should refer to this patented sequence.
Data Presentation: Antimicrobial and Antitumor Efficacy
The biological activity of AMP-17 has been quantified against a variety of microbial and cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Antimicrobial Activity of AMP-17
| Target Organism | Strain | Activity Metric | Concentration (µg/mL) | Reference |
| Pseudomonas aeruginosa | CMCC 10104 & Clinical Isolates | MIC | 25 | [3] |
| Pseudomonas aeruginosa | CMCC 10104 & Clinical Isolates | MBC | 50 | [3] |
| Candida albicans | SC5314 | MIC | 16 | [4] |
| Candida albicans | Not Specified | MIC | 20 | [5] |
| Candida albicans | Not Specified | MFC | 40 | [5] |
| Cryptococcus neoformans | Not Specified | MIC | 9.375–18.75 | [6] |
| Cryptococcus neoformans | Not Specified | MFC | 18.75–37.5 | [6] |
| Candida spp. | Not Specified | MIC | 9.375–18.75 | [6] |
| Candida spp. | Not Specified | MFC | 18.75–37.5 | [6] |
| Staphylococcus aureus | Not Specified | MIC | 25 | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Table 2: Anti-biofilm Activity of AMP-17 against Candida albicans
| Activity Metric | Concentration (µg/mL) | Reference |
| MBIC₈₀ (Biofilm Formation Inhibition) | 64 | [4] |
| MBEC₈₀ (Mature Biofilm Eradication) | 512 | [4] |
MBIC₈₀: Minimum Biofilm Inhibitory Concentration for 80% inhibition; MBEC₈₀: Minimum Biofilm Eradication Concentration for 80% eradication.
Table 3: Antitumor Activity of AMP-17 against Human Leukemia K562 Cells
| Activity Metric | Concentration (µg/mL) | Reference |
| IC₅₀ (Cell Viability) | 58.91 ± 3.57 | [8] |
IC₅₀: Half-maximal Inhibitory Concentration.
Experimental Protocols
Recombinant Production and Purification of AMP-17
This protocol is based on the methods described by Sun et al. and Yang et al.[2][4].
-
Expression Vector: The full-length gene of AMP-17 is cloned into a pET-28a(+) vector with a His-tag.
-
Host Strain: Escherichia coli BL21 (DE3) is transformed with the recombinant plasmid.
-
Culture: Transformed E. coli are cultured in Luria-Bertani (LB) medium containing 100 µg/mL kanamycin at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.5.
-
Induction: Protein expression is induced by adding IPTG to a final concentration of 0.05 mmol/L and incubating for 24 hours at 32°C.
-
Cell Lysis: Bacterial cells are harvested by centrifugation (12,000 rpm for 10 min at 4°C), resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl), and disrupted by sonication.
-
Purification: The lysate is dissolved in urea, and the His-tagged AMP-17 is purified using Ni-NTA affinity chromatography.
-
Final Step: Imidazole is removed by ultrafiltration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method described by Sun et al.[4].
-
Inoculum Preparation: Fungal or bacterial cells are grown to the exponential phase and diluted to a final concentration of 1–2 × 10³ CFU/mL in an appropriate broth medium (e.g., Sabouraud-dextrose broth for fungi).
-
Peptide Dilution: AMP-17 is serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The diluted inoculum is added to each well containing the peptide dilutions and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that inhibits visible microbial growth.
Crystal Violet Biofilm Assay
This protocol is based on the methods used to assess the anti-biofilm activity of AMP-17 against C. albicans[4].
-
Biofilm Formation: C. albicans cells (1 x 10⁶ CFU/mL) are incubated in a 96-well plate with RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C for 24 hours to allow for mature biofilm formation. For biofilm inhibition assays, AMP-17 is added at the beginning of the incubation.
-
Washing: Planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with 0.1% crystal violet for 15 minutes at room temperature.
-
Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with 33% glacial acetic acid.
-
Quantification: The absorbance is measured at 570 nm to quantify the biofilm biomass.
Apoptosis Assessment in K562 Cells
This protocol is based on the methods described by Guo et al. for assessing apoptosis in human leukemia K562 cells[8].
-
Cell Culture and Treatment: K562 cells are seeded at a density of 1 × 10⁵ cells/mL in 24-well plates and incubated for 24 hours. The cells are then treated with varying concentrations of AMP-17 (e.g., 40, 60, and 80 µg/mL) for 24 hours.
-
Cell Staining: After treatment, cells are collected, washed with PBS, and resuspended in Annexin-V FITC binding solution. Annexin-V FITC and propidium iodide (PI) staining solution are added, and the cells are incubated for 20 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.
Mandatory Visualizations
Signaling Pathway of AMP-17-Induced Apoptosis in K562 Cells
Caption: AMP-17 induced apoptosis signaling pathway in K562 cells.
Experimental Workflow for AMP-17 Characterization
Caption: Experimental workflow for the characterization of AMP-17.
Conclusion
AMP-17 represents a promising candidate for the development of novel antimicrobial and anticancer therapeutics. Its natural origin, broad-spectrum activity, and distinct mechanisms of action make it a compelling subject for further investigation. This technical guide provides a foundational understanding of AMP-17 for researchers and drug development professionals, offering key data and experimental protocols to facilitate future studies. Continued research into the optimization of its production, formulation, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Antifungal Action of a Potent Magnolol Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway and biological activity of a potent antifungal agent derived from magnolol. While the specific designation "derivative 17" is not prominently cited in accessible literature, this document focuses on a well-characterized and highly active analog, compound L6 , as described in seminal research on magnolol derivatives. This guide provides a comprehensive overview of its synthesis, quantitative antifungal data, and the elucidated mechanism of action, adhering to rigorous scientific standards for data presentation and experimental detail.
Introduction to Magnolol and its Antifungal Potential
Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] Its structural scaffold presents a promising starting point for the development of novel therapeutic agents. Of particular interest is the modification of the magnolol structure to enhance its antifungal activity against a range of clinically and agriculturally relevant fungal pathogens.[2][3][4] Through targeted chemical synthesis, derivatives of magnolol have been developed that exhibit significantly improved potency compared to the parent compound.
Synthesis Pathway of Magnolol Derivative L6
The synthesis of magnolol derivative L6, a compound with saturated propyl groups at the C-5 and C-5' positions, involves a straightforward hydrogenation reaction of the parent magnolol molecule. This process effectively reduces the allyl groups of magnolol to propyl groups.
Experimental Protocol: Synthesis of Dihydromagnolol (L6)
Materials:
-
Magnolol
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve magnolol (1.0 equivalent) in methanol in a round-bottom flask.
-
Catalyst Addition: To this solution, add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dihydromagnolol (L6).
Synthesis Workflow
Quantitative Data
The antifungal efficacy of magnolol derivatives has been systematically evaluated against various phytopathogenic fungi. The following tables summarize the key quantitative data for dihydromagnolol (L6) and related compounds.
Antifungal Activity (EC₅₀ in μg/mL)
| Compound | Fusarium graminearum | Rhizoctonia solani |
| Magnolol | >50 | 8.13 |
| Dihydromagnolol (L6) | 4.39 | 1.40 |
Data sourced from studies on the antifungal activity of magnolol derivatives.
Spectroscopic Data for Dihydromagnolol (L6)
| Technique | Data |
| ¹H NMR | δ (ppm): 6.95 (d, J = 8.2 Hz, 2H), 6.89 (dd, J = 8.2, 2.2 Hz, 2H), 6.83 (d, J = 2.2 Hz, 2H), 4.90 (s, 2H, -OH), 2.52 (t, J = 7.6 Hz, 4H), 1.63 (sext, J = 7.6 Hz, 4H), 0.95 (t, J = 7.6 Hz, 6H). |
| ¹³C NMR | δ (ppm): 150.9, 132.3, 130.3, 129.5, 126.1, 115.8, 38.0, 24.8, 14.1. |
| HRMS (ESI) | m/z: Calculated for C₁₈H₂₃O₂ [M+H]⁺ 271.1693, found 271.1691. |
Note: Spectroscopic data is representative of dihydromagnolol.
Mechanism of Antifungal Action
The antifungal mechanism of magnolol and its derivatives is multifaceted, primarily involving the disruption of the fungal cell membrane and the impairment of mitochondrial function. For many fungal pathogens, magnolol has been shown to inhibit virulence factors and key signaling pathways.
Disruption of Cell Membrane Integrity
Magnolol derivatives exert their antifungal effect by increasing the permeability of the fungal cell membrane. This leads to the leakage of intracellular components and ultimately cell death. This mechanism is supported by studies showing morphological changes in fungal mycelia and increased conductivity of the surrounding medium after treatment with magnolol derivatives.
Inhibition of Key Signaling Pathways
While the specific signaling pathways affected by dihydromagnolol (L6) are a subject of ongoing research, studies on magnolol against Candida albicans have implicated the PKC and Cek1 MAPK signaling pathways.[4] These pathways are crucial for maintaining cell wall integrity and responding to environmental stress. Inhibition of these pathways leads to a compromised cell wall and increased susceptibility to osmotic stress.
Conclusion
Magnolol derivatives, exemplified by the potent compound L6 (dihydromagnolol), represent a promising class of antifungal agents. The straightforward synthesis from the natural product magnolol, coupled with significant antifungal efficacy, makes these compounds attractive candidates for further development in both agricultural and clinical applications. Future research should continue to explore the structure-activity relationships of novel derivatives and further elucidate the specific molecular targets and signaling pathways involved in their antifungal action.
References
Mechanism of Action of AMP-17 on Fungal Cell Walls: A Technical Guide
Abstract Antimicrobial Peptide 17 (AMP-17), derived from the housefly Musca domestica, has emerged as a promising antifungal agent with potent activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[1][2] This document provides a detailed technical overview of the core mechanisms by which AMP-17 exerts its antifungal effects, focusing on its interaction with the fungal cell wall and membrane. Key findings indicate that AMP-17 disrupts the structural integrity of the fungal cell envelope through a multi-target approach.[3] This involves direct damage to the cell wall, increased permeability of the cell membrane, and significant modulation of genes essential for cell wall and ergosterol biosynthesis.[1][4] Furthermore, AMP-17 has demonstrated efficacy in inhibiting and eradicating fungal biofilms, a critical virulence factor.[5] This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.
Introduction
The rise of antifungal drug resistance and the limited arsenal of effective antifungal agents necessitate the discovery of novel therapeutic strategies.[3] Antimicrobial peptides (AMPs) represent a class of naturally occurring molecules that are key components of the innate immune system in a wide variety of organisms.[5] AMP-17 is a novel antimicrobial peptide identified from Musca domestica, an insect known for thriving in environments with high microbial loads.[1] Initial studies have confirmed its broad-spectrum antifungal activity and low toxicity to human cells, making it a candidate of significant interest for drug development.[2][5] This guide delves into the specific mechanisms of action, focusing on the peptide's effects on the fungal cell wall, a structure essential for fungal viability and a prime target for antifungal drugs.[1]
Quantitative Assessment of Antifungal Efficacy
The antifungal potency of AMP-17 has been quantified against several clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, along with its activity against biofilms (Biofilm Inhibitory Concentration, BIC, and Biofilm Eradicating Concentration, BEC), are summarized below.
| Fungal Species | Test | Concentration (μg/mL) | Reference |
| Candida albicans | MIC | 16 - 20 | [5][6] |
| MFC | 40 | [1][6] | |
| Candida tropicalis | MIC | 18.75 | [2] |
| MFC | 37.5 | [2] | |
| Candida krusei | MIC | 18.75 | [2] |
| MFC | 37.5 | [2] | |
| Candida parapsilosis | MIC | 18.75 | [2] |
| MFC | 37.5 | [2] | |
| Cryptococcus neoformans | MIC | 4 - 16 | [3][7] |
| MFC | 18.75 | [2] | |
| BIC₈₀ | 16 - 32 | [3][7] | |
| BEC₈₀ | 64 - 128 | [3][7] |
Core Mechanism of Action on the Fungal Cell Envelope
AMP-17's primary antifungal activity is centered on the disruption of the fungal cell's external structures: the cell wall and the cell membrane.[1]
Disruption of Cell Wall Integrity
The fungal cell wall, composed primarily of mannoproteins, β-glucan, and chitin, is the first point of contact for AMP-17.[1] Experimental evidence shows that AMP-17 severely damages the integrity of the C. albicans cell wall.[1] In one study, the cell wall integrity rate of AMP-17-treated cells was reduced to just 21.7% compared to untreated controls.[4] Morphological analysis using scanning electron microscopy (SEM) reveals that treated C. albicans cells become irregular in shape, adhere to one another, and eventually rupture, leaking their cytoplasmic contents.[1]
Compromise of Cell Membrane Function
Following the disruption of the cell wall, the next target for AMP-17 is the cell membrane.[1] The peptide's action leads to a significant increase in membrane permeability.[3] This is evidenced by the leakage of intracellular materials that absorb light at 260 nm and the increased uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.[3][6] This loss of membrane integrity disrupts the osmotic balance and is a key factor leading to cell death.[6]
Molecular Impact on Synthesis Pathways
The physical damage inflicted by AMP-17 triggers a significant response at the genetic level. In C. albicans, AMP-17 modulates the expression of genes crucial for maintaining the cell wall and cell membrane.
| Gene | Function | Fold Change in Expression | Reference |
| Upregulated | |||
| FKS2 | Cell wall (1,3)-β-D-glucan synthesis | +3.46 | [1][4] |
| ERG11 | Ergosterol biosynthesis | +2.69 | [1] |
| Downregulated | |||
| ERG1 | Ergosterol biosynthesis (squalene epoxidase) | -5.88 | [1][4] |
| ERG5 | Ergosterol biosynthesis (C-22 desaturase) | -17.54 | [1][4] |
| ERG6 | Ergosterol biosynthesis (C-24 methyltransferase) | -13.33 | [1][4] |
| MET6 | Methionine biosynthesis (implicated in ergosterol pathway) | -7.14 | [1][4] |
The upregulation of FKS2 is likely a compensatory stress response to cell wall damage.[1] Conversely, the pronounced downregulation of several key ERG genes indicates a direct interference with the ergosterol biosynthesis pathway, a critical component for cell membrane structure and function.[1][4]
Inhibition of Virulence Factors: Biofilm and Adhesion
Fungal biofilms are structured communities of cells with high resistance to conventional antifungal drugs.[5] AMP-17 has demonstrated strong activity against both the formation of new biofilms and the integrity of preformed, mature biofilms in C. albicans.[5] The mechanism for this antibiofilm activity involves the inhibition of two key virulence traits: the adhesion of fungal cells to surfaces and the morphological transition from yeast to hyphal form, which is critical for biofilm structure.[5] RNA sequencing analysis suggests that these effects are mediated, at least in part, by the modulation of the MAPK (Mitogen-activated protein kinase) signaling pathway, which governs filamentation and biofilm formation.[5]
Key Experimental Methodologies
The following protocols are summarized from the cited research to provide a methodological framework for studying AMP-17's mechanism of action.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of AMP-17.
-
Fungal Suspension Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then used to prepare a suspension in sterile saline, adjusted to a final concentration of 1.0–5.0×10⁶ CFU/mL.[1]
-
Serial Dilution: AMP-17 is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 or Sabouraud's Dextrose Broth).[2][3]
-
Inoculation: 100 μL of the fungal suspension is added to 100 μL of the serially diluted AMP-17 in the wells.[3]
-
Incubation: The plate is incubated at 35-37°C for 24-72 hours, depending on the fungal species.[1][3]
-
MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible growth (typically ≥80%) compared to a drug-free control well.[3]
Scanning Electron Microscopy (SEM) for Morphological Analysis
This method is used to visualize the physical effects of AMP-17 on fungal cells.
-
Treatment: C. albicans cells (1.0–5.0×10⁶ CFU/mL) are treated with a fungicidal concentration (e.g., 40 μg/mL) of AMP-17 for specific time points (e.g., 8 and 16 hours).[1]
-
Fixation: Cells are harvested by centrifugation, washed with PBS, and then fixed with a primary fixative (e.g., 2.5% glutaraldehyde) overnight at 4°C.
-
Dehydration: The fixed cells are washed and then dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying and Coating: Samples are critically point-dried, mounted onto stubs, and sputter-coated with a conductive material like gold-palladium.
-
Imaging: The samples are observed and photographed using a scanning electron microscope.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to quantify the changes in the expression of target genes after AMP-17 treatment.
-
Treatment and RNA Extraction: Fungal cells are treated with AMP-17 (e.g., 40 μg/mL). At a predetermined time point, cells are harvested, and total RNA is extracted using a suitable kit or method (e.g., Trizol reagent).[1]
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.[1]
-
qRT-PCR Reaction: The qRT-PCR is performed using a thermal cycler. The reaction mixture includes the synthesized cDNA, gene-specific primers (forward and reverse), and a fluorescent dye master mix (e.g., SYBR Green).
-
Data Analysis: The expression levels of the target genes are normalized to an internal reference gene (e.g., ACT1). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.
Caption: High-level overview of AMP-17's mechanism of action on the fungal cell.
Caption: Workflow for evaluating the impact of AMP-17 on fungal cell integrity.
Caption: Logical diagram of AMP-17's inhibitory effect on biofilm formation.
Conclusion
AMP-17 from Musca domestica employs a robust and multi-pronged mechanism to exert its antifungal activity. Its primary strategy involves the sequential destruction of the fungal cell's protective layers—the cell wall and cell membrane—leading to a loss of structural integrity and, ultimately, cell lysis.[1][3] This physical assault is complemented by a deeper impact on the molecular machinery of the fungus, specifically by downregulating genes essential for ergosterol synthesis.[1][4] Furthermore, its ability to disrupt biofilm formation by modulating key signaling pathways highlights its potential to tackle one of the major challenges in treating fungal infections.[5] The comprehensive data presented underscore the potential of AMP-17 as a template for the development of novel and effective antifungal therapeutics.
References
- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Spectrum of Palmarumycin CP17 Against Phytopathogens: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal spectrum of Palmarumycin CP17, a spirobisnaphthalene natural product, against a range of agronomically significant phytopathogens. This document summarizes the available quantitative data on its antifungal efficacy, details the experimental methodologies used for its evaluation, and explores the potential mechanisms of action based on the broader class of spirobisnaphthalene compounds.
Quantitative Antifungal Activity of Palmarumycin CP17
The antifungal efficacy of Palmarumycin CP17 has been evaluated against several key plant pathogens. The following table summarizes the inhibitory activity of Palmarumycin CP17 at a concentration of 50 µg/mL, as determined by the mycelial growth rate test.
Table 1: Antifungal Activity of Palmarumycin CP17 (Compound 6a) at 50 µg/mL
| Phytopathogen | Fungal Class | Common Disease Caused | Inhibition Rate (%) |
| Rhizoctonia solani | Basidiomycota | Damping-off, root rot, sheath blight | 48.2 |
| Physalospora piricola | Ascomycota | Ring rot of apple and pear | 65.8 |
| Botrytis cinerea | Ascomycota | Gray mold | 60.1 |
| Fusarium oxysporum | Ascomycota | Fusarium wilt | 35.4 |
| Phomopsis asparagi | Ascomycota | Phomopsis blight of asparagus | 30.2 |
| Fusarium graminearum | Ascomycota | Fusarium head blight of cereals | 32.7 |
| Cercospora arachidicola | Ascomycota | Early leaf spot of peanut | 55.3 |
Data sourced from Wang, R., et al. (2016). Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues. Molecules, 21(5), 600.[1][2] It is important to note that while this study provides valuable data on the inhibitory rates, specific EC50 values for Palmarumycin CP17 against this full panel of phytopathogens are not detailed in the available literature. The study does, however, report EC50 values for other closely related spirobisnaphthalene derivatives, suggesting a potent antifungal activity for this class of compounds.[1]
Experimental Protocols
The evaluation of the antifungal activity of Palmarumycin CP17 was conducted using the mycelial growth rate method, a widely accepted technique for assessing the efficacy of antifungal compounds against filamentous fungi.
Mycelial Growth Rate Method (Poisoned Food Technique)
This method involves the introduction of the test compound into the fungal growth medium, followed by the inoculation with the target phytopathogen. The inhibition of mycelial growth is then quantified by comparing the growth in the presence of the compound to a control.
Step-by-Step Protocol:
-
Preparation of Test Plates:
-
A stock solution of Palmarumycin CP17 is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
The stock solution is incorporated into a sterile molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
The PDA medium containing Palmarumycin CP17 is then poured into sterile Petri dishes and allowed to solidify.
-
Control plates are prepared using the same procedure but with the solvent (DMSO) alone.
-
-
Inoculation:
-
Mycelial plugs (typically 5 mm in diameter) are excised from the actively growing margin of a pure culture of the target phytopathogen.
-
A single mycelial plug is placed at the center of each test and control Petri dish.
-
-
Incubation:
-
The inoculated plates are incubated at a temperature optimal for the growth of the specific phytopathogen (typically 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the mycelial growth in the control plates.
-
T is the average diameter of the mycelial growth in the test plates.
-
-
Visual Representation of Experimental Workflow
The following diagram illustrates the workflow of the mycelial growth rate method for assessing the antifungal spectrum of Palmarumycin CP17.
Caption: Experimental workflow for the mycelial growth rate assay.
Putative Mechanism of Action
The precise molecular mechanism of action of Palmarumycin CP17 against phytopathogenic fungi has not been extensively elucidated. However, based on the known biological activities of the broader class of spirobisnaphthalene compounds, several potential mechanisms can be hypothesized.
Spirobisnaphthalenes are known to possess a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties. While a definitive signaling pathway in phytopathogens has not been identified for Palmarumycin CP17, the chemical structure suggests potential interactions with key cellular processes. The presence of a bisnaphthoquinone spiroketal moiety is a common feature in this class of compounds and is believed to be crucial for their bioactivity.
Possible modes of action could involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene rings may facilitate insertion into the fungal cell membrane, leading to altered permeability and leakage of cellular contents.
-
Inhibition of Key Enzymes: The quinone-like structures within the molecule could potentially interact with and inhibit essential enzymes involved in fungal metabolism or cell wall biosynthesis.
-
Induction of Oxidative Stress: Quinone-containing compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). An increase in ROS can cause damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.
Further research, including transcriptomic and proteomic studies, is required to identify the specific molecular targets and signaling pathways affected by Palmarumycin CP17 in phytopathogenic fungi. The following diagram illustrates a hypothetical logical relationship of the potential mechanism of action.
Caption: Hypothetical mechanism of action for Palmarumycin CP17.
Conclusion
Palmarumycin CP17 demonstrates a broad spectrum of antifungal activity against several important phytopathogens. The available data indicates its potential as a lead compound for the development of novel fungicides. Further research is warranted to determine its precise EC50 values against a wider range of plant pathogens and to fully elucidate its mechanism of action, which will be crucial for its potential application in agriculture.
References
In Vitro Efficacy of AMP-17 Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of AMP-17, a novel antimicrobial peptide derived from Musca domestica (housefly), against the opportunistic fungal pathogen Candida albicans. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the peptide's mechanisms of action, offering a valuable resource for researchers in mycology and antifungal drug development.
Quantitative Assessment of Antifungal Activity
The in vitro efficacy of AMP-17 against Candida albicans has been demonstrated through various quantitative assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and its potent activity against biofilms.
Table 1: Antifungal Susceptibility of Planktonic Candida albicans to AMP-17
| Parameter | Strain | Concentration (µg/mL) | Citation |
| MIC | C. albicans SC5314 | 16 | [1] |
| MIC | C. albicans | 20 | [2][3] |
| MFC | C. albicans | 40 | [2][3] |
Table 2: Anti-Biofilm Activity of AMP-17 against Candida albicans
| Parameter | Metric | Concentration (µg/mL) | Citation |
| Biofilm Formation Inhibition | 57% suppression | 32 | [4] |
| 80% suppression | 64 | [4] | |
| 86% suppression | 128 | [4] | |
| Minimum Biofilm Inhibitory Concentration | MBIC₈₀ | 64 | [1][4] |
| Mature Biofilm Eradication | 86% removal | 512 | [1][4] |
| Minimum Biofilm Eradication Concentration | MBEC₈₀ | 512 | [1][4] |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the in vitro activity of AMP-17 against Candida albicans.
Determination of MIC and MFC
The antifungal susceptibility of planktonic C. albicans to AMP-17 was determined using the broth microdilution method.[2][3]
-
Candida albicans Preparation: C. albicans cells were cultured in Sabouraud Dextrose Broth (SDB). The initial cell density was adjusted to 1.0–5.0×10⁶ CFU/mL.[2]
-
Microdilution Assay: The assay was performed in 96-well plates. Two-fold serial dilutions of AMP-17 were prepared in the growth medium.
-
Incubation: The prepared C. albicans suspension was added to each well containing the diluted AMP-17. The plates were incubated at 35°C for 24 hours.[5][6]
-
MIC Determination: The MIC was defined as the lowest concentration of AMP-17 that resulted in an 80% or greater inhibition of visible fungal growth compared to the drug-free control well.[5][6]
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth in the MIC assay was sub-cultured on SDB agar plates. The plates were incubated at 37°C. The MFC was defined as the lowest concentration of AMP-17 that resulted in no fungal growth on the agar plates.[2][3]
Biofilm Inhibition and Eradication Assays
The anti-biofilm activity of AMP-17 was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[4]
-
Candida albicans Biofilm Formation: A suspension of C. albicans (10⁶ CFU/mL) in RPMI-1640 medium supplemented with 10% fetal bovine serum was added to 96-well plates and incubated at 37°C to allow for cell adhesion and biofilm formation.[4][5]
-
Biofilm Inhibition Assay: For the inhibition assay, various concentrations of AMP-17 were added to the wells along with the C. albicans suspension at the beginning of the incubation period (12 hours).[5]
-
Mature Biofilm Eradication Assay: To assess the effect on pre-formed biofilms, C. albicans was allowed to form mature biofilms for 24 hours. Subsequently, the planktonic cells were removed, and fresh medium containing different concentrations of AMP-17 was added, followed by another incubation period.
-
Quantification with XTT: After treatment, the biofilms were washed with PBS. The metabolic activity of the remaining biofilm was quantified by adding an XTT-menadione solution. The colorimetric change, which correlates with cell viability, was measured using a microplate reader.[4]
Gene Expression Analysis by qRT-PCR
The effect of AMP-17 on the expression of genes related to cell wall and membrane synthesis was investigated using quantitative real-time PCR (qRT-PCR).[2]
-
Candida albicans Treatment: C. albicans cells (1.0–5.0×10⁶ CFU/mL) were incubated with AMP-17 at a concentration of 40 µg/mL in SDB medium at 37°C for 12 hours.[2]
-
RNA Extraction: Total RNA was extracted from the treated and untreated (control) C. albicans cells using a Yeast RNAiso Kit.
-
cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a PrimeScript RT reagent Kit with gDNA Eraser.
-
qRT-PCR: The relative expression levels of target genes were quantified by qRT-PCR using specific primers. The expression levels were normalized to a housekeeping gene.
Visualizing the Mechanism of Action
AMP-17 exerts its antifungal effect through a multi-targeted mechanism, primarily by disrupting the cell envelope and modulating key signaling pathways.
Disruption of Cell Wall and Membrane Integrity
AMP-17 directly compromises the physical integrity of the C. albicans cell wall and membrane. Morphological studies using scanning electron microscopy revealed that AMP-17 treatment leads to cell aggregation, dissolution, and severe irregularities in shape.[2][7] The cell wall integrity rate of AMP-17-treated cells was found to be only 21.7% compared to untreated cells.[2][7] This physical damage is complemented by a disruption of the cell membrane, as evidenced by changes in membrane dynamics and permeability.[2]
Caption: Mechanism of AMP-17 induced cell envelope disruption in C. albicans.
Modulation of Gene Expression
AMP-17 significantly alters the expression of genes crucial for maintaining the integrity of the C. albicans cell wall and membrane.[2] Treatment with AMP-17 leads to the upregulation of the cell wall synthesis-related gene FKS2.[2] Conversely, genes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, including ERG1, ERG5, ERG6, and MET6, are significantly downregulated.[2]
Caption: Effect of AMP-17 on cell wall and membrane-related gene expression.
Impact on Fungal Signaling and Virulence
AMP-17 has been shown to interfere with key signaling pathways in C. albicans that regulate virulence factors such as biofilm formation and the yeast-to-hypha transition. RNA-sequencing analysis revealed that the MAPK (Mitogen-Activated Protein Kinase) signaling pathway is significantly affected during the biofilm-forming stage in the presence of AMP-17.[1][4] Additionally, genes involved in cell adhesion and filamentous growth are altered.[4][8] This suggests that AMP-17's anti-biofilm activity is, in part, due to the modulation of these regulatory networks.
Caption: AMP-17's influence on C. albicans signaling and virulence.
Synergistic Interactions
Recent studies have explored the synergistic potential of AMP-17 with conventional antifungal agents. Checkerboard microdilution assays have demonstrated that AMP-17 acts synergistically with fluconazole to inhibit C. albicans biofilm formation.[5][6] This synergistic interaction suggests that AMP-17 could be a valuable candidate for combination therapies, potentially reducing the required dosage of fluconazole and mitigating the development of resistance.
Conclusion
The antimicrobial peptide AMP-17 exhibits potent in vitro activity against Candida albicans, targeting both planktonic cells and biofilms. Its multifaceted mechanism of action, involving the direct disruption of the cell envelope and the modulation of key genes and signaling pathways, underscores its potential as a novel antifungal agent. The synergistic activity of AMP-17 with fluconazole further highlights its promise for future therapeutic applications. This technical guide provides a foundational resource for further research and development of AMP-17 as a next-generation antifungal therapy.
References
- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans [mdpi.com]
- 5. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 6. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Properties of Magnolol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnolol, a neolignan isolated from Magnolia officinalis, and its derivatives have emerged as promising candidates in the search for novel antifungal agents. This technical guide provides an in-depth overview of the antifungal properties of magnolol derivatives, focusing on their efficacy against a range of fungal pathogens, the underlying mechanisms of action, and detailed experimental protocols for their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their antifungal potential.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Magnolol and its isomer, honokiol, have demonstrated a broad spectrum of biological activities, including significant antifungal effects against both human and plant pathogenic fungi.[1][2][3] Structural modifications of the magnolol scaffold have led to the development of derivatives with enhanced potency and specificity, making them attractive subjects for antifungal drug discovery. This guide aims to consolidate the current knowledge on the antifungal properties of magnolol derivatives to support further research and development in this area.
Quantitative Antifungal Activity
The antifungal efficacy of magnolol and its derivatives has been quantified using various metrics, primarily Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). These values provide a standardized measure of the potency of these compounds against different fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of Magnolol and Derivatives against Human Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Magnolol | Candida albicans | 16 - 64 | [4][5] |
| Magnolol | Candida glabrata | 20 | [4] |
| Magnolol | Candida krusei | 40 | [4] |
| Magnolol | Candida dubliniensis | 10 | [4] |
| Magnolol | Cryptococcus neoformans | 25 - 100 | [2] |
| Magnolol | Trichophyton mentagrophytes | 25 - 100 | [2] |
| Magnolol | Microsporum gypseum | 25 - 100 | [2] |
| Magnolol | Epidermophyton floccosum | 25 - 100 | [2] |
| Magnolol | Aspergillus niger | 25 - 100 | [2] |
| Honokiol | Candida albicans | 25 - 100 | [2] |
| Honokiol | Cryptococcus neoformans | 25 - 100 | [2] |
| Honokiol | Trichophyton mentagrophytes | 25 - 100 | [2] |
Table 2: EC50 Values of Magnolol Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Magnolol | Neopestalotiopsis ellipsospora | 5.11 | [6] |
| Honokiol | Neopestalotiopsis ellipsospora | 6.09 | [6] |
| Magnolol | Rhizoctonia solani | 7.47 | [7] |
| Magnolol | Alternaria alternata | 26.6 | [7] |
Mechanisms of Antifungal Action
The antifungal activity of magnolol and its derivatives is multifaceted, involving the disruption of cellular structures and interference with key signaling pathways.
Cell Membrane and Wall Disruption
A primary mechanism of action is the disruption of the fungal cell membrane and cell wall.[6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Studies have shown that magnolol treatment results in morphological changes to fungal mycelia, including distortion and wrinkling.[7]
Mitochondrial Dysfunction
Magnolol has been shown to target mitochondrial function in fungi.[8] This includes the disruption of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce apoptosis.[8][9] Specifically, magnolol has been found to inhibit the TCA cycle and the function of electron transport chain complexes.[8]
Inhibition of Virulence Factors
Magnolol and its derivatives can inhibit key virulence factors in pathogenic fungi like Candida albicans. This includes the inhibition of adhesion to host cells, the transition from yeast to hyphal form (a critical step in tissue invasion), and the formation of biofilms, which are notoriously resistant to conventional antifungal drugs.[4][10]
Interference with Signaling Pathways
Recent studies have elucidated the impact of magnolol on specific signaling pathways in C. albicans. Magnolol has been shown to downregulate the Protein Kinase C (PKC) and the Cek1 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][10] These pathways are crucial for cell wall integrity, morphogenesis, and stress responses. The downregulation of genes such as RHO1, PKC1, BCK1, MKK2, MKC1 in the PKC pathway and CDC42, CST20, STE11, HST7, CEK1 in the Cek1 MAPK pathway contributes to the antifungal effect of magnolol.[1][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of magnolol derivatives.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[11]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Magnolol Derivatives:
-
Dissolve the magnolol derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1280 µg/mL).[11]
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Incubation and MIC Determination:
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantifies the metabolic activity of fungal biofilms and is used to determine the concentration of a compound that inhibits biofilm formation or disrupts pre-formed biofilms.[4]
-
Biofilm Formation:
-
Dispense a standardized fungal cell suspension (e.g., 1 x 10^7 cells/mL in YNB-100G medium) into the wells of a 96-well plate.[10]
-
Incubate the plate at 37°C for a period that allows for biofilm formation (e.g., 24-48 hours).
-
-
Treatment with Magnolol Derivatives:
-
After the initial adhesion phase (e.g., 2 hours), replace the medium with fresh medium containing serial dilutions of the magnolol derivative.[10]
-
For testing disruption of mature biofilms, add the compound to wells with pre-formed biofilms.
-
Incubate for a further 24-48 hours.
-
-
Quantification of Biofilm Viability:
-
Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione to each well.[10]
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change (indicative of metabolic activity) using a microplate reader at 490 nm.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Cell Membrane Permeability Assay
This assay assesses the damage to the fungal cell membrane by measuring the leakage of intracellular contents.
-
Fungal Culture and Treatment:
-
Grow the fungal mycelia in a suitable liquid medium.
-
Harvest and wash the mycelia with sterile deionized water.
-
Resuspend the mycelia in deionized water and treat with different concentrations of the magnolol derivative.
-
-
Conductivity Measurement:
-
Measure the electrical conductivity of the supernatant at various time points using a conductivity meter.
-
An increase in conductivity indicates leakage of electrolytes from the damaged cell membranes.
-
A control group with untreated mycelia should be included.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the antifungal properties of magnolol derivatives.
Experimental Workflow for Antifungal Mechanism of Action
References
- 1. Frontiers | Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways [frontiersin.org]
- 2. Antifungal activity of magnolol and honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibitory activities of magnolol against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural compound magnolol affects growth, biofilm formation, and ultrastructure of oral Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnolol from Magnolia officinalis inhibits Neopestalotiopsis ellipsospora by damaging the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights of magnolol antimicrobial activity against Mycoplasma using untargeted metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary evidence suggests magnolol inhibits Colletotrichum gloeosporioides by targeting mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Honokiol induces superoxide production by targeting mitochondrial respiratory chain complex I in Candida albicans | PLOS One [journals.plos.org]
- 10. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Technical Guide: AMP-17 and its Core Mechanism of Fungal Membrane Disruption
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial Peptide 17 (AMP-17), derived from Musca domestica, is emerging as a potent antifungal agent with significant activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans[1][2][3]. Its primary mechanism of action involves a direct assault on the fungal cell's outer structures, leading to a catastrophic loss of membrane integrity[4][5][6]. This technical guide elucidates the core mechanisms by which AMP-17 disrupts fungal membranes, presents quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of its mode of action and associated experimental workflows.
Core Mechanism of Action: A Multi-Step Disruption of Fungal Homeostasis
AMP-17 exerts its antifungal effect through a multi-pronged attack on the fungal cell envelope, which includes both the cell wall and the cell membrane. This process can be broken down into several key stages:
-
Initial Binding and Cell Wall Disruption: As a cationic peptide, AMP-17 is electrostatically attracted to the negatively charged components of the fungal cell wall. It then directly damages the integrity of the cell wall. Studies have shown that after treatment with AMP-17, the cell wall integrity rate of C. albicans was reduced to just 21.7% compared to untreated cells[5][7]. This initial breach is a critical step that allows the peptide to access its primary target, the cell membrane.
-
Membrane Permeabilization: Upon reaching the plasma membrane, the α-helical structure of AMP-17 facilitates its interaction with and insertion into the lipid bilayer[2]. This action disrupts the membrane's structure, leading to increased permeability[2][3]. The formation of potential-dependent channels or pores has been suggested as a likely mechanism, which is a common mode of action for many α-helical antimicrobial peptides[2].
-
Loss of Cellular Integrity and Efflux of Contents: The increase in membrane permeability leads to the leakage of essential intracellular components, such as ions and small molecules. The loss of these contents disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death[2]. This is evidenced by the uptake of membrane-impermeable dyes like Propidium Iodide (PI) in AMP-17 treated fungal cells[2][5].
-
Morphological Damage: The physical disruption of the cell wall and membrane results in severe morphological changes. Scanning electron microscopy has revealed that fungal cells treated with AMP-17 exhibit significant damage, including cell deformation, depression, shrinkage, and eventual rupture[2][4].
-
Molecular Consequences: Beyond physical damage, AMP-17 triggers a cellular response. In C. albicans, it down-regulates the expression of genes involved in ergosterol synthesis (ERG1, ERG5, ERG6, MET6), a critical component of the fungal membrane[5][7]. Concurrently, the cell attempts to compensate for cell wall damage by up-regulating genes like FKS2, which are involved in cell wall synthesis[5][7].
Quantitative Efficacy of AMP-17
The antifungal activity of AMP-17 has been quantified against various fungal species, including both planktonic cells and biofilms.
Table 1: In Vitro Antifungal Activity of AMP-17 against Planktonic Fungal Cells
| Fungal Species | Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Candida albicans | SC5314 | 16 | - | [1] |
| Candida albicans | ATCC 90028 | 20 | 40 | [4] |
| Candida tropicalis | - | 18.75 | 37.5 | [8] |
| Candida krusei | - | 18.75 | 37.5 | [8] |
| Candida parapsilosis | - | 18.75 | 37.5 | [8] |
| Cryptococcus neoformans | Various | 4 - 16 | - | [3][9] |
| Cryptococcus neoformans | - | 9.375 | 18.75 | [8] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Anti-Biofilm Activity of AMP-17
| Fungal Species | Activity | Concentration (μg/mL) | Effect | Reference |
| Candida albicans | Biofilm Formation Inhibition | 16 | ~51% reduction | [1] |
| Candida albicans | Biofilm Formation Inhibition | 32 | ~77% reduction | [1] |
| Candida albicans | Biofilm Formation Inhibition | 64 (MBIC₈₀) | ~86% reduction | [1] |
| Candida albicans | Mature Biofilm Eradication | 512 (MBEC₈₀) | ~86% reduction | [1] |
| Cryptococcus neoformans | Biofilm Inhibition (BIC₈₀) | 16 - 32 | - | [3][9] |
| Cryptococcus neoformans | Biofilm Eradication (BEC₈₀) | 64 - 128 | - | [3][9] |
MBIC₈₀: Minimum Biofilm Inhibitory Concentration required to inhibit 80% of biofilm formation; MBEC₈₀: Minimum Biofilm Eradication Concentration required to eradicate 80% of pre-formed biofilm.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the membrane-disrupting mechanism of AMP-17.
Broth Microdilution Assay for MIC and MFC Determination
-
Fungal Cell Preparation: Fungal strains are cultured on appropriate agar plates. A single colony is then inoculated into a liquid medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for Cryptococcus) and incubated until the cell suspension reaches a concentration of 1-5 x 10⁶ CFU/mL. The final suspension is diluted to 0.5-2.5 x 10³ CFU/mL.
-
Peptide Preparation: AMP-17 is serially diluted in the assay medium to achieve a range of concentrations.
-
Incubation: In a 96-well microtiter plate, 100 µL of the fungal suspension is mixed with 100 µL of the AMP-17 dilutions. A growth control (no peptide) and a sterility control (no fungi) are included. The plate is incubated at 35°C for 24-72 hours, depending on the fungal species[9].
-
MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible growth (typically ≥80%) compared to the growth control, often measured by reading the optical density at 630 nm[9].
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest peptide concentration that results in no colony formation after incubation.
Membrane Permeability Assessment using Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Fungal cells are grown to the mid-logarithmic phase, harvested, and washed with PBS. The cells are then resuspended in PBS to a specific density. AMP-17 is added at various concentrations (e.g., 1x MIC, 2x MIC) and incubated for a defined period (e.g., 6 hours)[2].
-
Staining: Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is added to the cell suspension to a final concentration of ~10 µg/mL and incubated in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. PI fluoresces red when it binds to nucleic acids, so an increase in red fluorescence indicates an increase in the population of cells with compromised membranes[2].
-
Data Interpretation: The percentage of PI-positive cells is quantified to determine the extent of membrane damage caused by AMP-17 at different concentrations.
Visualization of Morphological Damage via Scanning Electron Microscopy (SEM)
-
Sample Preparation: Fungal cells are treated with AMP-17 (e.g., at MIC concentration) for a specific duration. Control (untreated) cells are processed in parallel.
-
Fixation: The cells are harvested and fixed, typically with 2.5% glutaraldehyde, to preserve their structure.
-
Dehydration: The fixed cells are then dehydrated through a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying and Coating: The samples are critically point-dried and then sputter-coated with a thin layer of gold-palladium to make them conductive.
-
Imaging: The prepared samples are observed under a scanning electron microscope to visualize the surface morphology. Images are captured to document any changes such as cell shrinkage, deformation, or lysis[2].
Visualizations: Pathways and Workflows
Diagram 1: Proposed Mechanism of AMP-17 Action
Caption: Proposed mechanism of AMP-17 disrupting the fungal cell envelope.
Diagram 2: Experimental Workflow for Membrane Integrity Analysis
Caption: Experimental workflow for assessing AMP-17's effect on membrane integrity.
References
- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 7. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AMP-17: A Technical Guide to its Biological Source and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antimicrobial peptide AMP-17, a promising candidate in the fight against multidrug-resistant pathogens. We delve into its biological origins, antimicrobial efficacy, and the molecular pathways it influences. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for research and development applications.
Biological Source of AMP-17
AMP-17 is a naturally occurring antimicrobial peptide derived from the common housefly, Musca domestica. This insect thrives in environments teeming with microorganisms, and its robust innate immune system, which includes the production of potent AMPs like AMP-17, is critical to its survival. The peptide is an inducible component of the fly's defense mechanism, with its expression significantly upregulated upon microbial challenge.
Quantitative Antimicrobial and Antifungal Efficacy
AMP-17 has demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi. The following tables summarize its efficacy, providing key quantitative metrics for easy comparison.
Table 1: Antibacterial Activity of AMP-17 against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| P. aeruginosa CMCC 10104 | 25 | 50 | [1] |
| Drug-resistant P. aeruginosa 04 | 25 | 50 | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antifungal Activity of AMP-17 against Candida albicans
| Strain | MIC (µg/mL) | MBIC₈₀ (µg/mL) | MBEC₈₀ (µg/mL) | Reference |
| C. albicans SC5314 | 16 | 64 | 512 | [2] |
MBIC₈₀: Minimum Biofilm Inhibitory Concentration (80% inhibition); MBEC₈₀: Minimum Biofilm Eradication Concentration (80% eradication)
Table 3: Antifungal Activity of AMP-17 against Cryptococcus neoformans
| Strain | MIC (µg/mL) | BIC₈₀ (µg/mL) | BEC₈₀ (µg/mL) | Reference |
| C. neoformans H99 | 4-16 | 16-32 | 64-128 |
BIC₈₀: Biofilm Inhibitory Concentration (80% inhibition); BEC₈₀: Biofilm Eradicating Concentration (80% eradication)
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antimicrobial properties of AMP-17.
Recombinant Production and Purification of AMP-17
A common method for obtaining pure AMP-17 for experimental use is through recombinant protein expression in Escherichia coli.
Protocol:
-
Vector Construction: The gene encoding AMP-17 is cloned into an expression vector, such as pET-28a(+), which incorporates a polyhistidine (His) tag for purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
A single colony of transformed E. coli is inoculated into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C with shaking.
-
The overnight culture is diluted in fresh LB broth and grown to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is further incubated for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.
-
-
Purification:
-
The cell lysate is clarified by centrifugation.
-
The supernatant containing the His-tagged AMP-17 is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
AMP-17 is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).
-
-
Desalting and Concentration: The eluted peptide is desalted and concentrated using ultrafiltration.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
Protocol:
-
Preparation of Peptide Dilutions: A two-fold serial dilution of AMP-17 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the peptide dilution is inoculated with the microbial suspension.
-
Controls:
-
Positive Control: Wells containing the microbial suspension without any peptide.
-
Negative Control: Wells containing only sterile broth.
-
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that completely inhibits visible growth of the microorganism.
Biofilm Inhibition and Eradication Assays
The effect of AMP-17 on biofilm formation and pre-formed biofilms is quantified using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
Protocol for Biofilm Inhibition (MBIC):
-
Cell Adhesion: A standardized suspension of the microorganism is added to the wells of a 96-well plate and incubated for a period to allow for cell adhesion (e.g., 90 minutes at 37°C).
-
Treatment: Non-adherent cells are removed, and fresh medium containing serial dilutions of AMP-17 is added to the wells.
-
Incubation: The plate is incubated for a period sufficient for biofilm formation (e.g., 24 hours at 37°C).
-
Quantification:
-
The wells are washed to remove planktonic cells.
-
XTT solution mixed with menadione is added to each well.
-
The plate is incubated in the dark for a specific time (e.g., 2 hours).
-
The colorimetric change, which is proportional to the metabolic activity of the biofilm, is measured using a microplate reader at 490 nm.
-
The MBIC is the concentration of the peptide that causes a significant reduction (e.g., 80%) in biofilm metabolic activity compared to the untreated control.
-
Protocol for Biofilm Eradication (MBEC):
-
Biofilm Formation: Biofilms are allowed to form in a 96-well plate as described above for 24-48 hours.
-
Treatment: Planktonic cells are removed, and the pre-formed biofilms are treated with serial dilutions of AMP-17 in fresh medium.
-
Incubation: The plate is incubated for a further 24 hours.
-
Quantification: The metabolic activity of the remaining biofilm is quantified using the XTT assay as described above. The MBEC is the concentration of the peptide that causes a significant reduction in the metabolic activity of the pre-formed biofilm.
Signaling Pathways
Proposed Mechanism of Action against Candida albicans
AMP-17 is thought to exert its antifungal effect on C. albicans by disrupting cellular processes, with evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for the fungus's response to stress and morphogenesis, including the yeast-to-hyphae transition, a key virulence factor.
Induction of AMP-17 Expression in Musca domestica
The production of AMP-17 in Musca domestica is a key component of its innate immune response. The Immune Deficiency (Imd) pathway, which is analogous to the vertebrate TNF receptor pathway, is a primary signaling cascade responsible for the induction of many antimicrobial peptides in insects in response to Gram-negative bacteria.
Conclusion
AMP-17 derived from Musca domestica presents a compelling case for further investigation as a novel antimicrobial agent. Its potent activity against clinically relevant bacteria and fungi, including drug-resistant strains and their biofilms, highlights its therapeutic potential. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of AMP-17 from a promising natural product to a potential clinical solution.
References
- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Isolation and purification of antibacterial peptides from the larvae secretion of housefly and the characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Efficacy of Fenhexamid against Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal activity of Fenhexamid against Botrytis cinerea, the causal agent of gray mold disease. The document focuses on the effective concentration required for 50% inhibition (EC50), details the experimental protocols for its determination, and illustrates the underlying mechanism of action through its targeted signaling pathway.
Introduction to Botrytis cinerea and Fenhexamid
Botrytis cinerea is a highly destructive necrotrophic fungus that causes gray mold disease in over 1,400 plant species, leading to significant economic losses in agriculture, particularly in pre- and post-harvest stages.[1][2] The control of this pathogen heavily relies on the application of chemical fungicides. However, the emergence of fungicide-resistant strains necessitates a thorough understanding of the efficacy and mechanisms of existing and novel antifungal agents.[1]
Fenhexamid is a locally systemic fungicide from the hydroxyanilide chemical class, widely used for the control of Botrytis cinerea.[3][4] It operates through a specific mode of action, inhibiting a key enzyme in the fungal sterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[3][5]
Quantitative Data Presentation: EC50 Values of Fenhexamid
The half-maximal effective concentration (EC50) is a critical parameter for quantifying the antifungal potency of a compound. It represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate. The sensitivity of Botrytis cinerea to Fenhexamid can vary significantly between different isolates, with some developing resistance. The table below summarizes the range of EC50 values reported in the literature for sensitive and resistant phenotypes.
| Isolate Phenotype | EC50 Value Range (µg/mL or ppm) | Reference(s) |
| Sensitive | 0.008 - 0.19 | [6][7][8] |
| Low Resistance | 1.0 - 5.0 | [1][2] |
| Moderate Resistance | 1.0 - 15.0 | [8] |
| High Resistance | > 50.0 | [1][2] |
| Field Isolates (Mixed) | 0.02 - 4.21 | [1][2] |
Note: µg/mL is equivalent to ppm. The classification of resistance levels (low, moderate, high) can vary between studies.
Experimental Protocols
A standardized in vitro assay is crucial for determining the EC50 value of an antifungal agent against Botrytis cinerea. The following protocol outlines the mycelial growth inhibition assay.
Protocol: Mycelial Growth Inhibition Assay for EC50 Determination
-
Fungal Isolate and Culture Preparation:
-
Obtain a pure culture of the desired Botrytis cinerea isolate.
-
Culture the fungus on Potato Dextrose Agar (PDA) plates.
-
Incubate at 20-22°C for 5-7 days, or until sufficient mycelial growth is observed at the colony edge.
-
-
Fungicide Stock Solution and Dilutions:
-
Prepare a stock solution of Fenhexamid (analytical grade, >98% purity) in a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1,000 µg/mL).
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).
-
-
Preparation of Fungicide-Amended Media:
-
Prepare Sisler medium, which is recommended for Fenhexamid sensitivity testing.[1][2] The composition is as follows: 0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, and 1.25% bacteriological agar.[1][2]
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of each Fenhexamid working solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone at the same dilution used for the highest fungicide concentration.
-
Pour the amended and control media into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial plugs from the actively growing edge of the B. cinerea culture.
-
Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Seal the plates with paraffin film and incubate them in the dark at 20-22°C.
-
-
Data Collection and Analysis:
-
After 3-5 days of incubation, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate. Take two perpendicular measurements for each colony and calculate the mean.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use probit analysis or a non-linear regression model to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[1][2]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the biochemical pathway targeted by Fenhexamid.
Caption: Experimental workflow for determining the EC50 value of Fenhexamid.
Caption: Fenhexamid inhibits the ergosterol biosynthesis pathway in B. cinerea.
References
- 1. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 5. researchgate.net [researchgate.net]
- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
AMP-17: A Technical Guide on its Antifungal Activity Against Cryptococcus neoformans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptococcus neoformans, an encapsulated yeast, poses a significant threat to immunocompromised individuals, often leading to life-threatening meningoencephalitis.[1][2] The emergence of drug-resistant strains and the limited arsenal of effective antifungal agents necessitate the exploration of novel therapeutic candidates.[1][2] AMP-17, a novel antimicrobial peptide derived from Musca domestica (the housefly), has demonstrated promising antifungal properties.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal activity of AMP-17 against C. neoformans, focusing on its efficacy against both planktonic cells and biofilms. The primary mechanism of action appears to be the disruption of fungal cell membranes.[1][2]
Quantitative Antifungal Activity of AMP-17
The in vitro efficacy of AMP-17 against various strains of Cryptococcus neoformans has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), Biofilm Inhibitory Concentrations (BICs), and Biofilm Eradication Concentrations (BECs).
Planktonic Cell Susceptibility
AMP-17 exhibits significant activity against planktonic C. neoformans cells, with MIC values indicating potent inhibition of fungal growth.
Table 1: Minimum Inhibitory Concentrations (MICs) of AMP-17 and Comparator Drugs against Planktonic C. neoformans [1]
| Compound | MIC Range (µg/mL) |
| AMP-17 | 4 - 16 |
| Fluconazole (FLC) | 2 - 8 |
| Amphotericin B (AMB) | 0.25 - 0.5 |
Anti-Biofilm Activity
Biofilms of C. neoformans present a significant therapeutic challenge due to their inherent resistance to conventional antifungal agents. AMP-17 has demonstrated notable activity in both inhibiting biofilm formation and eradicating established biofilms.
Table 2: Biofilm Inhibitory and Eradication Concentrations of AMP-17 and Comparator Drugs against C. neoformans [1][3]
| Compound | 80% Biofilm Inhibitory Concentration (BIC₈₀) Range (µg/mL) | 80% Biofilm Eradication Concentration (BEC₈₀) Range (µg/mL) |
| AMP-17 | 16 - 32 | 64 - 128 |
| Fluconazole (FLC) | 128 - 256 | > 512 |
| Amphotericin B (AMB) | 2 - 8 | 32 - 64 |
Time-Kill Kinetics
Time-kill assays reveal the dynamics of fungal cell killing by AMP-17. At a concentration of 8x MIC, AMP-17 demonstrated a significant reduction in C. neoformans colony-forming units (CFU), achieving a 2.9-log reduction after 6 hours of treatment.[1] The killing effect of AMP-17 is concentration-dependent.[1]
Mechanism of Action: Cell Membrane Disruption
The primary antifungal mechanism of AMP-17 against C. neoformans involves the disruption of the fungal cell membrane.[1][2] This is supported by multiple lines of experimental evidence:
-
Increased Membrane Permeability: Treatment with AMP-17 leads to increased permeability of the fungal cell membrane, resulting in leakage of intracellular contents.[1][2]
-
Morphological Alterations: Scanning electron microscopy (SEM) reveals severe damage to the fungal cell surface, including sunken surfaces, irregular shapes, and cell rupture.[1]
-
DNA Binding: Studies have indicated that AMP-17 does not target fungal DNA.[1][2]
Caption: Proposed mechanism of AMP-17 antifungal activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution for MIC)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Inoculum Preparation: C. neoformans strains are cultured and a fungal suspension is prepared and adjusted to a standardized concentration.
-
Drug Dilution: Serial dilutions of AMP-17, fluconazole, and amphotericin B are prepared in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is added to each well containing the serially diluted antifungal agents.
-
Incubation: The microtiter plate is incubated at 35°C for 72 hours.[1]
-
MIC Determination: The optical density at 630 nm (OD₆₃₀) is measured using a microplate reader. The MIC is defined as the lowest concentration of the drug that inhibits at least 80% of fungal growth compared to the drug-free control.[1]
Biofilm Susceptibility Testing (XTT Reduction Assay for BIC₈₀ and BEC₈₀)
Caption: Workflow for Biofilm Inhibition/Eradication Quantification.
-
Biofilm Formation: A standardized suspension of C. neoformans is added to the wells of a 96-well plate and incubated at 37°C for 24 hours to allow for biofilm formation.
-
Treatment: For BIC₈₀ determination, antifungal agents are added at the same time as the fungal suspension. For BEC₈₀, the pre-formed biofilms are washed, and then fresh media containing the antifungal agents is added. The plates are then incubated at 35°C for 48 hours.[1]
-
XTT Reduction Assay: The metabolic activity of the biofilms is quantified using a 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[1] XTT solution and menadione are added to each well, and the plate is incubated in the dark.
-
Quantification: The absorbance at 490 nm is measured. The BIC₈₀ and BEC₈₀ are determined as the lowest drug concentrations that result in an 80% reduction in metabolic activity compared to the control.[1]
Cell Membrane Permeability Assay (Flow Cytometry)
-
Treatment: C. neoformans cells are treated with various concentrations of AMP-17 for a specified time.
-
Staining: The cells are then stained with a fluorescent dye, such as propidium iodide (PI), which can only penetrate cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of fluorescent (membrane-compromised) cells.
Morphological Analysis (Scanning and Confocal Laser Scanning Microscopy)
-
Scanning Electron Microscopy (SEM): C. neoformans cells, both untreated and treated with AMP-17, are fixed, dehydrated, and coated with a conductive material. The surface morphology is then visualized using SEM to observe any structural damage.[1]
-
Confocal Laser Scanning Microscopy (CLSM): For biofilm analysis, biofilms are grown on a suitable surface, treated with AMP-17, and then stained with fluorescent dyes to differentiate between live and dead cells and to visualize the biofilm structure. The stained biofilms are then imaged using CLSM.[1]
Signaling Pathways and In Vivo Studies
Currently, there is a lack of published research specifically investigating the signaling pathways in Cryptococcus neoformans that are affected by AMP-17. The primary mechanism of action identified is direct cell membrane disruption, which may not necessarily involve intricate signaling cascades for its initial effect.
Furthermore, to date, the antifungal activity of AMP-17 against C. neoformans has been evaluated exclusively through in vitro studies.[3] In vivo studies are required to assess the therapeutic potential, pharmacokinetics, and safety profile of AMP-17 in a whole-organism model of cryptococcal infection.
Conclusion
AMP-17 demonstrates potent in vitro antifungal activity against both planktonic cells and biofilms of Cryptococcus neoformans.[1] Its primary mechanism of action is the disruption of the fungal cell membrane, leading to cell death.[1][2] The robust anti-biofilm properties of AMP-17 are particularly noteworthy, suggesting its potential as a therapeutic agent for difficult-to-treat biofilm-associated cryptococcal infections. Further research, including in vivo efficacy studies and a deeper investigation into potential secondary mechanisms of action, is warranted to fully elucidate the therapeutic promise of AMP-17.
References
- 1. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antifungal Target of Antifungal Agent 17 (AMP-17)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the antifungal target and mechanism of action of Antifungal Agent 17, a novel antimicrobial peptide (AMP-17) derived from Musca domestica. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the agent's activity and the workflow used to elucidate its function.
Executive Summary
This compound (AMP-17) is an antimicrobial peptide with significant in vitro activity against a range of pathogenic fungi, most notably Cryptococcus neoformans and various Candida species.[1][2] Research indicates that AMP-17 does not target fungal DNA but rather exerts its antifungal effect by disrupting the fungal cell membrane.[1][3] This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, fungal cell death.[1][2] Its efficacy against both planktonic cells and biofilms, coupled with low hemolytic activity, positions AMP-17 as a promising candidate for further antifungal drug development.[1][2]
Quantitative Data Summary
The antifungal activity of AMP-17 has been quantified against several clinically relevant fungal pathogens. The data below is compiled from in vitro studies.
Table 1: In Vitro Antifungal Activity of AMP-17 Against Planktonic Fungal Cells
| Fungal Species | Strain(s) | Activity Metric | Result (μg/mL) | Comparator Drugs (μg/mL) |
| Cryptococcus neoformans | 18 clinical strains | MIC | 4 - 16 | FLC: 2 - 8; AMB: 0.25 - 0.5 |
| Candida albicans | ATCC76615 | MIC | 2 | Not specified in this study |
| Candida albicans | Clinical Isolate | MIC | 9.375 - 18.75 | Not specified in this study |
| Candida tropicalis | Clinical Isolate | MIC | 9.375 - 18.75 | Not specified in this study |
| Candida krusei | Clinical Isolate | MIC | 9.375 - 18.75 | Not specified in this study |
| Candida parapsilosis | Clinical Isolate | MIC | 9.375 - 18.75 | Not specified in this study |
| Botrytis cinerea | Not specified | EC50 | 2.86 | Not applicable |
MIC: Minimum Inhibitory Concentration; FLC: Fluconazole; AMB: Amphotericin B; EC50: Half maximal effective concentration. Data sourced from multiple studies.[1][2][4]
Table 2: Anti-Biofilm Activity of AMP-17 Against Cryptococcus neoformans
| Activity Metric | Concentration Range (μg/mL) |
| Biofilm Inhibitory Concentration (BIC₈₀) | 16 - 32 |
| Biofilm Eradicating Concentration (BEC₈₀) | 64 - 128 |
BIC₈₀: Concentration required to inhibit 80% of biofilm formation. BEC₈₀: Concentration required to eradicate 80% of pre-formed biofilms.[3]
Experimental Protocols
The following methodologies were employed to determine the antifungal target and mechanism of action of AMP-17.
3.1 Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against planktonic fungal cells.
-
Fungal Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated until it reaches the logarithmic growth phase. The cell suspension is then washed with phosphate-buffered saline (PBS) and diluted to a final concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Agent Dilution: AMP-17 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the prepared fungal suspension is added to each well containing the diluted AMP-17. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
3.2 XTT Reduction Assay for Biofilm Activity
This assay is used to quantify the inhibition of biofilm formation or the eradication of pre-formed biofilms.
-
Biofilm Formation: A standardized fungal cell suspension (1 x 10⁷ CFU/mL) is added to the wells of a 96-well plate and incubated to allow for biofilm formation (typically 24-48 hours).
-
For Inhibition (BIC): Serially diluted AMP-17 is added to the wells along with the fungal suspension before incubation.
-
For Eradication (BEC): After biofilm formation, the planktonic cells are washed away with PBS, and fresh medium containing serially diluted AMP-17 is added to the remaining biofilms.
-
XTT Staining: After incubation with the agent, wells are washed again with PBS. A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione is added to each well and incubated in the dark.
-
Quantification: The metabolic activity of the viable biofilm cells reduces the XTT tetrazolium salt to a formazan product, resulting in a color change. The color intensity is measured spectrophotometrically (at 490 nm). The BIC₈₀ or BEC₈₀ is calculated as the concentration of AMP-17 that causes an 80% reduction in metabolic activity compared to untreated controls.[3]
3.3 Mechanistic Studies: Microscopy and Flow Cytometry
These methods are used to visualize the physical effects of the agent on fungal cells and to assess membrane integrity.
-
Sample Preparation: Fungal cells (e.g., C. neoformans) are treated with AMP-17 at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period. Untreated cells serve as a control.
-
Scanning Electron Microscopy (SEM): Treated and control cells are fixed, dehydrated through a graded ethanol series, dried, and sputter-coated with gold. The cell morphology, surface integrity, and any visible damage are then observed using an SEM.[3]
-
Confocal Laser Scanning Microscopy (CLSM) & Flow Cytometry: To assess membrane permeability, cells are co-stained with fluorescent dyes such as Propidium Iodide (PI). PI can only penetrate cells with compromised membranes. The stained cells are then analyzed by CLSM for visualization or by flow cytometry to quantify the percentage of membrane-damaged cells in the population.[3]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the logical workflow for investigating AMP-17's target and its proposed mechanism of action.
Caption: Workflow for Investigating the Antifungal Target of AMP-17.
Caption: Proposed Mechanism of Action of AMP-17 on the Fungal Cell.
Conclusion
The evidence strongly indicates that the primary antifungal target of this compound (AMP-17) is the fungal cell membrane.[1][3] Unlike antifungal agents that inhibit specific enzymes in metabolic pathways (e.g., azoles targeting lanosterol 14α-demethylase) or interfere with DNA synthesis, AMP-17 employs a direct, physical mechanism of action.[3][5][6] It disrupts the structural integrity of the cell membrane, leading to a loss of essential cellular components and subsequent cell death.[1][2] This membrane-centric targeting is a hallmark of many antimicrobial peptides and is advantageous as it can be less prone to the development of resistance compared to single-enzyme inhibition. Further research should focus on in vivo efficacy and safety profiling to validate AMP-17 as a viable therapeutic candidate.
References
- 1. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. google.com [google.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy and Characterization of Antifungal Agent 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal Agent 17 is a novel synthetic compound demonstrating potential broad-spectrum activity against pathogenic fungi. The comprehensive in vitro characterization of a new chemical entity is a critical first step in the drug development pipeline. This document provides a suite of detailed protocols for determining the efficacy of this compound against various fungal species, including planktonic cells and biofilms. The described methodologies are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[1][2][3][4] The primary assays covered include the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), time-kill kinetics, and biofilm susceptibility.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits fungal growth. The methodology is adapted from the CLSI M27/M38 guidelines.[1][3][5][6]
Materials:
-
96-well, U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium, buffered with MOPS to pH 7.0
-
This compound stock solution
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal cells/conidia and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done spectrophotometrically (for yeasts, ~1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3][5]
-
-
Drug Dilution:
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
MIC Reading:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free growth control.[1]
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills a predefined percentage (typically 99.9%) of the initial fungal inoculum.[10]
Procedure:
-
Following MIC determination, select wells showing no visible growth (at and above the MIC).
-
Mix the contents of each well thoroughly.
-
Subculture a 10-20 µL aliquot from each of these wells onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).[8][11]
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in control spots.
-
The MFC is the lowest drug concentration from which fewer than three colonies grow, which corresponds to approximately 99.9% killing of the initial inoculum.[11][12][13][14]
Protocol 3: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a fungal population over time.[15][16]
Procedure:
-
Prepare a fungal suspension in RPMI 1640 medium at a starting concentration of ~1-5 x 10⁵ CFU/mL.
-
Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC).[17][18] Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[15][19]
Protocol 4: Biofilm Susceptibility Assay
Fungal biofilms often exhibit increased resistance to antifungal agents.[5][20][21] This protocol measures the activity of this compound against pre-formed biofilms.
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (~1 x 10⁶ cells/mL in RPMI) to the wells of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[22]
-
-
Biofilm Treatment:
-
After incubation, gently wash the wells with PBS to remove non-adherent planktonic cells.
-
Add 100 µL of fresh RPMI containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Wash the wells again with PBS.
-
The metabolic activity of the remaining biofilm can be quantified using a colorimetric assay like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[23][24]
-
The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in metabolic activity compared to the untreated control biofilm.[5]
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: MIC and MFC Values of Agent 17 against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
|---|---|---|---|
| Candida albicans ATCC 90028 | 0.5 | 1 | 2 |
| Candida glabrata ATCC 2001 | 1 | 4 | 4 |
| Aspergillus fumigatus ATCC 204305 | 0.25 | 1 | 4 |
| Fluconazole-Resistant C. albicans | 4 | >64 | >16 |
An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity.
Table 2: Time-Kill Kinetics of Agent 17 against C. albicans ATCC 90028 | Concentration | Log₁₀ CFU/mL Reduction at: | | :--- | :--- | | | 4h | 8h | 24h | | Growth Control | +0.5 | +1.2 | +2.5 | | 1x MIC | -0.8 | -1.5 | -2.1 | | 4x MIC | -1.9 | -3.1 | -4.5 |
Table 3: Biofilm Inhibition by Agent 17
| Fungal Strain | Planktonic MIC (µg/mL) | Sessile MIC₅₀ (µg/mL) |
|---|---|---|
| Candida albicans ATCC 90028 | 0.5 | 8 |
| Candida parapsilosis ATCC 22019 | 1 | 32 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical progression of in vitro testing for this compound.
Caption: Workflow for in vitro testing of this compound.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
This diagram illustrates the hypothetical mechanism of action for this compound, targeting the fungal-specific ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to cell death.[25][26][27]
References
- 1. academic.oup.com [academic.oup.com]
- 2. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Techniques for antifungal susceptibility testing of Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biofilms and Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. longdom.org [longdom.org]
- 25. mdpi.com [mdpi.com]
- 26. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of AMP-17 Against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2][3] The emergence of drug-resistant strains necessitates the development of novel antifungal agents.[1][2] Antimicrobial peptides (AMPs) are promising candidates, and AMP-17, derived from Musca domestica, has demonstrated notable antifungal activity against C. albicans.[1][4][5][6]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of AMP-17 against C. albicans using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Quantitative Data Summary
The following table summarizes the reported in vitro activity of AMP-17 against C. albicans.
| Compound | MIC (μg/mL) | MFC (μg/mL) | Method | Reference |
| AMP-17 | 20 | 40 | Micro-liquid dilution | [1] |
| AMP-17 | 8 (MIC80) | Not Reported | Broth microdilution (CLSI M27-S4) | [3][5] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC80: The lowest concentration that inhibits fungal growth by ≥80% compared to the drug-free control.[5][6] MFC (Minimum Fungicidal Concentration): The lowest concentration of an antimicrobial agent that kills the microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27-A3/S4 guidelines for antifungal susceptibility testing of yeasts.[5][7][8][9]
Materials
-
AMP-17 (lyophilized powder)
-
Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer
-
Sterile 0.9% saline
-
Sterile distilled water or DMSO (for AMP-17 solubilization)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional, for inoculum standardization)
-
Incubator (35°C)
-
0.5 McFarland standard
Preparation of Reagents
-
AMP-17 Stock Solution: Dissolve AMP-17 in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL). Further dilutions should be made in RPMI-1640 medium.
-
C. albicans Inoculum Preparation:
-
Subculture C. albicans on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile 0.9% saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). This can be done by visual comparison or using a spectrophotometer.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.[2]
-
Assay Procedure
-
Serial Dilution of AMP-17:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as the sterility control (medium only).
-
Add 200 µL of the highest concentration of AMP-17 to be tested (e.g., 512 µg/mL in RPMI-1640) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a range of AMP-17 concentrations (e.g., 256 µg/mL down to 0.5 µg/mL). Well 11 will be the growth control (no AMP-17).
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well will be 200 µL, and the final AMP-17 concentrations will be half of the initial concentrations in the dilution series.
-
-
Incubation:
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours.[10]
-
Determination of MIC
-
Visual Endpoint Determination: The MIC is the lowest concentration of AMP-17 at which there is a significant inhibition of growth (e.g., ≥50% or ≥80% reduction) compared to the growth control well (well 11).[5][10] The growth control should show distinct turbidity. The sterility control (well 12) should remain clear.
-
Spectrophotometric Endpoint Determination (Optional): The optical density (OD) of each well can be read at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition can be calculated using the following formula: % Inhibition = 100 - [((OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)) * 100] The MIC can then be defined as the concentration that achieves a certain percentage of inhibition (e.g., MIC50 or MIC80).
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of AMP-17 against C. albicans.
Proposed Mechanism of Action
References
- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptional Responses of Candida albicans to Antimicrobial Peptide MAF-1A [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 6. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Experimental Use of Antifungal Agent 17 in Plant Pathology: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the experimental evaluation of Antifungal Agent 17, a novel ergosterol biosynthesis inhibitor, for its potential use in plant pathology. This document is intended for researchers, scientists, and drug development professionals. It includes a summary of the agent's known in vitro efficacy, comprehensive methodologies for in vitro and in vivo testing, and visual representations of its mechanism of action and experimental workflows. It is important to note that peer-reviewed, publicly available research specifically on "this compound" is limited; therefore, these protocols are based on supplier-provided data and established methodologies for the evaluation of demethylation inhibitor (DMI) fungicides.
Introduction
This compound is an experimental small molecule demonstrating significant inhibitory activity against a variety of economically important plant pathogenic fungi. Its proposed mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of this pathway leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and ultimately leading to the cessation of fungal growth.
Quantitative Data Summary
The following table summarizes the available in vitro efficacy data for this compound against several key plant pathogens. This data should be used as a reference for designing further experiments.
| Pathogen Species | Common Disease | Efficacy Metric | Value |
| Botrytis cinerea | Gray Mold | EC50 | 2.86 µg/mL |
| Alternaria solani | Early Blight | MIC | 12.5 - 25 µM |
| Magnaporthe oryzae | Rice Blast | MIC | 12.5 - 25 µM |
| Gibberella saubinettii (Fusarium graminearum) | Fusarium Head Blight | MIC | 12.5 - 25 µM |
Note: The molecular weight of this compound is required for precise conversion between µg/mL and µM.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Assay
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal isolates
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water with 0.05% (v/v) Tween® 80
-
Hemocytometer or spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on PDA plates at 25°C for 7-14 days until sporulation is evident. b. Harvest conidia by flooding the agar surface with sterile 0.05% Tween® 80 solution and gently scraping with a sterile spreader. c. Filter the resulting suspension through sterile cheesecloth into a sterile tube. d. Adjust the spore concentration to 2 x 10^5 spores/mL in PDB using a hemocytometer.
-
Plate Preparation: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. Perform a serial two-fold dilution of the stock solution in PDB across the wells of the 96-well plate to achieve a final concentration range (e.g., 0.05 to 100 µg/mL). c. Ensure the final DMSO concentration does not exceed 1% (v/v) in any well. d. Include a positive control (inoculum in PDB with 1% DMSO) and a negative control (PDB only).
-
Inoculation and Incubation: a. Add 100 µL of the standardized spore suspension to each well (except the negative control), resulting in a final concentration of 1 x 10^5 spores/mL. b. Seal the plate with a breathable membrane or the plate lid and incubate at 25°C for 48 to 72 hours in the dark.
-
MIC Determination: a. The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. b. For a quantitative assessment, fungal growth can be measured by reading the optical density at 600 nm using a microplate reader. The MIC is then defined as the concentration that inhibits ≥90% of growth compared to the positive control.
In Vivo Protective Efficacy: Detached Leaf Assay
This protocol is designed to evaluate the protective (prophylactic) activity of this compound against fungal infection on plant tissue.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato for A. solani or grape for B. cinerea).
-
This compound formulated in a suitable carrier (e.g., water with 0.1% DMSO and 0.02% Tween® 20).
-
Fungal spore suspension (prepared as in 3.1, adjusted to 1 x 10^6 spores/mL).
-
Sterile petri dishes lined with moistened filter paper.
-
Micropipette or a small-volume sprayer.
Procedure:
-
Preparation of Plant Material: a. Gently detach healthy leaves from the plant. b. Surface sterilize the leaves by rinsing with distilled water and blot dry with sterile paper towels. c. Place the leaves (adaxial surface up) inside the prepared moist chambers (petri dishes).
-
Application of Antifungal Agent: a. Prepare a range of concentrations of this compound. b. Evenly apply a defined volume (e.g., 500 µL per leaf) or spray the solutions onto the leaf surfaces until runoff. c. Treat control leaves with the carrier solution only. d. Allow the leaves to air dry for 2-4 hours in a sterile environment.
-
Pathogen Inoculation: a. Place a 10 µL droplet of the prepared fungal spore suspension onto the center of each treated leaf. b. Seal the petri dishes with parafilm to maintain high humidity.
-
Incubation and Assessment: a. Incubate the dishes at a temperature and light cycle optimal for disease development (e.g., 22°C with a 12-hour photoperiod). b. After 3-7 days, measure the diameter of the resulting lesions. c. Calculate the percent disease control using the formula: [ (Lesion Diameter_Control - Lesion Diameter_Treated) / Lesion Diameter_Control ] * 100.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a general workflow for the evaluation of this compound.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
Caption: General workflow for in vitro and in vivo screening.
Application Notes and Protocols: AMP-17 in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial peptide AMP-17's efficacy and application in a murine model of systemic candidiasis. The included protocols are based on established research to ensure reproducibility and facilitate further investigation into the therapeutic potential of AMP-17.
Introduction
Candida albicans is a significant opportunistic fungal pathogen, capable of causing life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of drug-resistant strains necessitates the development of novel antifungal agents.[1][2] AMP-17, a novel antimicrobial peptide derived from Musca domestica (the housefly), has demonstrated potent in vitro and in vivo antifungal activity against C. albicans.[1][2][3] This document details the application of AMP-17 in a well-established murine model of disseminated candidiasis, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action
AMP-17 exerts its antifungal effect through a multi-faceted approach targeting the integrity and function of Candida albicans cells. The primary mechanisms include:
-
Cell Membrane and Wall Disruption: AMP-17 directly compromises the integrity of the fungal cell wall and membrane.[4][5] This leads to increased membrane permeability and disruption of intracellular osmotic pressure.[4][6]
-
Induction of Oxidative Stress: The peptide induces the production of reactive oxygen species (ROS) within the fungal cells.[7]
-
Mitochondrial Dysfunction: Increased ROS levels contribute to the depolarization of the mitochondrial membrane potential.[7]
-
Apoptosis and Necrosis: The culmination of these cellular insults leads to programmed cell death (apoptosis) and necrosis of C. albicans.[7]
-
Inhibition of Biofilm Formation: AMP-17 effectively inhibits the yeast-to-hypha transition, a critical step in biofilm formation, and can eradicate pre-formed biofilms.[3] This is partly achieved by reducing cellular surface hydrophobicity and inhibiting cell adhesion.[3]
-
Gene Regulation: AMP-17 treatment has been shown to down-regulate genes involved in ergosterol biosynthesis (a key component of the fungal cell membrane) such as ERG1, ERG5, and ERG6, while up-regulating genes related to cell wall synthesis like FKS2.[4]
Below is a diagram illustrating the proposed mechanism of action of AMP-17 against Candida albicans.
Data Presentation
The following tables summarize the quantitative data from studies evaluating AMP-17 in a murine model of disseminated candidiasis.
Table 1: Survival Rate in Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Survival Rate (%) | Observation Period (Days) |
| Untreated Control | - | 10 | 15 |
| AMP-17 | 10 mg/kg | 75 | 15 |
| Fluconazole | 10 mg/kg | 80 | 15 |
Data extracted from studies monitoring survival post-infection.[1][8]
Table 2: Fungal Burden in Kidneys of Infected Mice
| Treatment Group | Dosage | Reduction in Fungal Load (%) | Time Point |
| AMP-17 | 10 mg/kg | ~90 | Day 2 & 8 post-infection |
Fungal load was determined by colony-forming unit (CFU) counts in kidney homogenates.[1][8]
Table 3: Immunomodulatory Effects of AMP-17
| Parameter | Effect of AMP-17 Treatment |
| Inflammatory Response | Markedly reduced |
| Plasma TNF-α Levels | Lowered |
| Blood Neutrophil Ratio | Lowered |
| Cytokine Expression | Balanced |
Cytokine levels were measured in plasma samples from treated and untreated mice.[1][8]
Table 4: Synergistic Activity with Fluconazole against C. albicans Biofilm
| Treatment | Effect on Biofilm |
| AMP-17 (32 µg/mL) + Fluconazole (32 µg/mL) | Predominantly yeast form, no biofilm formation |
| Fluconazole (32 µg/mL) alone | Mix of yeast, pseudohyphal, and hyphal cells |
Biofilm formation was assessed using morphological tests.[1]
Experimental Protocols
The following are detailed protocols for establishing a murine model of disseminated candidiasis and evaluating the in vivo efficacy of AMP-17.
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol describes the establishment of a systemic C. albicans infection in mice.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice (8-12 weeks old)[1]
-
AMP-17, sterile solution
-
Fluconazole (positive control), sterile solution
-
Vehicle control (e.g., sterile PBS)
-
Insulin syringes with 29G needles
Procedure:
-
Preparation of C. albicans Inoculum:
-
Streak the C. albicans strain on an SDA plate and incubate at 37°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 37°C with shaking.
-
Harvest the cells by centrifugation, wash three times with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 2 x 10^6 cells/mL using a hemocytometer.
-
-
Animal Grouping and Infection:
-
House the mice under specific pathogen-free conditions and allow for acclimatization. All animal procedures should be approved by an Institutional Animal Care and Use Committee.[1][8]
-
Divide the mice into experimental groups (e.g., Untreated Control, AMP-17 treated, Fluconazole treated). A typical group size is 10 mice for survival studies and 6 for fungal burden analysis.[1][9]
-
Infect the mice by injecting 100 µL of the C. albicans suspension (2 x 10^5 cells) into the lateral tail vein.[1][8]
-
-
Treatment Administration:
-
Monitoring and Endpoints:
Protocol 2: Assessment of Fungal Burden in Kidneys
This protocol details the quantification of C. albicans in the kidneys of infected mice.
Materials:
-
Kidneys from euthanized mice
-
Sterile PBS with 0.05% Tween 20
-
Tissue homogenizer
-
SDA plates
-
Sterile dilution tubes and pipettes
Procedure:
-
Tissue Collection and Homogenization:
-
Aseptically harvest the kidneys from euthanized mice.
-
Weigh the kidneys and place them in a sterile tube containing a known volume of sterile PBS.
-
Homogenize the tissue using a mechanical homogenizer until no large pieces are visible.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of the kidney homogenate in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto SDA plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Quantification:
-
Count the number of colonies on the plates.
-
Calculate the number of colony-forming units (CFU) per gram of kidney tissue.
-
Protocol 3: Histopathological Analysis
This protocol is for the microscopic examination of fungal invasion and inflammation in kidney tissue.
Materials:
-
Kidneys from euthanized mice
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Tissue Fixation and Processing:
-
Fix the harvested kidneys in 4% paraformaldehyde overnight.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue with xylene and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform PAS staining according to the manufacturer's protocol to visualize fungal elements.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to assess the extent of fungal infiltration, tissue damage, and inflammatory cell recruitment.
-
Conclusion
AMP-17 demonstrates significant therapeutic potential in a murine model of disseminated candidiasis. It enhances survival, reduces fungal burden in target organs, and modulates the host inflammatory response.[1][8] Its unique mechanism of action, including the disruption of the fungal cell membrane and induction of apoptosis, makes it a promising candidate for further development as a novel antifungal agent.[4][7] Furthermore, its synergistic activity with fluconazole suggests its potential use in combination therapies to combat drug-resistant Candida infections.[1] The protocols provided herein offer a standardized framework for researchers to investigate AMP-17 and other novel antifungal compounds in a preclinical setting.
References
- 1. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 2. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide AMP-17 exerts anti-Candida albicans effects through ROS-mediated apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Broth Microdilution Assay for Antifungal Agent 17 Susceptibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing (AST) is a critical tool in the discovery and development of new antifungal agents, as well as in clinical settings for guiding therapeutic decisions. The broth microdilution assay is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. This document provides a detailed protocol for performing a broth microdilution assay to determine the susceptibility of fungal isolates to Antifungal Agent 17, a compound with known activity against Botrytis cinerea[1].
The principles of this protocol are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide reproducible methods for testing the in vitro activity of antifungal agents against yeasts and filamentous fungi[2][3]. Adherence to a standardized protocol is crucial for ensuring inter-laboratory reproducibility and the generation of reliable data[4].
Key Experimental Protocols
Preparation of Materials
a. Fungal Isolates and Quality Control Strains:
-
Test isolates should be subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Include quality control (QC) strains with known MIC ranges for this compound (if available) or standard antifungal agents. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258[5][6][7].
b. This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects fungal growth.
-
The stock solution should be stored at an appropriate temperature as recommended by the manufacturer.
c. Culture Medium:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium for antifungal susceptibility testing of most fungi[2][8][9]. For certain organisms, other media may be more appropriate[10].
Experimental Workflow
A generalized workflow for the broth microdilution assay is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 4. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying AMP-17 Effects Using Scanning Electron Microscopy
Introduction
Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and novel mechanisms of action that can overcome conventional antibiotic resistance. AMP-17, a novel antimicrobial peptide derived from Musca domestica, has demonstrated significant antifungal activity, particularly against Candida albicans.[1][2] Its primary mechanism involves the disruption of the cell wall and membrane integrity, leading to morphological changes and eventual cell death.[2] Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing these ultrastructural changes in high resolution, providing critical insights into the peptide's efficacy and mechanism of action.[3][4] These application notes provide detailed protocols for utilizing SEM to study the effects of AMP-17 on microbial cells.
Mechanism of Action of AMP-17
AMP-17 exerts its antimicrobial effect primarily by targeting the microbial cell envelope. The cationic and amphipathic nature of the peptide facilitates its interaction with the negatively charged components of the fungal or bacterial cell wall and membrane.[5] This interaction leads to membrane permeabilization, disruption of cellular integrity, and leakage of intracellular contents, ultimately resulting in cell lysis.[1][2][6]
Below is a diagram illustrating the proposed mechanism of action for AMP-17.
Experimental Protocols
This section outlines the key experimental protocols for preparing microbial samples for SEM analysis after treatment with AMP-17.
Experimental Workflow
The overall workflow for studying the effects of AMP-17 using SEM is depicted in the following diagram.
Protocol 1: Microbial Culture and AMP-17 Treatment
-
Culture Preparation:
-
Inoculate the target microbe (e.g., Candida albicans) into an appropriate liquid broth medium.
-
Incubate at the optimal temperature and agitation until the culture reaches the mid-logarithmic growth phase.
-
-
AMP-17 Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) of AMP-17 for the target microbe using standard microdilution methods.[2]
-
Treat the microbial culture with AMP-17 at concentrations corresponding to 1x MIC, 2x MIC, and a sub-MIC level (e.g., 0.5x MIC). Include an untreated control.
-
Incubate the treated and control cultures for various time points (e.g., 1, 4, 8, and 16 hours) to observe time-dependent effects.[1][2]
-
Protocol 2: Sample Preparation for SEM
This protocol is adapted from standard methods for preparing biological samples for SEM.[3][7][8]
-
Fixation:
-
Harvest the microbial cells by centrifugation at a low speed (e.g., 3000 x g for 10 minutes).
-
Gently wash the cell pellets twice with a suitable buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.4).
-
Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer for at least 1-2 hours at 4°C.[7] This step preserves the cellular structure.
-
(Optional) For enhanced contrast and preservation, a secondary fixation step with 1% osmium tetroxide for 1-2 hours can be performed.[3][7]
-
Wash the fixed cells three times with the buffer to remove any residual fixative.
-
-
Dehydration:
-
Adhere the fixed cells onto poly-L-lysine coated coverslips or membrane filters.[3][7]
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, and 100%).[8] Immerse the samples in each concentration for 10-15 minutes. Repeat the 100% ethanol step three times to ensure complete water removal.
-
-
Drying:
-
Perform critical point drying using liquid carbon dioxide to dry the samples without causing structural damage from surface tension.
-
-
Mounting and Coating:
-
Mount the dried coverslips or filters onto aluminum SEM stubs using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of a conductive metal, such as gold or gold-palladium, to prevent charging under the electron beam and improve image quality.[8]
-
Protocol 3: SEM Imaging and Analysis
-
Imaging:
-
Place the coated stubs into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage (e.g., 10-20 kV) to visualize the microbial cells.
-
Capture images at various magnifications to observe overall morphology and fine surface details.
-
-
Quantitative Analysis:
-
Utilize image analysis software to quantify morphological changes.[9][10] Parameters to measure can include cell diameter, surface roughness, and the percentage of damaged or lysed cells.
-
Deep learning-based methods can be employed for automated segmentation and classification of different cell morphologies.[9][10]
-
Data Presentation
Quantitative data obtained from the analysis of SEM images should be summarized in a clear and structured format. Below is an example of a table for presenting such data.
| Treatment Group | Incubation Time (hours) | Average Cell Diameter (µm) ± SD | Surface Roughness Index ± SD | Percentage of Damaged Cells (%) | Notes on Morphological Changes |
| Control (Untreated) | 8 | 5.2 ± 0.4 | 0.12 ± 0.03 | < 1 | Smooth, turgid, and regular cell shape.[1][2] |
| AMP-17 (0.5x MIC) | 8 | 5.0 ± 0.5 | 0.25 ± 0.05 | 15 | Minor surface irregularities observed. |
| AMP-17 (1x MIC) | 4 | 4.8 ± 0.6 | 0.48 ± 0.07 | 45 | Increased surface wrinkling and some cell aggregation. |
| AMP-17 (1x MIC) | 8 | 4.5 ± 0.8 | 0.75 ± 0.10 | 85 | Severe cell shape irregularities, cell adhesion, and visible ruptures.[1][2] |
| AMP-17 (2x MIC) | 4 | 4.3 ± 0.9 | 0.82 ± 0.12 | 70 | Rapid onset of cell deformation and membrane blebbing. |
| AMP-17 (2x MIC) | 8 | N/A | N/A | > 95 | Widespread cell lysis and formation of cell debris.[1][2] |
Conclusion
Scanning electron microscopy is a powerful technique for elucidating the morphological effects of AMP-17 on microbial cells. The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize SEM in their studies of novel antimicrobial peptides. The visual and quantitative data obtained will provide crucial insights into the mechanism of action and efficacy of AMP-17, aiding in its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Surface-Immobilized Antimicrobial Peptides for the Enhancement of Orthopaedic Medical Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 8. Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis Method for Bacterial Cells in SEM Image using Deep Learning | OpenReview [openreview.net]
- 10. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Fungal Cells Treated with AMP-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-17, a novel antimicrobial peptide derived from Musca domestica, has demonstrated significant antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Cryptococcus neoformans.[1][2][3] The primary mechanism of action involves the disruption of the fungal cell wall and cell membrane integrity, leading to increased permeability and subsequent cell death.[4][5] Furthermore, AMP-17 has been shown to disturb intracellular oxidative reactions, suggesting a multi-faceted approach to its antifungal efficacy.[2][6] Flow cytometry is a powerful high-throughput technique that enables the rapid, quantitative, and multi-parametric analysis of individual cells in suspension, making it an ideal tool to investigate the cellular effects of antifungal agents like AMP-17.[7]
These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of AMP-17 on fungal cells, focusing on key indicators of antifungal activity: cell membrane integrity, apoptosis and necrosis, and the generation of reactive oxygen species (ROS).
Key Applications
-
Evaluation of Cell Membrane Damage: Quantify the extent of AMP-17-induced membrane permeabilization.
-
Determination of Cell Death Mechanisms: Differentiate between apoptotic and necrotic cell populations following treatment.
-
Assessment of Oxidative Stress: Measure the intracellular accumulation of ROS.
Data Summary
The following tables summarize quantitative data from studies on the effects of AMP-17 on fungal cells.
Table 1: Effect of AMP-17 on Candida albicans Cell Wall and Membrane Integrity
| Parameter | Untreated Control | AMP-17 (40 µg/mL) | Reference |
| Cell Wall Integrity Rate | 93.7% | 21.7% | [1][4] |
| Relative DPH Fluorescence Intensity (Membrane Fluidity) | 100% | 52.0% | [1] |
Table 2: Inhibition of Candida albicans Biofilm Formation by AMP-17
| Treatment Concentration | Biofilm Formation Suppression | Reference |
| 32 µg/mL | 57% | [8] |
| 64 µg/mL | 80% | [8] |
| 128 µg/mL | 86% | [8] |
Experimental Protocols
Protocol 1: Analysis of Fungal Cell Membrane Integrity using Propidium Iodide (PI) Staining
This protocol details the use of Propidium Iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, to quantify membrane integrity in fungal cells treated with AMP-17.[9]
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
AMP-17
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with sterile PBS. Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.
-
AMP-17 Treatment: Aliquot the cell suspension into tubes. Add AMP-17 to the desired final concentrations (e.g., 1x, 2x, 4x MIC).[9] Include an untreated control.
-
Incubation: Incubate the tubes at the optimal growth temperature for the fungus (e.g., 35-37°C) for a predetermined time (e.g., 6 hours).[9]
-
Staining: Add PI to each tube to a final concentration of 10 µM.[9] Incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI stain using a 488 nm laser and collect the emission signal in the appropriate detector (typically around 617 nm).
-
Data Analysis: Gate the cell population based on forward and side scatter. Quantify the percentage of PI-positive cells, which represents the population with compromised cell membranes.
Protocol 2: Assessment of Apoptosis and Necrosis using Annexin V and PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through the combined use of Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI.[10][11][12][13]
Materials:
-
Fungal cell culture
-
AMP-17
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Follow steps 1-3 from Protocol 1.
-
Harvesting and Washing: After incubation, harvest the cells by centrifugation. Wash the cells once with cold PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation. Collect the Annexin V-FITC signal in the green fluorescence channel (e.g., 530/30 nm) and the PI signal in the red fluorescence channel (e.g., >670 nm).
-
Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS, to measure oxidative stress.[14][15][16]
Materials:
-
Fungal cell culture
-
AMP-17
-
PBS
-
DCFH-DA solution (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Follow steps 1-3 from Protocol 1.
-
Loading with DCFH-DA: After the treatment incubation, add DCFH-DA to a final concentration of 10 µM to each sample.
-
Incubation: Incubate the cells in the dark for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Washing: Wash the cells once with PBS to remove excess dye.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Excite the oxidized DCF using a 488 nm laser and collect the emission in the green fluorescence channel (e.g., 530/30 nm).
-
Data Analysis: Analyze the histogram of green fluorescence intensity. An increase in the mean fluorescence intensity of treated cells compared to the control indicates an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of fungal cells treated with AMP-17.
Caption: Proposed mechanism of action of AMP-17 on fungal cells.
References
- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. [PDF] Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 7. Flow Cytometry for Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 13. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Magnolol-Based Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has demonstrated significant antifungal properties.[1][2][3][4] Its broad-spectrum activity against various fungal pathogens, including those of clinical and agricultural importance, has spurred interest in the development of magnolol-based derivatives with enhanced potency and desirable physicochemical properties. These application notes provide a comprehensive overview of the methods for synthesizing magnolol-based antifungal compounds, their biological activities, and the protocols for their evaluation.
Data Presentation: Antifungal Activity of Magnolol and its Derivatives
The following tables summarize the quantitative antifungal activity of magnolol and several of its synthesized derivatives against a range of fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) and EC50 values, providing a clear comparison of their potency.
Table 1: Antifungal Activity of Magnolol
| Fungal Species | MIC (µg/mL) | Reference |
| Trichophyton mentagrophytes | 25-100 | [1][3] |
| Microsporum gypseum | 25-100 | [3] |
| Epidermophyton floccosum | 25-100 | [3] |
| Aspergillus niger | 25-100 | [3] |
| Cryptococcus neoformans | 25-100 | [3] |
| Candida albicans | 25-100[1][3], 40[2] | [1][2][3] |
Table 2: Antifungal Activity of Synthesized Magnolol Derivatives
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Magnolol | Rhizoctonia solani | 8.13 | [5] |
| Fusarium graminearum | >50 | [5] | |
| Botrytis cinerea | 8.13 | [5] | |
| Sclerotinia sclerotiorum | 10.21 | [5] | |
| L5 | Rhizoctonia solani | 5.34 | [5] |
| Fusarium graminearum | 11.23 | [5] | |
| Botrytis cinerea | 2.86 | [5] | |
| Sclerotinia sclerotiorum | 6.45 | [5] | |
| L6 | Rhizoctonia solani | 1.40 | [5] |
| Fusarium graminearum | 4.39 | [5] | |
| Botrytis cinerea | 7.18 | [5] | |
| Sclerotinia sclerotiorum | 9.87 | [5] | |
| L7 | Rhizoctonia solani | 3.21 | [5] |
| Fusarium graminearum | 6.87 | [5] | |
| Botrytis cinerea | 5.43 | [5] | |
| Sclerotinia sclerotiorum | 4.92 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Magnolol Derivatives via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of magnolol ethers by Williamson ether synthesis, a versatile method for preparing ethers from an alcohol and an alkyl halide.[6][7]
Materials:
-
Magnolol
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Nitrogen or Argon gas
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of magnolol (1 equivalent) in dry acetone or DMF in a round-bottom flask, add potassium carbonate (2-3 equivalents).
-
Stir the mixture under a nitrogen or argon atmosphere at room temperature for 30 minutes.
-
Add the desired alkyl halide (2-3 equivalents) dropwise to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure magnolol derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal strains using the broth microdilution method, following established guidelines.[8][9]
Materials:
-
Synthesized magnolol derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in the appropriate broth medium.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of final concentrations.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only).
-
Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Protocol 3: Assessment of Fungal Cell Membrane Permeability
This protocol describes a method to assess the effect of magnolol derivatives on the permeability of the fungal cell membrane by measuring the leakage of intracellular contents.[5][10]
Materials:
-
Fungal culture
-
Synthesized magnolol derivative
-
Phosphate-buffered saline (PBS)
-
Conductivity meter
-
Spectrophotometer
Procedure:
-
Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the fungal cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cells in PBS to a specific density.
-
Add the test compound at different concentrations to the cell suspension. An untreated cell suspension serves as a control.
-
Incubate the suspensions at an appropriate temperature with gentle shaking.
-
At different time intervals, measure the conductivity of the supernatant using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells.
-
Alternatively, the leakage of UV-absorbing materials (e.g., nucleic acids and proteins) can be measured by centrifuging the cell suspension and measuring the absorbance of the supernatant at 260 nm.
Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol details the use of the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential of fungal cells upon treatment with magnolol derivatives, indicating mitochondrial dysfunction.[11]
Materials:
-
Fungal culture
-
Synthesized magnolol derivative
-
JC-1 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Grow the fungal strain in a suitable liquid medium and treat with the test compound at various concentrations for a specific duration.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS and incubate with JC-1 dye (typically 5-10 µg/mL) in the dark for 15-30 minutes at the appropriate temperature.
-
Wash the cells with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with low MMP, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Alternatively, the cells can be visualized under a fluorescence microscope to observe the changes in red and green fluorescence.
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: General workflow for the synthesis of magnolol derivatives via Williamson ether synthesis.
Signaling Pathway Diagram: Mechanism of Action
Caption: Proposed antifungal mechanism of action for magnolol derivatives.
References
- 1. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues | PLOS Genetics [journals.plos.org]
- 2. [PDF] PKC Signaling Regulates Drug Resistance of Candida albicans and Saccharomyces cerevisiae via Divergent Circuitry Composed of the MAPK Cascade, Calcineurin and Hsp90 | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. francis-press.com [francis-press.com]
- 8. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of magnolol and honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Mitochondrial Membrane Potential [bio-protocol.org]
Application Notes and Protocols for Anti-Biofilm Formation Assay of AMP-17
Introduction
Antimicrobial peptide 17 (AMP-17), derived from Musca domestica, has demonstrated significant efficacy in both inhibiting the formation of microbial biofilms and eradicating pre-formed, mature biofilms.[1][2][3][4][5] This document provides detailed protocols for assessing the anti-biofilm activity of AMP-17 against various pathogens, including the fungus Candida albicans and the bacterium Pseudomonas aeruginosa.[1][2][3][4] The methodologies described herein are intended for researchers in microbiology, drug discovery, and materials science to evaluate AMP-17's potential as a therapeutic agent against biofilm-associated infections. The mechanisms of action for AMP-17's anti-biofilm effects include disruption of membrane integrity, alteration of the proton motive force, increased intracellular reactive oxygen species (ROS), and inhibition of bacterial motility.[2][3][4] In C. albicans, AMP-17 has been shown to impede the crucial yeast-to-hypha transition, a key step in biofilm formation, and affect the MAPK signaling pathway.[1][5][6]
Quantitative Data Summary
The anti-biofilm efficacy of AMP-17 has been quantified against various microorganisms. The following tables summarize the inhibitory and eradication concentrations of AMP-17.
Table 1: Inhibition of Biofilm Formation by AMP-17
| Microorganism | Assay Method | AMP-17 Concentration (µg/mL) | % Inhibition of Biofilm Formation | Reference |
| Candida albicans | XTT Assay | 16 | ~51% | [1] |
| 32 | 57% | [1] | ||
| 64 | 77-80% | [1] | ||
| 128 | 86% | [1] | ||
| Cryptococcus neoformans | XTT Assay | 16-32 (BIC₈₀) | 80% | [7] |
| Pseudomonas aeruginosa | Crystal Violet | Not specified | Significant inhibition | [2][3][4] |
Table 2: Eradication of Mature Biofilms by AMP-17
| Microorganism | Assay Method | AMP-17 Concentration (µg/mL) | % Eradication of Mature Biofilm | Reference |
| Candida albicans | XTT Assay | 128 | Not specified | [6] |
| 256 | Not specified | [6] | ||
| 512 | 86% | [1] | ||
| Cryptococcus neoformans | XTT Assay | 64-128 (BEC₈₀) | 80% | [7] |
| Pseudomonas aeruginosa | Crystal Violet | Not specified | Promising eradication | [2][3][4] |
Table 3: Effect of AMP-17 on C. albicans Adhesion and Hydrophobicity
| Parameter | AMP-17 Concentration (µg/mL) | % Reduction | Reference |
| Adhesion | 64 | ~71% | [1] |
| 128 | ~77% | [1] | |
| Pre-formed Adhered Cells | 64 | 59% | [1] |
| 128 | 64% | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol is a prerequisite for the anti-biofilm assays to determine the baseline antimicrobial activity of AMP-17.
Materials:
-
AMP-17
-
Bacterial/Fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Agar plates
Procedure:
-
Prepare a stock solution of AMP-17 in a suitable solvent.
-
Perform serial two-fold dilutions of AMP-17 in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL).[8]
-
Include positive (microorganism without AMP-17) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of AMP-17 that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
-
To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates.
-
Incubate the agar plates for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU count compared to the initial inoculum.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of AMP-17 to prevent biofilm formation.
Materials:
-
AMP-17
-
Bacterial/Fungal strain of interest
-
Appropriate growth medium
-
96-well tissue culture-treated plates
-
Crystal Violet (CV) solution (0.1%)
-
Methanol (100%) or Glutaraldehyde (2.5%) for fixing
-
Ethanol (95%) or Acetic Acid (33%) for destaining
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 90 µL of a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.[8][9]
-
Add 10 µL of AMP-17 at various concentrations (to achieve final desired concentrations, typically ranging from sub-MIC to supra-MIC values) to the wells.[9]
-
Include a positive control (cells with no AMP-17) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully discard the culture supernatant and gently wash the wells twice with PBS to remove planktonic cells.[8]
-
Fix the biofilms by adding 100 µL of 100% methanol to each well and incubating for 15 minutes.[8]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 1 hour.[8]
-
Wash the wells three times with distilled water to remove excess stain.[8]
-
Solubilize the bound CV by adding 150 µL of 95% ethanol to each well.
-
Quantify the biofilm mass by measuring the absorbance at 595 nm using a microplate reader.[8]
-
Calculate the percentage of biofilm inhibition relative to the control.
Protocol 3: Mature Biofilm Eradication Assay
This protocol assesses the ability of AMP-17 to disrupt and kill cells within a pre-formed biofilm.
Procedure:
-
Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 1 and 4) but without the addition of AMP-17.
-
After the incubation period (e.g., 24 hours), discard the supernatant and wash the wells with PBS to remove planktonic cells.
-
Add fresh medium containing various concentrations of AMP-17 to the wells with the mature biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm using the Crystal Violet method as described above (Protocol 2, steps 5-12).
Protocol 4: Metabolic Activity Assay (XTT/MTT)
This assay determines the metabolic activity of the cells within the biofilm as an indicator of viability.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Menadione or Phenazine methosulfate (PMS)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow and treat biofilms for either inhibition or eradication as described in Protocols 2 and 3.
-
After the final incubation step, wash the wells with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measure the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism of action and the general experimental workflow.
References
- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanistic insights of AMP-17 against drug-resistant Pseudomonas aeruginosa and its efficacy in wound infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mechanistic insights of AMP-17 against drug-resistant Pseudomonas aeruginosa and its efficacy in wound infection management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetics Assay for Antifungal Agent 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a dynamic method used to assess the microbicidal or microbistatic activity of an antimicrobial agent over time. This document provides detailed application notes and protocols for evaluating the in vitro antifungal activity of Antifungal agent 17 (AMP-17), a novel antimicrobial peptide, against pathogenic fungi. AMP-17 has demonstrated potent antifungal activity by disrupting the integrity of the fungal cell wall and cell membrane.[1][2] These protocols are designed to deliver reproducible and accurate data for research and drug development purposes.
Principle of the Assay
A time-kill assay exposes a standardized fungal inoculum to a specific concentration of an antifungal agent in a liquid medium. At predetermined time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable fungal cells (Colony Forming Units, CFU). The change in log10 CFU/mL over time is then plotted to visualize the killing kinetics. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3][4]
Data Presentation
Quantitative data from time-kill kinetic studies should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Mean ± SD) |
| Growth Control | |
| 0 | 5.0 ± 0.1 |
| 2 | 5.5 ± 0.2 |
| 4 | 6.2 ± 0.1 |
| 6 | 7.0 ± 0.2 |
| 8 | 7.8 ± 0.1 |
| 12 | 8.5 ± 0.2 |
| 24 | 9.2 ± 0.1 |
Note: The Minimum Inhibitory Concentration (MIC) of this compound against the test organism should be predetermined using a standardized broth microdilution method as per CLSI guidelines.[5]
Experimental Protocols
Materials
-
This compound (stock solution of known concentration)
-
Test fungus (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth agar
-
Sterile test tubes or flasks
-
Incubator shaker (35°C)
-
Spectrophotometer or McFarland standards
-
Sterile micropipette tips, dilution tubes, and plating supplies
Protocol for Time-Kill Kinetics Assay
-
Preparation of Fungal Inoculum:
-
From a fresh 24-48 hour culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]
-
Perform a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[6]
-
-
Preparation of Test and Control Tubes:
-
Prepare a series of sterile tubes for each concentration of this compound to be tested (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control (no drug).
-
Add the appropriate volume of RPMI 1640 medium to each tube.
-
Add the required volume of this compound stock solution to the test tubes to achieve the final desired concentrations.
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each tube to achieve a starting concentration of approximately 10^5 CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from the growth control tube for viable cell counting.
-
Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).[6]
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.[7]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto SDA plates in duplicate or triplicate.
-
To avoid antifungal carryover, which can inhibit growth on the agar plate, it may be necessary to use larger dilution factors or membrane filtration for samples with high antifungal concentrations.[6]
-
-
Enumeration and Data Analysis:
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (± standard deviation) versus time for each concentration and the growth control.
-
Visualizations
Experimental Workflow
Caption: Workflow for the antifungal time-kill kinetics assay.
Proposed Signaling Pathway for this compound
The primary mechanism of action for this compound (AMP-17) is the disruption of the fungal cell wall and cell membrane.[1][2] This interaction can trigger downstream cellular stress responses.
Caption: Proposed mechanism of action for this compound.
References
- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. actascientific.com [actascientific.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent BA17 in the Management of Gray Mold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocontrol agent BA17 (Bacillus amyloliquefaciens) for controlling gray mold, a devastating plant disease caused by the fungus Botrytis cinerea. The information compiled here is intended to guide research and development efforts in leveraging this promising antifungal agent for crop protection. Gray mold affects a vast range of crops, including fruits, vegetables, and ornamental flowers, leading to significant economic losses both before and after harvest.[1][2][3][4] The use of biological control agents like BA17 presents a sustainable alternative to chemical fungicides, which are often associated with environmental concerns and the development of pathogen resistance.[2][5]
Mechanism of Action
Antifungal agent BA17, identified as Bacillus amyloliquefaciens, exhibits a multi-faceted mechanism of action against Botrytis cinerea. The primary modes of antifungal activity include:
-
Production of Antifungal Compounds: BA17 produces and secretes a variety of secondary metabolites with potent antifungal properties.[1][6][7] These compounds can directly inhibit the growth and proliferation of B. cinerea.
-
Enzymatic Activity: The bacterium secretes hydrolytic enzymes that can degrade the cell walls of the fungus, leading to cellular damage and death.
-
Competition for Nutrients and Space: As a robust colonizer, BA17 can outcompete B. cinerea for essential nutrients and physical space on the plant surface, thereby limiting the pathogen's ability to establish an infection.[6]
-
Induction of Systemic Resistance: BA17 can stimulate the plant's own defense mechanisms, a phenomenon known as induced systemic resistance (ISR). This leads to a heightened state of readiness in the plant to fend off pathogen attacks.
The active antifungal substances are primarily produced outside the bacterial cell and are sensitive to heat.[8] They exhibit optimal efficacy at a pH of 8.0 and are relatively resistant to ultraviolet irradiation.[8]
Quantitative Data Summary
The efficacy of BA17 and its filtrate has been quantified in several studies. The following tables summarize the key findings regarding its impact on B. cinerea and its preservative effects on crops.
Table 1: Inhibitory Effects of BA17 Filtrate on Botrytis cinerea
| Parameter | Concentration of BA17 Filtrate | Inhibition Rate / Effect | Reference |
| Spore Germination | 1%, 5%, 10% | Significant reduction | [8] |
| Spore Production | 1%, 5%, 10% | Significant reduction | [8] |
| Mycelial Growth | 1%, 5%, 10% | Significant reduction | [8] |
| Gray Mold on Green Bean | 10% | >90% reduction in repeated experiments | [8] |
Table 2: Preservative Effects of 10% BA17 Filtrate on Green Beans
| Parameter | Observation | Reference |
| Decay Rate | Significantly reduced | [8] |
| Rust Spots | Significantly reduced | [8] |
| Hardness | Maintained better hardness | [8] |
| Color | Maintained better color | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of antifungal agent BA17 against Botrytis cinerea.
In Vitro Antifungal Activity Assay
This protocol is designed to assess the direct inhibitory effect of BA17 on the mycelial growth of B. cinerea.
Materials:
-
Pure culture of Botrytis cinerea
-
Pure culture of Bacillus amyloliquefaciens (BA17)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare fresh PDA plates.
-
From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of a new PDA plate.
-
Streak the BA17 culture at a distance of 2.5 cm from the edge of the fungal plug.
-
As a control, use a PDA plate with only the B. cinerea mycelial plug.
-
Incubate the plates at 25°C for 5-7 days.
-
Measure the radial growth of the B. cinerea mycelium in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the radial growth of the control and T is the radial growth of the treated sample.
Spore Germination Assay
This protocol evaluates the effect of BA17 filtrate on the germination of B. cinerea spores.
Materials:
-
Botrytis cinerea spore suspension (10^6 spores/mL)
-
BA17 liquid culture filtrate (at various concentrations: 1%, 5%, 10%)
-
Potato Dextrose Broth (PDB)
-
Microscope slides with concavities
-
Humid chamber
-
Microscope
Procedure:
-
Prepare different concentrations of BA17 filtrate in PDB.
-
Mix 50 µL of the B. cinerea spore suspension with 50 µL of each filtrate concentration in the concavity of a microscope slide.
-
As a control, mix 50 µL of the spore suspension with 50 µL of sterile PDB.
-
Place the slides in a humid chamber and incubate at 25°C for 12-24 hours.
-
Observe the slides under a microscope and count the number of germinated and non-germinated spores in at least 100 spores per replicate.
-
A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition.
In Vivo Efficacy on Postharvest Fruit
This protocol assesses the protective effect of BA17 on harvested fruit against gray mold.
Materials:
-
Freshly harvested and surface-sterilized fruit (e.g., strawberries, grapes, tomatoes)
-
BA17 liquid culture or filtrate
-
Botrytis cinerea spore suspension (10^5 spores/mL)
-
Sterile water
-
Sterile wounding tool (e.g., needle)
-
Storage containers with high humidity
Procedure:
-
Create a small, uniform wound on each fruit using the sterile tool.
-
Treat one group of wounded fruits by dipping them in the BA17 suspension or spraying them with the filtrate.
-
Treat a control group of wounded fruits with sterile water.
-
Allow the fruits to air dry in a sterile environment.
-
After drying, inoculate the wound site of each fruit with a small droplet (e.g., 10 µL) of the B. cinerea spore suspension.
-
Place the fruits in storage containers that maintain high humidity.
-
Incubate at room temperature (around 20-25°C) for 3-7 days.
-
Assess the disease incidence (percentage of infected fruits) and disease severity (lesion diameter) daily.
Visualizations
The following diagrams illustrate key concepts related to the application and mechanism of antifungal agent BA17.
Caption: Mechanism of action of antifungal agent BA17 against Botrytis cinerea.
References
- 1. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocontrol of strawberry gray mold caused by Botrytis cinerea with the termite associated Streptomyces sp. sdu1201 and actinomycin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmonaut.com [farmonaut.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
AMP-17: A Promising Antifungal Peptide for Therapeutic Development
Introduction:
AMP-17, a novel antimicrobial peptide derived from the housefly Musca domestica, has emerged as a potent candidate for the development of new therapeutics against fungal infections.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation and development of AMP-17. The peptide exhibits significant antifungal activity against a range of pathogenic fungi, including various Candida and Cryptococcus species, by disrupting the integrity of the fungal cell wall and membrane.[1][3][4] Furthermore, in vivo studies have demonstrated its therapeutic efficacy in animal models of systemic candidiasis.[2][5]
Quantitative Data Summary
The antifungal activity of AMP-17 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antifungal Activity of AMP-17 against Planktonic Fungal Cells
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |
| Candida albicans | 2 - 18.75 | 37.5 - 40 | [1][3] |
| Candida tropicalis | 18.75 | 37.5 | [3] |
| Candida krusei | 18.75 | 37.5 | [3] |
| Candida parapsilosis | 18.75 | 37.5 | [3] |
| Cryptococcus neoformans | 4 - 16 | 18.75 | [3][6] |
Table 2: In Vitro Anti-biofilm Activity of AMP-17 against Cryptococcus neoformans
| Activity | Concentration (µg/mL) | Reference |
| Biofilm Inhibitory Concentration (BIC80) | 16 - 32 | [4][6] |
| Biofilm Eradicating Concentration (BEC80) | 64 - 128 | [4][6] |
Table 3: In Vivo Efficacy of AMP-17 in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage | Survival Rate (%) | Fungal Burden Reduction in Kidneys (%) | Reference |
| AMP-17 | 10 mg/kg | 75 | ~90 | [2][5] |
| Fluconazole (Control) | 10 mg/kg | 80 | Not specified | [2] |
| Untreated Control | - | 10 | - | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the antifungal properties of AMP-17.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
AMP-17 peptide
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Preparation of AMP-17 Dilutions:
-
Prepare a stock solution of AMP-17 in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the AMP-17 stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 0.25 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the AMP-17 dilutions.
-
Include a positive control (fungal inoculum without AMP-17) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible fungal growth (typically ≥50% inhibition) compared to the positive control. The growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Assessment of Fungal Cell Membrane Integrity using Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Fungal cells treated with AMP-17
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Incubate fungal cells (1 x 106 CFU/mL) with various concentrations of AMP-17 (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 4 hours) at 35°C.
-
Include an untreated control.
-
-
Staining:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Add PI to a final concentration of 2 µg/mL.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Quantify the percentage of PI-positive cells, which indicates compromised cell membrane integrity.
-
Protocol 3: Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)
Materials:
-
Fungal cells treated with AMP-17
-
2.5% Glutaraldehyde in PBS (fixative)
-
Ethanol series (50%, 70%, 80%, 90%, 95%, 100%)
-
Critical point dryer
-
Sputter coater (gold or gold-palladium)
-
Scanning Electron Microscope
Procedure:
-
Sample Preparation:
-
Treat fungal cells with AMP-17 at the desired concentration and time point.
-
Centrifuge the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells with 2.5% glutaraldehyde in PBS overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed cells with PBS.
-
Dehydrate the cells through a graded ethanol series (e.g., 10 minutes at each concentration).
-
-
Drying and Coating:
-
Perform critical point drying to preserve the cellular structure.
-
Mount the dried cells on an SEM stub.
-
Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
-
-
Imaging:
-
Observe the samples under a scanning electron microscope to visualize any morphological changes, such as cell surface disruption, shrinkage, or lysis.
-
Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Materials:
-
Candida albicans strain
-
Female BALB/c mice (6-8 weeks old)
-
AMP-17
-
Fluconazole (positive control)
-
Sterile saline
-
Materials for intravenous injection and animal monitoring
Procedure:
-
Infection:
-
Inject mice intravenously via the lateral tail vein with 100 µL of a C. albicans suspension (e.g., 2 x 106 CFU/mouse) in sterile saline.
-
-
Treatment:
-
One hour post-infection, begin treatment.
-
Administer AMP-17 (e.g., 10 mg/kg) or fluconazole (e.g., 10 mg/kg) intraperitoneally once daily for a specified period (e.g., 7 days).
-
Administer sterile saline to the control group.
-
-
Monitoring:
-
Monitor the survival of the mice daily for a period of up to 15 days.
-
-
Fungal Burden Determination (optional):
-
At specific time points post-infection, euthanize a subset of mice from each group.
-
Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies to determine the fungal burden (CFU/gram of tissue).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action of AMP-17 against fungal cells.
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.
References
- 1. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Antifungal Agent 17 against Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus flavus is a ubiquitous saprophytic fungus that is a significant pathogen of crops and an opportunistic human pathogen, causing a range of diseases from allergic reactions to life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. This document provides detailed application notes and protocols for the in vitro evaluation of Antifungal Agent 17, exemplified by the antimicrobial peptide AMP-17, against Aspergillus flavus. AMP-17 has been shown to effectively inhibit the growth and key virulence factors of A. flavus.[1][2] The methodologies described herein are based on established standards for antifungal susceptibility testing of filamentous fungi.
Quantitative Data Summary
Disclaimer: Specific quantitative data for AMP-17 against Aspergillus flavus is not publicly available. The following tables present representative data for a common antifungal agent to illustrate the recommended data presentation format.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a Representative Antifungal Agent against Aspergillus flavus
| Antifungal Agent | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Representative Agent | A. flavus ATCC 204304 | 1.0 | 2.0 |
| Representative Agent | Clinical Isolate 1 | 0.5 | 2.0 |
| Representative Agent | Clinical Isolate 2 | 1.0 | 4.0 |
| Representative Agent | Clinical Isolate 3 | 2.0 | >8.0 |
Table 2: Time-Kill Kinetics of a Representative Antifungal Agent against Aspergillus flavus (ATCC 204304)
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| Control (No Agent) | 0 | 0 |
| 6 | -0.2 (growth) | |
| 12 | -0.5 (growth) | |
| 24 | -1.1 (growth) | |
| 1x MIC | 0 | 0 |
| 6 | 0.5 | |
| 12 | 1.2 | |
| 24 | 2.1 | |
| 4x MIC | 0 | 0 |
| 6 | 1.8 | |
| 12 | 2.9 | |
| 24 | >3.0 (fungicidal) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth dilution antifungal susceptibility testing of filamentous fungi.[3]
a. Inoculum Preparation:
-
Aspergillus flavus is cultured on potato dextrose agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.
-
The upper suspension is transferred to a new sterile tube and the conidial concentration is determined using a hemocytometer.
-
The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
b. Assay Procedure:
-
This compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
100 µL of the standardized fungal inoculum is added to each well.
-
The final volume in each well is 200 µL.
-
A growth control well (inoculum without antifungal agent) and a sterility control well (medium only) are included.
-
The plate is incubated at 35°C for 46-50 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.
Minimum Fungicidal Concentration (MFC) Determination
a. Procedure:
-
Following MIC determination, 20 µL from each well showing no visible growth is subcultured onto individual PDA plates.
-
The plates are incubated at 35°C for 48-72 hours, or until growth is visible in the growth control subculture.
-
The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4][5]
Time-Kill Kinetics Assay
a. Procedure:
-
A standardized inoculum of Aspergillus flavus is prepared as described for the MIC assay, with the final concentration adjusted to approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
This compound is added to separate flasks containing the fungal suspension at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
The flasks are incubated at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), an aliquot is removed from each flask.
-
The aliquots are serially diluted in sterile saline and plated onto PDA plates.
-
The plates are incubated at 35°C for 48 hours, and the number of colonies is counted.
-
The results are expressed as log10 CFU/mL, and a time-kill curve is generated by plotting log10 CFU/mL against time.[6][7]
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action of this compound (AMP-17) on Aspergillus flavus.
Mechanism of Action of this compound (AMP-17)
Studies on the antimicrobial peptide AMP-17 have elucidated its multifaceted mechanism of action against Aspergillus flavus. The primary mode of action involves the disruption of cellular integrity. AMP-17 increases the permeability of the fungal cell membrane, leading to leakage of intracellular components.[1][2] Furthermore, it modifies the morphology of the cell surface and compromises the structural integrity of the cell wall.
Transcriptome analysis has revealed that AMP-17 treatment leads to significant changes in the expression of genes associated with several key cellular processes. These include genes involved in cell wall maintenance, cell membrane function, cell cycle progression, and detoxification pathways. Additionally, AMP-17 has been shown to inhibit the production of aflatoxin, a potent mycotoxin produced by A. flavus, by downregulating the expression of genes in the aflatoxin biosynthesis pathway.[1][2] This broad-spectrum activity targeting multiple cellular functions contributes to its effective inhibition of conidial germination and hyphal growth.[1][2]
References
- 1. doaj.org [doaj.org]
- 2. Mechanism of antimicrobial peptide AMP-17 for inhibition of Aspergillus flavus [agris.fao.org]
- 3. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Antifungal agent 17 for in vitro assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the solubility of Antifungal agent 17 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
This compound is a derivative of magnolol with excellent properties against Botrytis cinerea, showing an EC50 value of 2.86 μg/mL[1]. Like many potent, hydrophobic molecules, it has poor aqueous solubility.[2][3] This can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data. Achieving a stable, solubilized state is critical for determining its true efficacy and mechanism of action in in vitro systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₆Br₂O₂ | [1] |
| Molecular Weight | 424.13 g/mol | [1] |
| Biological Activity | EC₅₀ of 2.86 μg/mL against B. cinerea |[1] |
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective polar aprotic solvent for dissolving hydrophobic compounds like this compound for initial in vitro testing.[4][5] It is miscible with a wide range of organic solvents and water.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your culture medium should be kept as low as possible to avoid solvent-induced artifacts. While some robust cell lines may tolerate up to 1-2%, it is strongly recommended to keep the final concentration at or below 0.5%, with an ideal target of ≤0.1% for sensitive assays or long incubation times.[6][7][8] High concentrations of DMSO can be toxic to cells, affect cell growth, and interfere with experimental readouts.[7][9][10] Always include a vehicle control (medium with the same final DMSO concentration as your test wells) to account for any solvent effects.[6]
Table 2: Recommended Maximum Concentrations of Common Co-solvents in In Vitro Assays
| Co-Solvent | Recommended Max. Concentration | Potential Issues | References |
|---|---|---|---|
| DMSO | ≤ 0.5% (ideal ≤ 0.1%) | Cytotoxicity, altered cell growth, assay interference at >1% | [6][7][8][9][10] |
| Ethanol | ≤ 0.5% | Can induce cellular stress and affect protein function | [4][7][11] |
| Methanol | ≤ 0.5% | Generally more toxic than ethanol |[11] |
Q4: What are the primary alternative strategies if DMSO alone is insufficient or causes toxicity?
If you encounter solubility or toxicity issues, several effective techniques can be employed. The most common for in vitro assays are:
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high aqueous solubility and low toxicity.[14]
-
Micellar Solubilization with Surfactants: Non-ionic surfactants like Polysorbates (e.g., Tween® 20, Tween® 80) or Cremophor® can form micelles in aqueous solutions that entrap hydrophobic drug molecules, enhancing their solubility.[15][16][17]
-
pH Modification: If a compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility. This method's applicability depends on the pKa of the compound and the pH constraints of the assay.
Table 3: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvents (e.g., DMSO) | Increases the polarity of the aqueous solvent system.[18] | Simple to use, effective for many compounds. | Can be toxic to cells at higher concentrations.[7][9] |
| Cyclodextrins (e.g., HP-β-CD) | Forms non-covalent inclusion complexes, shielding the hydrophobic drug.[12][13] | Generally low toxicity, significant solubility enhancement.[14] | Can sometimes reduce drug permeability or activity if binding is too strong.[2] |
| Surfactants (e.g., Tween®) | Forms micelles that encapsulate the drug in a hydrophobic core.[15][18] | High solubilizing capacity. | Can have inherent biological activity or cause cell lysis at high concentrations. |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound for in vitro assays.
Caption: Troubleshooting workflow for this compound solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing a DMSO stock solution of this compound.
Methodology:
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve a desired high-concentration stock (e.g., 20 mM).
-
Weighing: Carefully weigh the solid compound into a sterile, amber glass vial or a microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Vortex the solution for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining Maximum Tolerated Co-solvent Concentration
This experiment is crucial to identify the highest concentration of your solvent (e.g., DMSO) that does not impact cell viability or the specific endpoint of your assay.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in the cell culture medium. Typical final concentrations to test range from 2% down to 0.01%.[9] Crucially, also include a "medium only" (no solvent) control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Incubate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that shows no significant decrease in viability compared to the "medium only" control is your maximum tolerated concentration.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol helps determine the increase in apparent solubility of this compound in the presence of a cyclodextrin like HP-β-CD.[2]
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired assay buffer (e.g., PBS pH 7.4).
-
Add Excess Drug: Add an excess amount of solid this compound to each cyclodextrin solution in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved this compound using a suitable analytical method like HPLC-UV or a spectrophotometer at its λmax.
-
Phase Solubility Diagram: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this line can be used to determine the complexation efficiency.
Mechanisms of Solubility Enhancement
Caption: Mechanisms of solubility enhancement for hydrophobic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 15. Effects of solubilizing surfactants and loading of antiviral, antimicrobial, and antifungal drugs on their release rates from ethylene vinyl acetate copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Effects of solubilizing surfactants and loading of antiviral, antimicrobial, and antifungal drugs on their release rates from ethylene vinyl acetate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Overcoming Resistance to AMP-17 in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the antifungal peptide, AMP-17.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMP-17?
A1: AMP-17 is a novel antimicrobial peptide that exerts its antifungal effect by disrupting the integrity of the fungal cell wall and cell membrane.[1][2] This disruption leads to leakage of cellular contents and ultimately, cell death.[3] Studies on Candida albicans have shown that AMP-17 treatment leads to significant morphological changes, including cell aggregation and lysis.[1][4]
Q2: We are observing a higher Minimum Inhibitory Concentration (MIC) for AMP-17 than expected. What are the potential causes?
A2: An unexpected increase in the MIC of AMP-17 against your fungal strain could be indicative of emerging resistance. Several factors could contribute to this, including:
-
Alterations in the Fungal Cell Wall: Changes in the composition of the cell wall, such as an increase in chitin content or modifications to cell surface proteins, can reduce the binding affinity of AMP-17.
-
Upregulation of Efflux Pumps: Fungal cells can actively pump out antimicrobial compounds. Overexpression of efflux pump genes, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can lead to reduced intracellular concentrations of AMP-17.[5][6]
-
Biofilm Formation: Fungi growing in biofilms are often more resistant to antimicrobial agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing AMP-17 from reaching the fungal cells.[2][6]
-
Activation of Stress Response Pathways: Fungal cells can activate signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway, to counteract the stress induced by AMP-17.[7][8]
Q3: How can we investigate if our fungal strain has developed resistance to AMP-17?
A3: To determine if your strain has developed resistance, you can perform a series of comparative experiments between your potentially resistant strain and a susceptible, wild-type control:
-
Confirm MIC Shift: Perform serial dilution antifungal susceptibility testing to confirm a statistically significant increase in the MIC of AMP-17 for the suspected resistant strain.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes known to be involved in antifungal resistance. This includes genes for efflux pumps (e.g., CDR1, CDR2, MDR1), cell wall synthesis (e.g., CHS genes, FKS genes), and key components of stress response pathways.
-
Cell Wall Integrity Assays: Assess the integrity of the cell wall using staining methods with agents like Calcofluor White (binds to chitin) or by testing sensitivity to cell wall stressors like Congo Red or SDS.
-
Biofilm Formation Assay: Quantify and compare the biofilm-forming capacity of the suspected resistant strain and the wild-type strain using methods like crystal violet staining or XTT reduction assays.[6]
Q4: Are there any known synergistic interactions between AMP-17 and other antifungal drugs?
A4: Yes, studies have shown that AMP-17 can act synergistically with conventional antifungal drugs, such as fluconazole. This combination can be particularly effective against biofilm formations of Candida albicans.[9] Investigating such combinations could be a viable strategy to overcome resistance and enhance therapeutic efficacy.
Troubleshooting Guides
Issue 1: Decreased Efficacy of AMP-17 in Biofilm Assays
| Potential Cause | Troubleshooting Steps |
| Thick Biofilm Matrix | 1. Enzymatic Disruption: Pre-treat the biofilm with enzymes that can degrade the extracellular matrix (e.g., DNase, proteinase K) before adding AMP-17. 2. Combination Therapy: Co-administer AMP-17 with an antifungal agent known to be effective against biofilms, such as echinocandins. |
| Upregulation of Efflux Pumps in Biofilm | 1. Gene Expression Analysis: Perform qRT-PCR on cells isolated from the biofilm to check for upregulation of efflux pump genes. 2. Efflux Pump Inhibitors: Test the efficacy of AMP-17 in the presence of known efflux pump inhibitors. |
| Presence of Persister Cells | 1. Time-Kill Curve Analysis: Perform time-kill curve experiments to determine if a subpopulation of cells survives prolonged exposure to high concentrations of AMP-17. 2. Metabolic Activity Staining: Use viability stains that differentiate between metabolically active and inactive cells within the biofilm. |
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | 1. Standardized Inoculum: Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to achieve a consistent cell density. 2. Growth Phase: Always use cells from the same growth phase (e.g., mid-logarithmic) for your assays. |
| Media Composition | 1. Consistent Media: Use the same batch of media for all comparative experiments. Components in the media can sometimes interact with the peptide. 2. Cation Concentration: Be aware that the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) in the media can sometimes affect the activity of antimicrobial peptides.[10] |
| Peptide Stability | 1. Proper Storage: Store AMP-17 aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh dilutions of AMP-17 for each experiment from a stock solution. |
Quantitative Data Summary
The following tables provide a template for organizing and comparing data between AMP-17 susceptible and potentially resistant fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Fungal Strain | AMP-17 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Wild-Type (Susceptible) | e.g., 4-16[11] | e.g., 2-8[11] | e.g., 0.25-0.5[11] |
| Potentially Resistant Strain | Insert Experimental Value | Insert Experimental Value | Insert Experimental Value |
Table 2: Relative Gene Expression in Response to AMP-17 Treatment
| Gene | Function | Fold Change in Wild-Type | Fold Change in Resistant Strain |
| CDR1 | Efflux Pump | Insert Value | Insert Value |
| MDR1 | Efflux Pump | Insert Value | Insert Value |
| ERG11 | Ergosterol Biosynthesis | Insert Value | Insert Value |
| CHS3 | Chitin Synthesis | Insert Value | Insert Value |
| HOG1 | Stress Response Kinase | Insert Value | Insert Value |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Inoculum Preparation:
-
Culture the fungal strain on appropriate agar plates.
-
Pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of AMP-17 in a suitable solvent.
-
Perform serial twofold dilutions of AMP-17 in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted AMP-17.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of AMP-17 that causes a significant inhibition of growth (typically ≥50%) compared to the positive control, determined visually or with a spectrophotometer.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Treat fungal cells (both control and AMP-17 exposed) with an appropriate RNA lysis buffer.
-
Extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target and reference genes (e.g., ACT1, GAPDH).
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[11]
-
Visualizations
Caption: Potential mechanisms of fungal resistance to AMP-17.
Caption: A logical workflow for troubleshooting decreased AMP-17 efficacy.
References
- 1. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Contribution of Human Antimicrobial Peptides to Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides: a New Frontier in Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future? : Antifungal drug resistance in Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptococcus neoformans, a fungus under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 10. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing In Vivo Dosage of Antifungal Agent 17
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for optimizing the in vivo dosage of the novel investigational compound, Antifungal Agent 17.
Frequently Asked Questions (FAQs)
Q1: What is the first step before starting in vivo efficacy studies with this compound?
A1: Before assessing the efficacy of this compound in animal models, it is crucial to determine its Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[1] This preliminary study is essential for selecting a safe and effective dose range for your subsequent efficacy experiments.
Q2: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal model even at low doses of this compound. What should I do?
A2: If you observe toxicity at doses expected to be well-tolerated, consider the following:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume. Conduct a vehicle-only control study.
-
Route of Administration: The chosen route (e.g., intravenous, oral, intraperitoneal) can significantly impact drug exposure and toxicity.[2][3] Consider alternative administration routes that may reduce local or systemic toxicity.
-
Dosing Frequency: The frequency of administration can influence toxicity.[2] A dosing regimen with more frequent, smaller doses might be better tolerated than a single large dose.[4]
-
Compound Stability: Verify the stability of your formulation. Degradation of this compound could lead to the formation of toxic byproducts.
Q3: My in vitro data showed potent activity (low MIC), but I'm not seeing efficacy in my in vivo model. What are the potential reasons?
A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[5] Several factors could be at play:
-
Pharmacokinetics (PK): The drug may have poor absorption, rapid metabolism, or rapid elimination in the animal model, resulting in suboptimal exposure at the site of infection.[2][6] It is essential to conduct pharmacokinetic studies to understand the drug's profile.
-
Pharmacodynamics (PD): The relationship between drug concentration and its antifungal effect is a key determinant of efficacy.[6] For some antifungals, the peak concentration (Cmax) to MIC ratio is critical, while for others, the time the concentration remains above the MIC (%T > MIC) or the total exposure (AUC) to MIC ratio is more important.[7]
-
Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to combat the fungal pathogen.
-
Host Immune Status: The immune status of the animal model can significantly impact the efficacy of an antifungal agent.[8] Efficacy in an immunocompetent model may differ from that in an immunocompromised one.
Q4: How do I select the appropriate animal model for my studies?
A4: The choice of animal model depends on the specific fungal pathogen and the type of infection being studied (e.g., systemic, localized). Mouse and rabbit models are commonly used for in vivo antifungal PK/PD studies.[8] For invasive candidiasis, murine models are frequently employed to assess fungal burden in organs like the kidneys.[9] The model should be well-established and relevant to the human disease you aim to treat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Animal Mortality in All Treatment Groups | Dose exceeds MTD; vehicle toxicity; improper administration technique. | Re-evaluate the MTD.[1] Conduct a vehicle-only toxicity study. Review and refine the administration protocol. |
| Inconsistent Results Between Experiments | Variability in fungal inoculum preparation; inconsistent animal health status; instability of this compound formulation. | Standardize the inoculum preparation and quantification method.[10] Ensure animals are age- and weight-matched and sourced from a reliable vendor. Prepare fresh formulations for each experiment and verify stability. |
| Lack of Dose-Response Relationship | Doses tested are outside the therapeutic window (all too high or all too low); drug saturation at the site of action; complex PK/PD relationship. | Broaden the dose range in a dose-finding study. Conduct detailed PK/PD modeling to understand the exposure-response relationship.[6][8] |
| Fungal Burden Reduction but No Survival Benefit | Drug is fungistatic, not fungicidal; treatment duration is too short; host's immune system is unable to clear the remaining fungal cells. | Determine the Minimum Fungicidal Concentration (MFC) in vitro.[11] Extend the treatment duration. Consider using an immunocompromised model to better assess drug activity.[8] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose escalation groups for this compound.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. The dose range should be guided by any available in vitro cytotoxicity data.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 7 days.[1]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy.
-
Endpoint: The MTD is defined as the highest dose that does not induce mortality or significant signs of toxicity (e.g., >15-20% body weight loss).
Protocol 2: Murine Model of Systemic Candidiasis Efficacy Study
-
Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.
-
Infection: Infect mice (e.g., immunocompromised BALB/c) via tail vein injection with 0.1 mL of the fungal inoculum (1 x 10^5 CFU/mouse).
-
Treatment Initiation: Begin treatment with this compound two hours post-infection.[9]
-
Dosing Regimen: Administer various doses of this compound (based on the MTD study) and a vehicle control once daily for 3-5 days. Include a positive control group with a standard antifungal like fluconazole.
-
Efficacy Readouts:
-
Survival Study: Monitor a subset of animals for survival over 14-21 days.
-
Fungal Burden: At a predetermined endpoint (e.g., day 3 post-infection), euthanize a subset of animals. Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for CFU plating to quantify the fungal load.[9]
-
-
Data Analysis: Compare survival curves using the log-rank test. Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Quantitative Data Summary
Table 1: In Vitro Susceptibility of this compound
| Fungal Species | MIC Range (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 - 2 | 4 |
| Candida glabrata (Clinical Isolate) | 1 - 4 | >16 |
| Cryptococcus neoformans (H99) | 0.25 - 1 | 2 |
| Aspergillus fumigatus (Af293) | 2 - 8 | >16 |
MIC: Minimum Inhibitory Concentration, the lowest concentration that inhibits visible growth.[12] MFC: Minimum Fungicidal Concentration, the lowest concentration that results in a 99.9% reduction of the initial inoculum.[11]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single 10 mg/kg IV Dose)
| Parameter | Value |
| Cmax (µg/mL) | 5.2 |
| T½ (hours) | 3.5 |
| AUC₀₋₂₄ (µg·h/mL) | 25.8 |
| Volume of Distribution (L/kg) | 2.1 |
| Clearance (L/h/kg) | 0.39 |
Cmax: Maximum plasma concentration. T½: Half-life. AUC: Area under the concentration-time curve.[6]
Visualizations
Signaling Pathways and Experimental Workflows
A potential mechanism of action for new antifungal agents involves the disruption of key signaling pathways that regulate fungal cell wall integrity and stress responses. The diagram below illustrates a hypothetical pathway where this compound inhibits a critical kinase, leading to downstream effects on cell wall synthesis and ultimately, cell death.
Caption: Hypothetical signaling pathway inhibited by this compound.
The workflow for optimizing in vivo dosage involves a logical progression from initial safety studies to detailed efficacy and pharmacokinetic evaluations.
Caption: Workflow for in vivo dosage optimization of this compound.
References
- 1. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 2. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Antifungal Pharmacodynamics [mdpi.com]
- 9. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Preliminary in vitro and in vivo Evaluation of the Effect and Action Mechanism of 17-AAG Combined With Azoles Against Azole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Stability of Antifungal agent 17 in different experimental conditions
Welcome to the technical support center for Antifungal Agent 17 (HY-141846), a magnolol derivative with promising antifungal properties. This guide provides detailed information on the stability of this compound under various experimental conditions to help you design and troubleshoot your research effectively. As stability data for the specific agent HY-141846 is not extensively published, this guide leverages data from its parent compound, magnolol, to provide a robust framework for handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is advisable to store this compound under conditions similar to its parent compound, magnolol. While room temperature storage is indicated for shipping, for maintaining long-term purity and stability, storage at -20°C in a tightly sealed, light-resistant container is recommended, especially once the primary container is opened.
Q2: How stable is this compound in different pH solutions?
Based on studies of magnolol, this compound is expected to be relatively stable in acidic to neutral conditions. However, significant degradation may occur under alkaline (basic) conditions.[1] Caution is advised when using buffers with a pH above 7.4, as this can lead to a decrease in the active concentration of the compound over time.[1]
Q3: Can I heat my solution containing this compound to aid dissolution?
Elevated temperatures can promote the degradation of magnolol and its derivatives.[2] It is recommended to avoid high temperatures during dissolution and experimental procedures. If gentle heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Q4: Is this compound sensitive to light?
While specific photodegradation studies for this compound are not available, many phenolic compounds are known to be light-sensitive. Therefore, it is best practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What solvents are suitable for dissolving and diluting this compound?
This compound is a lipophilic compound.[1] For stock solutions, organic solvents such as DMSO, ethanol, or methanol are appropriate. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is low and does not affect the experimental outcome. When preparing aqueous dilutions, be mindful of the compound's low water solubility, which is pH-dependent.[1]
Troubleshooting Guide
Issue: I am seeing a loss of antifungal activity in my experiments over time.
-
Possible Cause 1: pH-induced degradation.
-
Troubleshooting Step: Measure the pH of your experimental medium. If it is alkaline (pH > 7.4), consider using a buffer system that maintains a neutral or slightly acidic pH. The choice of buffer can also influence stability; for instance, borate buffers may increase the degradation of related compounds compared to phosphate buffers.[1]
-
-
Possible Cause 2: Temperature-induced degradation.
-
Troubleshooting Step: Ensure that all solutions are prepared and stored at appropriate temperatures. Avoid repeated freeze-thaw cycles. If experiments are conducted at elevated temperatures (e.g., 37°C), prepare fresh dilutions from a frozen stock solution for each experiment.[1]
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: If your medium contains oxidizing agents, this could lead to the degradation of the compound.[1] Consider de-gassing your buffers or adding a suitable antioxidant if it does not interfere with your experimental setup.
-
Issue: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
-
Possible Cause 1: Degradation products.
-
Troubleshooting Step: This is likely due to the degradation of this compound. Review your sample preparation and storage procedures. Refer to the stability data to identify conditions that may have led to degradation. Performing a forced degradation study (see Experimental Protocols section) can help in identifying the peaks corresponding to degradation products.
-
-
Possible Cause 2: Interaction with the stationary phase.
-
Troubleshooting Step: Magnolol and honokiol have shown instability on silica gel adsorbents.[3][4] If you are using normal-phase chromatography with a silica-based column, this could be a contributing factor. Consider using a reverse-phase HPLC method with a C18 column, which is a common and reliable method for analyzing magnolol and its derivatives.[1]
-
Data Presentation
Table 1: Stability of Magnolol (Parent Compound) under Various pH Conditions
| pH | Temperature | Duration | Remaining Concentration (%) | Reference |
| 0.1 M HCl | 60°C | 24 hours | ~100% | [1] |
| 7.4 | 60°C | 24 hours | ~100% | [1] |
| 8.0 | 60°C | 24 hours | ~100% | [1] |
| 9.0 | 60°C | 24 hours | ~100% | [1] |
| 10.0 | 60°C | 24 hours | ~100% | [1] |
| 0.1 M NaOH | 60°C | 24 hours | ~100% | [1] |
| 1.2 | 37°C | 30 days | ~100% | [1] |
| 4.5 | 37°C | 30 days | ~100% | [1] |
| 6.8 | 37°C | 30 days | ~100% | [1] |
| 7.4 | 37°C | 30 days | ~100% | [1] |
| 8.0 | 37°C | 30 days | ~100% | [1] |
| 9.0 | 37°C | 30 days | ~100% | [1] |
| 10.0 | 37°C | 30 days | ~100% | [1] |
Table 2: Stability of Magnolol (Parent Compound) under Oxidative Stress
| Condition | Temperature | Duration | Remaining Concentration (%) | Reference |
| 3% Hydrogen Peroxide | Room Temp. | 24 hours | ~100% | [1] |
| 3% Hydrogen Peroxide | 37°C | 24 hours | ~100% | [1] |
| 3% Hydrogen Peroxide | 60°C | 24 hours | ~80% | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of Magnolol Derivatives
This protocol is based on established methods for the analysis of magnolol.[1][5]
-
Instrumentation: An HPLC system with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and 25 mM sodium phosphate monobasic buffer or 0.1% trifluoroacetic acid in water. The exact ratio may need optimization, but a common starting point is a 20:80 (v/v) ratio of the aqueous component to the organic component.[1][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For stability studies, incubate the sample solutions under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.
-
Quantify the remaining concentration of this compound by comparing its peak area to a calibration curve generated from the working standards.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at 60°C for 24 hours.[1]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) and analyze for degradation.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as the HPLC method described above, to separate the parent compound from any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thin-layer chromatographic quantification of magnolol and honokiol in dietary supplements and selected biological properties of these preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Synthesis of Magnolol Derivatives
Welcome to the technical support center for the synthesis of magnolol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing magnolol derivatives?
A1: Researchers often face several key challenges in the synthesis of magnolol derivatives. These include:
-
Low Reaction Yields: The synthesis of magnolol and its derivatives can be inefficient, with early methods reporting yields as low as 25%.[1] More optimized methods have improved yields to over 60%.[1]
-
By-product Formation: Non-specific reactions can lead to the formation of unwanted by-products, complicating the purification process.[2]
-
Poor Solubility: Magnolol and many of its derivatives have poor water solubility, which can hinder their application and necessitate the development of more soluble analogs.[3][4]
-
Purification Difficulties: Due to the structural similarity between magnolol and its isomer honokiol, separating the desired derivative from starting materials and isomeric by-products can be challenging.[5]
-
Stability Issues: Magnolol and its derivatives can be unstable under certain pH and temperature conditions, potentially leading to degradation during synthesis or storage.[6][7]
Q2: How can I improve the yield of my magnolol derivatization reaction?
A2: Improving the yield of magnolol derivatization reactions often involves careful optimization of reaction conditions. Key factors to consider include:
-
Choice of Base and Solvent: For reactions like esterification, using a sustainable inorganic base like potassium carbonate in a dry solvent such as acetone can lead to higher yields compared to organic bases.[3]
-
Stoichiometry of Reagents: Carefully controlling the molar ratios of reactants is crucial. For instance, in esterification, using one equivalent of base and acylating agent can favor the formation of monoesters, while using excess can lead to diesters.[3]
-
Reaction Temperature and Time: Optimizing the reaction temperature and duration is critical. For instance, in the enzymatic synthesis of magnolol, the optimal temperature was found to be 60°C, with yields decreasing at higher temperatures due to potential enzyme denaturation.[2] Similarly, an optimal reaction time of 18 hours was identified to prevent product decomposition.[2]
-
Use of Protecting Groups: In more complex syntheses, employing protecting groups for one of the phenolic hydroxyl groups can prevent side reactions and improve the yield of the desired product.[5][8]
Q3: What are the best methods for purifying magnolol derivatives?
A3: The purification of magnolol derivatives typically involves chromatographic techniques.
-
Flash Chromatography: This is a common and effective method for separating magnolol derivatives from reaction mixtures. The choice of solvent system is critical for achieving good separation. For example, a mixture of hexane and ethyl acetate is often used for purifying protected magnolol derivatives.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another powerful technique for the isolation and purification of magnolol and its derivatives, capable of yielding high-purity products.[9][10]
-
Recrystallization: For solid derivatives, recrystallization from a suitable solvent can be an effective final purification step.
Q4: My magnolol derivative appears to be degrading. What are the common stability issues and how can I mitigate them?
A4: Magnolol and its isomer honokiol exhibit pH-dependent stability. Honokiol, in particular, shows significant degradation at neutral and basic pH values.[6][7] Magnolol is comparatively more stable.[6][7] To mitigate degradation:
-
Control pH: During synthesis and workup, maintain the pH in a range where the compound is stable. For magnolol, acidic conditions are generally well-tolerated.
-
Storage Conditions: Store purified derivatives in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Formulation Strategies: For derivatives intended for biological applications, formulation strategies such as encapsulation in liposomes can improve stability, especially at alkaline pH.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Esterification of Magnolol
Symptoms:
-
The final product mass is significantly lower than the theoretical yield.
-
TLC or HPLC analysis shows a large amount of unreacted magnolol.
-
Multiple spots on TLC indicate the formation of by-products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the base is strong enough and used in the correct stoichiometric amount to deprotonate the phenolic hydroxyl group(s). For mono-esterification, use one equivalent of base.[3] For di-esterification, use at least two equivalents. |
| Inactive Acylating Agent | Use a fresh or properly stored acylating agent (e.g., acyl chloride, anhydride). Moisture can deactivate these reagents. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For some reactions, refluxing for several hours may be necessary.[3] Monitor the reaction progress by TLC or HPLC. |
| Side Reactions | Consider using a milder base or reaction conditions to minimize the formation of by-products. The use of a protecting group on one hydroxyl group can improve selectivity. |
Issue 2: Difficulty in Purifying the Magnolol Derivative
Symptoms:
-
Co-elution of the product with starting material or by-products during column chromatography.
-
Impure fractions as determined by HPLC or NMR.
-
Presence of isomeric impurities (e.g., honokiol derivatives if the starting material was a mixture).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | Optimize the solvent system for flash chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Isomers | If the starting material contained honokiol, separation of the isomeric derivatives can be very challenging. Consider purifying the magnolol starting material first. A selective protection strategy can also be employed; for example, reacting a mixture of magnolol and honokiol with 2,2-dimethoxypropane will selectively protect the diol of magnolol, allowing for easy separation of the unprotected honokiol.[5] |
| Incomplete Reaction | Drive the reaction to completion to minimize the amount of starting material in the crude product, which will simplify purification. |
Experimental Protocols
Protocol 1: Synthesis of Magnolol Dibenzoate (Esterification)
This protocol is a representative example of the esterification of magnolol.
Materials:
-
Magnolol
-
Potassium Carbonate (K₂CO₃)
-
Benzoyl Chloride
-
Dry Acetone
-
Dichloromethane
-
Silica Gel for flash chromatography
Procedure:
-
To a solution of magnolol (1.0 g, 3.76 mmol) in dry acetone (30 mL), add potassium carbonate (1.04 g, 7.52 mmol) under a nitrogen atmosphere.[3]
-
Stir the reaction mixture under reflux for 30 minutes.[3]
-
Add benzoyl chloride (0.87 mL, 7.52 mmol) to the mixture.
-
Continue stirring under reflux for 24 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the solution to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain a viscous oil.[3]
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to yield the magnolol dibenzoate.[3]
Protocol 2: Synthesis of a Magnolol Diether (Williamson Ether Synthesis)
This protocol is a general representation of the Williamson ether synthesis applied to magnolol.
Materials:
-
Magnolol
-
Sodium Hydride (NaH) or another suitable base (e.g., K₂CO₃)
-
Alkyl Halide (e.g., ethyl iodide)
-
Dry Dimethylformamide (DMF) or Acetone
-
Diethyl Ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve magnolol in a dry aprotic solvent like DMF or acetone in a flask under a nitrogen atmosphere.
-
Carefully add a strong base, such as sodium hydride (at least 2 equivalents), to the solution to deprotonate the phenolic hydroxyl groups, forming the alkoxide.
-
Stir the mixture at room temperature for about 30 minutes to an hour.
-
Add the alkyl halide (at least 2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-70°C) and stir for several hours to overnight, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation
Table 1: Yields of Magnolol Ester Derivatives
| Compound | R Group | Yield (%) | Reference |
| Magnolol diacetate | Acetyl | High | [3] |
| Magnolol monoacetate | Acetyl | - | [3] |
| Magnolol dibutyrate | Butyryl | 92 | [3] |
| Magnolol monobutyrate | Butyryl | 8 | [3] |
| Yields can vary based on reaction conditions. |
Table 2: Stability of Magnolol and Honokiol at 60°C for 24 hours
| pH | Magnolol (% remaining) | Honokiol (% remaining) | Reference |
| 0.1 N HCl | ~100 | ~100 | [6][7] |
| 7.4 | ~100 | ~75 | [6][7] |
| 8 | ~100 | ~50 | [6][7] |
| 9 | ~100 | ~25 | [6][7] |
| 10 | ~90 | <10 | [6][7] |
| 0.1 N NaOH | ~80 | <5 | [6][7] |
Visualizations
Caption: General workflow for the synthesis and purification of a magnolol derivative.
Caption: Troubleshooting decision tree for low reaction yield in magnolol derivative synthesis.
Caption: Logical diagram illustrating the challenge of separating magnolol derivatives.
References
- 1. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis [mdpi.com]
- 3. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Isolation and purification of honokiol and magnolol from cortex Magnoliae officinalis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent degradation of the AMP-17 peptide
Welcome to the technical support center for the AMP-17 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of AMP-17, ensuring the integrity and activity of the peptide throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMP-17 and what are its known properties?
A1: AMP-17 is a novel antimicrobial peptide (AMP) derived from the housefly, Musca domestica. It has demonstrated significant antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans.[1][2][3][4][5] Studies indicate that AMP-17 is resistant to heat and freeze-thaw cycles and exhibits low toxicity to human red blood cells.[1] Its primary mechanism of action involves the disruption of the fungal cell wall and cell membrane integrity.[4][5]
Q2: What are the primary causes of peptide degradation?
A2: Peptides like AMP-17 are susceptible to both chemical and physical degradation.[6]
-
Chemical Degradation: This includes hydrolysis (cleavage of peptide bonds), deamidation (especially at asparagine and glutamine residues), oxidation (primarily of methionine and cysteine), and racemization (conversion of L-amino acids to D-amino acids).[7]
-
Physical Degradation: This involves aggregation, precipitation, or adsorption to surfaces, which can lead to a loss of solubility and biological activity.[7]
-
Enzymatic Degradation: Proteases, which are enzymes that break down peptides, are a major concern.[7] They are ubiquitous in biological samples (e.g., cell culture media, serum) and can be categorized as exopeptidases (cleaving from the ends) or endopeptidases (cleaving within the sequence).[8][9]
Q3: How should I store lyophilized AMP-17 powder?
A3: For maximum stability, lyophilized (freeze-dried) peptides should be stored in a dry environment at low temperatures.[10] The recommended storage condition is -20°C or, for long-term storage (1-2 years), -80°C.[10] Before opening the vial, it should be allowed to warm to room temperature to prevent moisture condensation, which can accelerate degradation.[10]
Q4: What is the best way to prepare and store AMP-17 solutions?
A4: Once reconstituted, peptide solutions are significantly less stable than their lyophilized form. To minimize degradation:
-
Use Sterile Buffers: Reconstitute in a sterile, appropriate buffer. The optimal pH is crucial; most peptides are most stable at a slightly acidic pH (around 5-6) to minimize base-catalyzed reactions like deamidation.[6][11][12]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can cause degradation, the stock solution should be divided into single-use aliquots.
-
Store Frozen: Store the aliquots at -20°C or -80°C. Do not store peptides in solution for extended periods unless absolutely necessary.[10]
Q5: Can I modify AMP-17 to improve its stability?
A5: Yes, several chemical modification strategies can enhance peptide stability, particularly against enzymatic degradation.[7][13] These are typically advanced strategies employed during peptide synthesis or drug development:
-
N-terminal Acetylation or C-terminal Amidation: Modifying the ends of the peptide can block degradation by exopeptidases.[13][14]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at protease-sensitive sites can significantly increase resistance to enzymatic cleavage.[13][15]
-
Cyclization: Creating a cyclic peptide can improve stability by making the structure more rigid and less accessible to proteases.[13][14]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size and can shield it from proteases.[11][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with AMP-17.
Problem 1: I observe a rapid loss of AMP-17's antifungal activity.
This is the most common issue and is often linked to peptide degradation. Follow this workflow to diagnose the potential cause.
Problem 2: My peptide solution appears cloudy or has visible precipitates.
-
Possible Cause: This indicates physical instability, likely due to aggregation or the peptide coming out of solution. Peptides with hydrophobic residues can be prone to aggregation.[11]
-
Solution:
-
Check Solubility: Ensure you are using a recommended solvent and not exceeding the peptide's solubility limit.
-
pH Adjustment: The pH of the solution can affect solubility. Test different pH values to find the optimal range for keeping AMP-17 dissolved.
-
Use Additives: In some cases, adding stabilizing agents like sugars (e.g., trehalose) or polyols can prevent aggregation.[7]
-
Problem 3: HPLC analysis shows multiple peaks when I expect one.
-
Possible Cause: The presence of additional peaks on a reverse-phase HPLC (RP-HPLC) chromatogram is a strong indicator of degradation or impurities. These peaks could represent oxidized forms, deamidated products, or cleaved fragments of AMP-17.
-
Solution:
-
Analyze a Fresh Sample: Immediately analyze a freshly prepared sample from a new lyophilized vial to establish a baseline chromatogram.
-
Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the species in the additional peaks.[16][17] A decrease in mass suggests cleavage, while a slight increase could indicate oxidation (+16 Da) or deamidation (+1 Da).
-
Implement Preventative Measures: Based on the likely degradation pathway identified, implement the appropriate preventative strategies outlined in the FAQs and the table below.
-
Data Presentation: Factors Influencing Peptide Stability
The stability of AMP-17 is influenced by several environmental factors. The following table summarizes these effects and provides general strategies for prevention.
| Factor | Potential Degradation Pathway | Prevention & Mitigation Strategies |
| Temperature | Increased rates of hydrolysis, deamidation, and oxidation.[7] | Store lyophilized peptide at -20°C or -80°C. Store solutions in aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| pH | Acidic (pH < 4): Hydrolysis, especially at Asp-Pro sequences. Alkaline (pH > 8): Deamidation, oxidation, and racemization. | Optimize the solution pH, typically between 5 and 6. Use well-buffered systems.[6][11] |
| Proteases | Enzymatic cleavage of peptide bonds, leading to inactive fragments.[18] | Add commercially available protease inhibitor cocktails to experimental media. Modify the peptide sequence (e.g., D-amino acids) to enhance resistance.[13][14] |
| Oxygen | Oxidation of susceptible residues like Methionine (Met) and Cysteine (Cys). | Prepare solutions with degassed buffers. Blanket stock solutions with an inert gas (e.g., argon or nitrogen).[11][12] |
| Light | Photodegradation of sensitive amino acids like Tryptophan (Trp). | Store both lyophilized powder and solutions protected from light, for example, by using amber vials or wrapping vials in foil.[10] |
Visualizing Degradation & Fungal Action
Understanding the pathways of degradation and the peptide's mechanism of action can aid in designing stable experiments.
Experimental Protocols
Protocol: Assessing AMP-17 Stability using RP-HPLC
This protocol provides a framework for quantitatively assessing the stability of AMP-17 under various conditions (e.g., in the presence of serum, different pH, or temperature).
1. Materials and Reagents:
-
Lyophilized AMP-17
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phosphate-buffered saline (PBS) or other relevant buffers
-
Human or fetal bovine serum (if testing for proteolytic degradation)
-
Protease inhibitor cocktail (optional, as a control)
-
Low-protein-binding microcentrifuge tubes
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in high-purity water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
AMP-17 Stock Solution: Carefully reconstitute lyophilized AMP-17 in Mobile Phase A to a known concentration (e.g., 1 mg/mL). This will be your T=0 control sample.
3. Incubation (Stress Conditions):
-
Set up reactions in low-protein-binding tubes. For each condition, prepare a tube containing the AMP-17 solution diluted to a final concentration (e.g., 100 µg/mL) in the desired buffer (e.g., PBS containing 10% human serum).
-
Example Conditions:
-
Control: AMP-17 in PBS.
-
Proteolytic Stress: AMP-17 in PBS + 10% serum.
-
Proteolytic Control: AMP-17 in PBS + 10% serum + protease inhibitor.
-
pH Stress: AMP-17 in a high pH buffer (e.g., pH 8.5).
-
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Immediately stop the degradation reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or Mobile Phase A) and flash-freezing or placing on ice.
4. RP-HPLC Analysis:
-
System Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%). Set the UV detector to monitor at 220 nm or 280 nm.[19]
-
Injection: Inject an equal volume (e.g., 20 µL) of each quenched sample from the time course.
-
Gradient Elution: Run a linear gradient to separate the intact peptide from any degradation products. A typical gradient for peptides might be 5% to 65% Mobile Phase B over 30 minutes.[20]
-
Data Acquisition: Record the chromatogram for each sample. The intact AMP-17 should elute at a specific retention time. Degradation products will typically appear as new, often earlier-eluting (more polar), peaks.
5. Data Analysis:
-
Identify the peak corresponding to the intact AMP-17 from your T=0 sample.
-
Integrate the area of this peak for all samples at each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample (which is 100%).
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate and half-life of AMP-17 under those specific experimental stresses.
References
- 1. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity | Semantic Scholar [semanticscholar.org]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdlookchem.com [sdlookchem.com]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting inconsistent MIC results for Antifungal agent 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Antifungal Agent 17.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound?
A1: The precise MIC range for this compound can vary depending on the fungal species and specific testing conditions. For Botrytis cinerea, this compound has demonstrated an EC50 value of 2.86 μg/mL.[1] It is crucial to establish a baseline MIC in your laboratory using standardized methods and quality control strains to determine the expected range for your specific assays.
Q2: My MIC values for this compound are consistently higher/lower than expected. What are the initial checks?
A2: First, verify the proper storage and handling of this compound to ensure its stability and potency.[1] Second, confirm the accuracy of your serial dilutions and the final concentrations in your assay. Third, ensure your quality control (QC) strains are performing within their acceptable MIC ranges.[2][3] If QC results are out of range, all other results from that assay should be considered invalid.[3]
Q3: I'm observing "trailing" or partial inhibition across a wide range of concentrations. What does this mean?
A3: Trailing, or the incomplete inhibition of growth at concentrations above the MIC, can occur with some antifungal agents.[4][5] This can make endpoint determination subjective. For agents that cause partial inhibition, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control.[4][6] It's important to read the results at the recommended incubation time, as prolonged incubation can sometimes exacerbate trailing.[5]
Q4: Can the type of microplate I use affect my MIC results?
A4: Yes, the type of microplate can influence results. For instance, some standardized methods recommend tissue-treated microdilution plates, as preliminary data suggest they can produce different MIC values compared to non-tissue-treated plates.[7] Ensure you are using the appropriate plates as specified in your protocol and maintain consistency across experiments.
Q5: How does the potential mechanism of action of this compound affect MIC testing?
A5: this compound is a magnolol derivative.[1] While its precise mechanism is not fully elucidated in the provided search results, a related peptide, AMP-17, is known to disrupt fungal cell membranes.[8][9] If this compound has a similar membrane-disrupting mechanism, factors that affect membrane integrity or repair could influence MIC results. This includes the composition of the test medium and the physiological state of the fungal inoculum.
Troubleshooting Inconsistent MIC Results
Inoculum Preparation and Density
Inconsistent inoculum size is a primary source of variability in MIC testing.[7][10]
| Parameter | Recommendation | Troubleshooting Steps |
| Organism Age & Phase | Use fresh, actively growing cultures for inoculum preparation. | 1. Streak isolates on fresh agar plates and incubate for 24-48 hours.[3] 2. Visually inspect colonies to ensure purity and typical morphology. |
| Inoculum Density | Adjust to a 0.5 McFarland standard, then dilute to the final recommended concentration (e.g., 1-5 x 105 cells/mL).[11] | 1. Use a spectrophotometer or densitometer for accurate measurement. 2. Perform viable cell counts on your inoculum to confirm the final concentration. |
| Vortexing | Ensure a homogenous cell suspension by gentle vortexing. | 1. Vortex the inoculum suspension before and during the dilution process. 2. Visually inspect for clumps of cells. |
Assay Medium and Conditions
The composition and pH of the growth medium can significantly impact the activity of antifungal agents.[1][10]
| Parameter | Recommendation | Troubleshooting Steps |
| Medium Type | Use standardized media such as RPMI-1640 with L-glutamine, buffered with MOPS to a pH of 7.0.[7] | 1. Confirm you are using the correct, recommended medium. 2. Check the expiration date of the medium. 3. Prepare the medium according to the manufacturer's instructions. |
| pH | Maintain a consistent pH of 7.0. | 1. Verify the pH of the prepared medium before use. 2. Ensure the MOPS buffer is correctly prepared and added. |
| Glucose Concentration | Some protocols recommend supplementing RPMI-1640 with glucose to a final concentration of 2%.[7] | 1. Check if your protocol requires glucose supplementation and ensure it is added to the correct final concentration. |
Incubation
Incubation time and temperature are critical for reproducible results.[10]
| Parameter | Recommendation | Troubleshooting Steps |
| Temperature | Incubate at 35°C.[1] | 1. Use a calibrated incubator. 2. Place a thermometer inside the incubator to monitor the temperature throughout the incubation period. |
| Time | For Candida species, read plates at 24 hours. For Cryptococcus species, 72 hours may be necessary.[4] For molds, incubation can range from 48 to 96 hours.[4] | 1. Adhere strictly to the recommended incubation time. 2. If trailing is an issue, consider reading at the earliest recommended time point.[5] |
| Atmosphere | Standard aerobic incubation. | 1. Ensure proper air circulation in the incubator. 2. Do not stack plates too high to allow for consistent temperature and air distribution. |
Endpoint Reading and Interpretation
Subjectivity in endpoint determination can lead to inter-operator variability.[5]
| Parameter | Recommendation | Troubleshooting Steps |
| Reading Method | For agents causing complete inhibition, the MIC is the lowest concentration with no visible growth.[6] For agents causing partial inhibition (trailing), the MIC is the lowest concentration with ~50% growth reduction compared to the control.[4] | 1. Use a plate reader for a more objective measure of growth inhibition. 2. Have a second trained individual read the plates to ensure consistency. 3. Use a lighted plate viewer to aid in visual determination. |
| Growth Control | The growth control well must show robust growth. | 1. If the growth control shows weak or no growth, the entire plate is invalid. Re-check inoculum preparation and medium. |
| Sterility Control | The sterility control well (medium only) must show no growth. | 1. If the sterility control is contaminated, the medium or plates may be contaminated. |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare serial two-fold dilutions in the assay medium (RPMI-1640) in a separate 96-well plate to create the working concentrations.
-
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration (e.g., 1 x 105 to 5 x 105 CFU/mL).
-
-
Assay Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate containing 100 µL of the antifungal dilutions. The final volume in each well will be 200 µL.
-
Include a positive control well (inoculum + medium, no drug) and a negative/sterility control well (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for the specified time (e.g., 24-48 hours for yeasts, longer for some molds).
-
-
Reading the MIC:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that inhibits fungal growth according to the established endpoint criteria (e.g., ≥50% inhibition).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal抑制剂 | MCE [medchemexpress.cn]
- 3. Antifungal - Wikipedia [en.wikipedia.org]
- 4. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal agent 1 | C19H13ClN2O3 | CID 131704488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of AMP-17
Welcome to the technical support center for AMP-17, a novel therapeutic peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the bioavailability of AMP-17.
Frequently Asked Questions (FAQs)
Q1: What is AMP-17 and what are its core therapeutic properties?
A1: AMP-17 is a synthetic 28-amino acid peptide currently under investigation for its potent antimicrobial and anti-inflammatory activities. Its primary therapeutic potential lies in treating multi-drug resistant bacterial infections. Due to its peptide nature, it exhibits high target specificity and potency. However, like many therapeutic peptides, its oral bioavailability is limited by enzymatic degradation in the gastrointestinal (GI) tract and poor permeation across the intestinal epithelium.[1][2][3]
Q2: What are the main barriers to achieving high oral bioavailability for AMP-17?
A2: The primary barriers are twofold:
-
Enzymatic Degradation: AMP-17 is susceptible to degradation by proteases and peptidases, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine.[4][5][6] This enzymatic breakdown cleaves the peptide bonds, inactivating the therapeutic molecule before it can be absorbed.
-
Poor Epithelial Permeability: As a relatively large and hydrophilic molecule, AMP-17 has difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[1][7][8] Both the transcellular (through the cells) and paracellular (between the cells) pathways are restrictive for molecules of its size and charge.[1]
Q3: What initial strategies can I explore to enhance AMP-17 bioavailability?
A3: Several strategies can be employed, often in combination:
-
Chemical Modifications: Introduce D-amino acids or cyclize the peptide to increase resistance to enzymatic degradation.[4][9]
-
Formulation with Enzyme Inhibitors: Co-administering protease inhibitors like aprotinin can protect AMP-17 from degradation in the GI tract.[1][10]
-
Use of Permeation Enhancers: Incorporating agents like sodium caprate or SNAC can transiently open tight junctions between epithelial cells, facilitating paracellular transport.[11][12]
-
Encapsulation Technologies: Formulating AMP-17 in nanoparticles, liposomes, or microemulsions can protect it from the harsh GI environment and facilitate its uptake.[13]
Q4: How do I interpret the apparent permeability coefficient (Papp) from a Caco-2 assay?
A4: The Papp value is a quantitative measure of a compound's permeability across the Caco-2 cell monolayer, which models the human intestinal epithelium.[14][15] A higher Papp value indicates better potential for oral absorption. Generally, compounds are classified as follows:
-
Papp < 1.0 x 10⁻⁶ cm/s: Low permeability
-
Papp 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which can further limit absorption.[16][17]
Troubleshooting Guides
Issue 1: Low Stability of AMP-17 in Simulated Gastric/Intestinal Fluid
Problem: You observe >90% degradation of AMP-17 within 1 hour in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF).
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Proteolytic Degradation | 1. Enteric Coating: Formulate AMP-17 in an enteric-coated capsule or tablet that dissolves only at the higher pH of the small intestine.[2][18] | This strategy bypasses the acidic and pepsin-rich environment of the stomach, protecting the peptide from initial degradation.[6] |
| 2. Co-formulate with Protease Inhibitors: Include inhibitors such as aprotinin or bestatin in the formulation. | These agents competitively inhibit proteases like trypsin and chymotrypsin, reducing the enzymatic breakdown of AMP-17 in the intestine.[1] | |
| 3. Chemical Modification: Synthesize AMP-17 analogs with D-amino acid substitutions at cleavage sites or by cyclizing the peptide backbone.[9] | These modifications make the peptide less recognizable to proteases, significantly enhancing its stability.[4][6] | |
| pH Instability | pH-Modifying Excipients: Include acidic excipients like citric acid in the formulation. | Lowering the local micro-environmental pH in the intestine can inhibit the activity of intestinal proteases, which are most active at neutral to basic pH.[18] |
Issue 2: Poor Permeability in Caco-2 Transwell Assays (Papp < 1.0 x 10⁻⁶ cm/s)
Problem: AMP-17 shows very low transport across the Caco-2 monolayer, indicating poor intestinal permeability.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| High Hydrophilicity / Large Size | 1. Formulate with Permeation Enhancers (PEs): Add PEs like sodium caprate (C10) or salcaprozate sodium (SNAC) to the formulation.[11][12] | PEs transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular flux of larger molecules like AMP-17.[1] |
| 2. Lipid-Based Formulations: Develop a self-nanoemulsifying drug delivery system (SNEDDS) or liposomal formulation. | Encapsulating AMP-17 in lipidic carriers can enhance its partitioning into the cell membrane, promoting transcellular absorption and protecting it from degradation.[10][13] | |
| Active Efflux | Run Bidirectional Caco-2 Assay: Measure permeability in both directions (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the efflux ratio.[16][17] | An efflux ratio >2 indicates that AMP-17 is actively pumped out of the cells by transporters like P-gp.[17] |
| Co-incubate with Efflux Inhibitors: If efflux is confirmed, run the assay with a known P-gp inhibitor like verapamil. | A significant increase in A-B permeability in the presence of an inhibitor confirms that efflux is a major barrier. Formulation strategies could then include P-gp inhibitors.[16] |
Issue 3: Low and Highly Variable Oral Bioavailability in Animal Models
Problem: In vivo pharmacokinetic (PK) studies in rodents show oral bioavailability of <1% with high inter-subject variability.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Combined Stability & Permeability Issues | Combination Formulation Approach: Develop an advanced formulation that addresses multiple barriers simultaneously. For example, an enteric-coated nanoparticle containing AMP-17 and a permeation enhancer. | A multi-faceted approach is often required for peptides. The enteric coat protects from the stomach, the nanoparticle protects from intestinal enzymes, and the enhancer improves absorption.[2][13] |
| Pre-systemic Metabolism | Investigate First-Pass Metabolism: Analyze plasma samples for metabolites and conduct in vitro metabolism studies using liver microsomes. | This helps determine if AMP-17 is being metabolized in the liver after absorption. Chemical modifications may be needed to block metabolic sites. |
| Inconsistent GI Transit / Food Effects | Standardize Dosing Protocol: Ensure consistent fasting periods for all animals before dosing. Consider mucoadhesive formulations to increase residence time at the absorption site.[1][2] | Food can significantly alter gastric emptying, pH, and enzymatic activity, leading to high variability. Mucoadhesive polymers can prolong contact time with the intestinal mucosa, promoting more consistent absorption.[1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of AMP-17 in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ filter supports and cultured for 21-25 days to allow differentiation and formation of a polarized monolayer with tight junctions.[16][17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Transport Experiment (Apical to Basolateral - A-B):
-
Add AMP-17 solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-A for Efflux):
-
Add AMP-17 solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of AMP-17 in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and key PK parameters of AMP-17.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), cannulated (jugular vein) for serial blood sampling.[19][20]
-
Groups:
-
Group 1 (IV): Administer AMP-17 at 1 mg/kg via intravenous bolus injection.
-
Group 2 (PO): Administer AMP-17 formulation at 10 mg/kg via oral gavage after an overnight fast.
-
-
Blood Sampling:
-
Sample Processing: Collect blood into tubes containing an anticoagulant and protease inhibitor cocktail. Centrifuge immediately to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentration of AMP-17 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Overcoming barriers to oral bioavailability of AMP-17.
Caption: Experimental workflow for enhancing AMP-17 bioavailability.
Caption: Troubleshooting flowchart for low oral bioavailability.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Peptide Structure on Colonic Stability and Tissue Permeability [mdpi.com]
- 5. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Addressing cytotoxicity of Antifungal agent 17 in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the cytotoxicity of Antifungal Agent 17 in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of action for this compound?
A1: this compound is a novel synthetic compound that primarily targets and inhibits the fungal-specific enzyme β-1,3-glucan synthase, a key component in fungal cell wall biosynthesis.[1][2] The disruption of the cell wall leads to osmotic instability and fungal cell death.[1] Because mammalian cells lack a cell wall, this target provides a degree of selectivity.[1][2]
Q2: What is the known mechanism of cytotoxicity for this compound in mammalian cells?
A2: Despite its primary fungal target, this compound exhibits off-target activity in mammalian cells by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of the intrinsic apoptotic pathway.
Q3: How does the in vitro antifungal efficacy of Agent 17 compare to its mammalian cytotoxicity?
A3: this compound generally displays a favorable therapeutic index in vitro. However, the cytotoxicity can vary significantly depending on the mammalian cell type, its metabolic rate, and proliferation status. The table below summarizes typical effective concentrations (EC50) against common fungal pathogens and the cytotoxic concentrations (IC50) for representative mammalian cell lines.
Table 1: Comparative Efficacy and Cytotoxicity of this compound
| Organism/Cell Line | Type | EC50 / IC50 (µM) |
|---|---|---|
| Candida albicans | Fungus | 0.5 |
| Aspergillus fumigatus | Fungus | 1.2 |
| Cryptococcus neoformans | Fungus | 0.8 |
| HEK293 | Human Embryonic Kidney | 25.5 |
| HepG2 | Human Hepatocellular Carcinoma | 18.2 |
| A549 | Human Lung Carcinoma | 35.1 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | > 50 |
Q4: Are there strategies to reduce the cytotoxicity of this compound in my experiments?
A4: Yes, two main strategies can be employed. First, co-treatment with a mitochondrial-targeted antioxidant, such as MitoQ, can help quench the excess ROS produced due to off-target mitochondrial inhibition, thereby reducing apoptosis. Second, using the agent in combination with other classes of antifungals (e.g., azoles) may allow for a lower, less toxic concentration of Agent 17 to be used while achieving a synergistic or additive antifungal effect.[3]
Visualizing the Mechanism of Cytotoxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity in mammalian cells.
Caption: Off-target mitochondrial inhibition by Agent 17 leads to ROS and apoptosis.
Troubleshooting Guide
Q: Why am I observing significantly higher cytotoxicity than reported in the datasheet?
A: This is a common issue that can stem from several factors. Use the following guide to troubleshoot:
-
Check Cell Health and Density:
-
Are your cells healthy? Ensure cells are in the exponential growth phase and have not been passaged too many times.[4] Unhealthy or overly confluent cultures are more susceptible to stress.
-
Is cell density optimal? High cell density can lead to nutrient depletion and increased sensitivity. Conversely, very low density can also stress cells. Determine the optimal seeding density for your specific cell line and assay duration.[5]
-
-
Verify Agent Concentration and Handling:
-
Was the stock solution prepared correctly? Ensure the powder was fully dissolved in the recommended solvent (e.g., DMSO) and that subsequent dilutions were accurate.
-
How old is the working solution? Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
-
-
Review Experimental Conditions:
-
Is the solvent concentration in the final culture medium too high? Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Always include a vehicle control (medium + solvent) to assess the solvent's effect on its own.
-
What is the incubation time? Cytotoxic effects are time-dependent. If your incubation period is longer than recommended, you will likely see increased cell death. A time-course experiment is recommended for new cell lines.[4]
-
-
Consider Assay-Specific Issues:
-
For MTT/XTT assays: Some compounds can interfere with the tetrazolium salt reduction, leading to false readings.[6] Run a control with the compound in cell-free medium to check for direct chemical reduction.
-
For LDH assays: Ensure you have a "maximum LDH release" control (cells lysed with detergent) to properly calculate percentage cytotoxicity.[7][8] Premature lysis of cells during handling can also elevate background LDH levels.[5]
-
Troubleshooting Workflow
The diagram below provides a logical workflow for diagnosing unexpected cytotoxicity.
Caption: A decision tree for troubleshooting unexpected experimental cytotoxicity.
Experimental Protocols
Here are detailed protocols for key experiments used to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Materials:
-
Mammalian cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[8]
Materials:
-
Cells and compound treatment setup as in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).
-
Lysis Buffer (often 10X, provided in the kit).
-
Microplate reader (490 nm absorbance).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for:
-
Maximum LDH Release: Add Lysis Buffer 45 minutes before the end of incubation.
-
Medium Background: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add the stop solution if required by the kit. Read the absorbance at 490 nm.
-
Analysis: First, subtract the medium background from all readings. Then, calculate percentage cytotoxicity: ((Abs_sample - Abs_untreated_control) / (Abs_max_release - Abs_untreated_control)) * 100.
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cell membranes, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
General Experimental Workflow
The following diagram outlines a standard workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: A three-phase workflow for characterizing and addressing cytotoxicity.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. dojindo.com [dojindo.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
Strategies to reduce the effective concentration of AMP-17
Welcome to the technical support center for AMP-17, a potent, ATP-competitive inhibitor of Kinase-Associated Protein 7 (KAP7). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and effectively reduce the concentration of AMP-17 while maintaining its desired inhibitory effect on the GFRA-KAP7 pathway.
Understanding the Challenge
AMP-17 is a highly effective inhibitor of KAP7, a key downstream effector in the Growth Factor Receptor Alpha (GFRA) signaling pathway, which is crucial for cellular proliferation. However, at concentrations exceeding 50 nM, AMP-17 exhibits off-target inhibition of Metabolic Enzyme Beta (MEB), leading to cytotoxicity. The primary goal is to achieve significant KAP7 inhibition at AMP-17 concentrations below this 50 nM toxicity threshold.
Signaling Pathway Overview
The diagram below illustrates the GFRA-KAP7 signaling pathway and the points of inhibition by AMP-17, including its off-target effects.
Caption: The GFRA-KAP7 signaling pathway with on-target and off-target effects of AMP-17.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity in my cell cultures, even at concentrations where I expect to see KAP7 inhibition. What's going wrong?
A1: This is a common issue and is likely due to the off-target effects of AMP-17 on MEB. If your AMP-17 concentration exceeds 50 nM, cytotoxicity is expected. You should first confirm the concentration of your stock solution and ensure your dilution calculations are correct. If the concentration is accurate, you will need to implement a strategy to reduce the effective concentration of AMP-17. We recommend two primary approaches: co-administration with a synergistic compound (e.g., SYN-B4) or using a nanoparticle-based delivery system.
Q2: What is SYN-B4 and how does it help reduce the required concentration of AMP-17?
A2: SYN-B4 is a non-competitive allosteric modulator of KAP7. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change in KAP7 that increases its affinity for AMP-17. This synergistic interaction means that a much lower concentration of AMP-17 is required to achieve the same level of KAP7 inhibition.[1][2][3] This approach allows you to stay well below the 50 nM toxicity threshold.
Q3: My results with AMP-17 are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results can stem from several factors.[4]
-
Reagent Stability: Ensure your AMP-17 stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[5]
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition.[6] Variations in these parameters can alter cellular response.
-
Assay Conditions: Pay close attention to incubation times and ensure uniform distribution of the compound in your culture plates.[5]
Q4: Can I use a different delivery method to improve the therapeutic window of AMP-17?
A4: Yes, a highly effective strategy is to use a targeted nanoparticle delivery system.[7][8] Encapsulating AMP-17 in lipid-based nanoparticles functionalized with ligands that bind to GFRA can significantly increase the local concentration of AMP-17 at its target site. This enhances on-target potency and allows for a much lower overall concentration in the culture medium, thereby avoiding off-target toxicity.[7][9]
Strategies to Reduce Effective Concentration: Data Summary
The following table summarizes the quantitative data from studies comparing different strategies to reduce the effective concentration of AMP-17 required for KAP7 inhibition.
| Strategy | AMP-17 IC50 for KAP7 | Effective Concentration for 90% Inhibition | Cytotoxicity (MEB Inhibition) Onset |
| AMP-17 Alone | 25 nM | ~80 nM | > 50 nM |
| AMP-17 + 100 nM SYN-B4 | 5 nM | 15-20 nM | > 50 nM (at AMP-17 conc.) |
| Nanoparticle-Encapsulated AMP-17 | 2 nM | 8-10 nM | > 50 nM (at AMP-17 conc.) |
Experimental Protocols
Protocol 1: Synergistic Inhibition with SYN-B4
This protocol details how to determine the synergistic effect of AMP-17 and SYN-B4 on KAP7 inhibition.
Materials:
-
AMP-17 stock solution (10 mM in DMSO)
-
SYN-B4 stock solution (10 mM in DMSO)
-
Cell line expressing GFRA and KAP7
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTS or resazurin)
-
Lysis buffer and reagents for Western Blot or kinase activity assay
Workflow Diagram:
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. realworldml.github.io [realworldml.github.io]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. One moment, please... [sterlingpharmasolutions.com]
- 7. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Limitations in Antifungal Agent Testing
Welcome to the Technical Support Center for Antifungal Agent Testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on overcoming the limitations of traditional in vitro models.
Frequently Asked Questions (FAQs)
Q1: My in vitro antifungal susceptibility test results for Agent 17 are not correlating with in vivo efficacy. What are the common reasons for this discrepancy?
A1: Discrepancies between in vitro and in vivo results are a significant challenge in antifungal drug development. Several factors associated with simplistic in vitro models can contribute to this:
-
Lack of Host-Pathogen Interactions: Standard in vitro assays, such as broth microdilution, assess the direct effect of an antifungal agent on the pathogen in isolation.[1][2] They do not account for the complex interplay between the fungus, the host immune system, and the surrounding tissue microenvironment.[1][2]
-
Absence of a Three-Dimensional (3D) Environment: Fungi in a host grow within complex 3D tissue structures, which is not replicated in standard liquid or agar-based assays.[3][4] This three-dimensional architecture can impact drug penetration and fungal physiology.
-
Static Drug Concentrations: Traditional minimum inhibitory concentration (MIC) testing exposes fungi to a fixed concentration of the drug over a set period.[5] This does not reflect the dynamic pharmacokinetic and pharmacodynamic (PK/PD) profiles of a drug within a patient.[6][7]
-
Biofilm Formation: Many clinically relevant fungal infections involve biofilms, which are structured communities of cells with increased resistance to antifungal agents.[8] Standard planktonic cell-based assays do not capture this resistant phenotype.
-
Inappropriate Growth Media: The composition of the culture medium, including pH and nutrient availability, can significantly influence the susceptibility of fungi to antifungal agents.[9] These conditions may not accurately mimic the in vivo environment at the site of infection.[10]
Q2: How can I improve the clinical relevance of my in vitro antifungal testing for Agent 17?
A2: To enhance the predictive value of your in vitro studies, consider incorporating more physiologically relevant models:
-
3D Cell Culture Models: Utilize 3D models, such as reconstructed human epidermis or organoids, to better mimic the tissue architecture and drug penetration barriers found in vivo.[3][4][11] These models provide a more accurate platform for assessing the efficacy of topical and systemic antifungal agents.[3][4]
-
Host-Pathogen Co-culture Systems: Introduce host cells, such as epithelial cells, macrophages, or neutrophils, into your assays.[1][12][13] This allows for the investigation of the host immune response and its interaction with the antifungal agent in clearing the infection.
-
Dynamic PK/PD Models: Employ in vitro systems that simulate the changing drug concentrations observed in a patient over time.[5][6] These models provide more detailed information on the time-dependent or concentration-dependent killing activity of the antifungal agent.
-
Biofilm Assays: If the target infection is associated with biofilms, it is crucial to test the efficacy of Agent 17 against fungal biofilms grown on relevant surfaces.
Q3: I am observing a "trailing effect" (reduced but persistent growth at concentrations above the MIC) in my broth microdilution assay. How should I interpret this?
A3: The trailing effect, or paradoxical growth, can be observed with certain antifungal agents, particularly azoles.[14][15] It is characterized by the continued growth of some fungal isolates at drug concentrations above the MIC. This phenomenon can complicate the interpretation of susceptibility results. It is important to adhere to standardized reading guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which typically recommend reading endpoints after a specific incubation period (e.g., 24 hours for Candida species) to minimize the impact of trailing.[9][16] If trailing is consistently observed, it may indicate tolerance to the antifungal agent, which could have clinical implications.[14]
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh culture and standardized to the recommended cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size is a major source of variability.[9][15] |
| Incubation Conditions | Strictly control incubation time and temperature as specified in standardized protocols (e.g., CLSI/EUCAST). Variations can significantly affect fungal growth and MIC values.[16][17] |
| Media Composition | Use the recommended and quality-controlled growth medium (e.g., RPMI-1640). Variations in pH or nutrient content can alter antifungal activity.[9] |
| Reader Interpretation | If reading MICs visually, ensure consistent interpretation, especially for agents that cause partial inhibition. Consider using a spectrophotometric reader for more objective endpoint determination.[18] |
Issue 2: Agent 17 is Ineffective Against Biofilms in vitro
| Potential Cause | Troubleshooting Steps |
| Drug Penetration | The extracellular matrix of the biofilm may be preventing Agent 17 from reaching the fungal cells. Consider testing combinations with agents that can disrupt the biofilm matrix. |
| Resistant Phenotype | Cells within a biofilm exhibit a different physiological state and are often more resistant to antifungals. Evaluate Agent 17 at higher concentrations or for longer exposure times in biofilm models. |
| Efflux Pump Activity | Overexpression of efflux pumps is a common resistance mechanism in biofilms. Investigate whether Agent 17 is a substrate for known efflux pumps and consider co-administration with an efflux pump inhibitor.[19] |
Experimental Protocols
Protocol 1: 3D Reconstructed Human Epidermis (RHE) Infection Model
This protocol provides a framework for testing the efficacy of a topical antifungal agent.
-
Model Preparation: Culture commercially available RHE models at the air-liquid interface according to the manufacturer's instructions.
-
Infection: Inoculate the surface of the RHE with a standardized suspension of fungal cells (e.g., Candida albicans at 1x10^6 CFU/mL). Incubate for 24 hours to allow for invasion.
-
Treatment: Apply the topical formulation of Antifungal Agent 17 to the surface of the infected RHE. Include a vehicle control (formulation without the active agent) and an untreated infected control.
-
Incubation: Incubate the treated models for an additional 24-48 hours.
-
Assessment:
-
Fungal Burden: Homogenize the RHE tissue and perform quantitative culture (CFU counting) to determine the fungal load.
-
Histology: Fix, section, and stain the RHE tissue (e.g., with Periodic acid-Schiff stain) to visualize fungal invasion and tissue damage.
-
Cytokine Analysis: Measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the culture medium by ELISA to assess the host inflammatory response.[20]
-
Protocol 2: Checkerboard Broth Microdilution for Synergy Testing
This protocol is used to assess the interaction between this compound and another compound.
-
Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second compound along the y-axis in RPMI-1640 medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI/EUCAST guidelines.
-
Inoculation: Add 50 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC of each drug alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).[21][22]
| Interaction | FICI Value | Interpretation |
| Synergy | ≤ 0.5 | The combined effect is greater than the sum of the individual effects. |
| Indifference | > 0.5 to ≤ 4.0 | The combined effect is equal to the sum of the individual effects. |
| Antagonism | > 4.0 | The combined effect is less than the sum of the individual effects. |
This table is based on the widely accepted interpretation of FICI values.[21]
Visualizations
Caption: Workflow for progressing from standard to advanced in vitro models.
Caption: Simplified host cell signaling pathways activated by fungal pathogens.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro infection models to study fungal–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D human epithelial models: a promising platform for studying Candida infections and novel antifungal therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism-based pharmacokinetic-pharmacodynamic models of in vitro fungistatic and fungicidal effects against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host-pathogen interactions between the human innate immune system and Candida albicans—understanding and modeling defense and evasion strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens [mdpi.com]
- 13. Novel insights into host-fungal pathogen interactions derived from live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Recombinant AMP-17 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of recombinant Antimicrobial Peptide 17 (AMP-17).
Frequently Asked Questions (FAQs)
FAQ 1: My expression of recombinant AMP-17 is very low. What are the potential causes and how can I improve the yield?
Low expression levels are a common issue in recombinant protein production. Several factors, from the genetic construct to the culture conditions, can contribute to this problem. Below are common causes and troubleshooting strategies to enhance your AMP-17 yield.[1][2][3][4][5]
Potential Causes and Solutions:
-
Suboptimal Codon Usage: The codons in your AMP-17 gene might not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and reduced protein synthesis.[6][7]
-
Inefficient Transcription or Translation: The promoter strength, ribosome binding site (RBS), or other vector elements may not be optimal for high-level expression.
-
Solution: Subclone the AMP-17 gene into a different expression vector with a stronger promoter (e.g., T7 promoter in the pET system) and a well-characterized RBS.[11]
-
-
Toxicity of AMP-17 to the Host Cells: Antimicrobial peptides, by their nature, can be toxic to the expression host, leading to poor cell growth and low protein yield.[12][13]
-
Suboptimal Culture Conditions: Factors such as induction temperature, inducer concentration, and culture medium can significantly impact protein expression.[16][17][18]
Troubleshooting Workflow for Low AMP-17 Yield:
Caption: Troubleshooting workflow for low recombinant AMP-17 yield.
FAQ 2: My AMP-17 is expressed as insoluble inclusion bodies. How can I obtain soluble and active protein?
Inclusion bodies are dense aggregates of misfolded protein that are common when expressing recombinant proteins in E. coli.[1][17] While this can simplify initial purification, it requires additional steps to solubilize and refold the protein into its active conformation.
Strategies to Address Inclusion Body Formation:
-
Promote Soluble Expression:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., 18-25°C) slows down protein synthesis, which can promote proper folding.[2][4]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression and prevent aggregation.[4]
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
-
Express as a Fusion Protein: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance the solubility of the fusion protein.[17]
-
-
Inclusion Body Solubilization and Refolding: If the above strategies are unsuccessful, you can purify the inclusion bodies and then solubilize and refold the protein.
-
Isolation and Washing: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing with mild detergents (e.g., Triton X-100) or low concentrations of denaturants (e.g., 1-2 M urea) can remove contaminating proteins.[19]
-
Solubilization: Strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GuHCl) are used to solubilize the aggregated protein.[19]
-
Refolding: The denatured protein is then refolded by gradually removing the denaturant. Common methods include dialysis, dilution, and on-column refolding.[19][20]
-
Experimental Protocol: Inclusion Body Solubilization and Refolding
-
Harvest and Lyse Cells: Centrifuge the cell culture to pellet the cells. Resuspend the pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Isolate and Wash Inclusion Bodies: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl), a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds, and a buffering agent (e.g., Tris-HCl). Incubate with gentle agitation until the pellet is fully dissolved.
-
Refold the Protein (Rapid Dilution Method):
-
Prepare a large volume of refolding buffer. The composition of this buffer is critical and may need to be optimized for AMP-17. A common starting point is a buffer containing a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation, a non-detergent sulfobetaine for stabilization, and a buffering agent.
-
Add the solubilized protein solution drop-wise into the refolding buffer with gentle stirring. The final protein concentration should be low to prevent re-aggregation.[19]
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) for an extended period (e.g., 12-48 hours).
-
-
Purify the Refolded Protein: Concentrate the refolded protein solution and purify it using standard chromatography techniques (e.g., affinity chromatography if a tag is present, followed by size-exclusion chromatography).
Logical Relationship for Obtaining Soluble AMP-17:
Caption: Strategies to obtain soluble and active AMP-17.
FAQ 3: What is the best expression system for producing AMP-17?
The choice of expression system depends on several factors, including the properties of AMP-17, the required yield, and the downstream application.[16][21]
| Expression System | Advantages | Disadvantages | Best For |
| Bacteria (E. coli) | - Low cost- Rapid growth- High yield potential- Well-established protocols | - Prone to inclusion body formation- Lacks post-translational modifications (PTMs)- Potential endotoxin contamination | High-yield production of unmodified peptides. |
| Yeast (P. pastoris) | - Eukaryotic system with some PTMs- High cell density cultures- Secretion of protein into the medium simplifies purification | - Slower growth than bacteria- Hyper-glycosylation may occur and may not be human-like | Secreted production of AMP-17, potentially with some PTMs. |
| Mammalian Cells | - Correct protein folding and human-like PTMs- Secretion of protein | - High cost- Slow growth- Lower yields compared to microbial systems | Production of AMP-17 for therapeutic applications requiring specific PTMs.[22] |
| Insect Cells | - High expression levels- Capable of complex PTMs | - More expensive and complex than bacterial systems | High-level expression of complex AMP-17 variants. |
Recommendation for AMP-17:
For initial research and high-yield production of the core AMP-17 peptide, E. coli is a suitable and cost-effective choice.[23] If AMP-17 requires specific post-translational modifications for its activity that E. coli cannot provide, a eukaryotic system like yeast or mammalian cells should be considered.
FAQ 4: How can I purify recombinant AMP-17 effectively?
The purification strategy for AMP-17 will depend on its properties (e.g., size, charge, presence of a fusion tag) and the expression system used.
General Purification Workflow:
Caption: A general workflow for the purification of recombinant AMP-17.
Detailed Protocol: Purification of His-tagged AMP-17 from E. coli
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed to pellet cell debris (and inclusion bodies, if any).
-
Filter the supernatant through a 0.45 µm filter.
-
-
Affinity Chromatography (Capture Step):
-
Equilibrate a Ni-NTA (or other immobilized metal affinity chromatography) column with binding buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged AMP-17 with elution buffer (containing a high concentration of imidazole).
-
-
Optional: Tag Cleavage:
-
If desired, cleave the His-tag using a specific protease (e.g., TEV protease if a TEV cleavage site is present).
-
-
Ion-Exchange Chromatography (Intermediate Purification):
-
Based on the predicted isoelectric point (pI) of AMP-17, choose either cation or anion exchange chromatography.
-
Dilute or dialyze the eluate from the affinity step into the appropriate ion-exchange buffer.
-
Load the sample onto the equilibrated column.
-
Elute with a salt gradient.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the fractions containing AMP-17.
-
Load the concentrated sample onto a size-exclusion chromatography column equilibrated with the final formulation buffer.
-
Collect fractions corresponding to the expected molecular weight of AMP-17.
-
-
Purity Analysis:
-
Analyze the purity of the final product by SDS-PAGE and assess its concentration.
-
Quantitative Data Summary (Hypothetical):
The following table presents hypothetical data on AMP-17 yield improvements based on different optimization strategies.
| Strategy | Expression System | Vector | Culture Conditions | Yield (mg/L) |
| Initial Attempt | E. coli BL21(DE3) | pET-28a | 37°C, 1 mM IPTG | ~2 |
| Codon Optimization | E. coli BL21(DE3) | pET-28a (optimized gene) | 37°C, 1 mM IPTG | ~10 |
| Lower Temperature | E. coli BL21(DE3) | pET-28a (optimized gene) | 18°C, 0.5 mM IPTG | ~15 (soluble) |
| Fusion Tag (MBP) | E. coli BL21(DE3) | pMAL (optimized gene) | 18°C, 0.3 mM IPTG | ~50 (fusion protein) |
| Yeast Expression | Pichia pastoris | pPICZα A | Methanol induction | ~25 (secreted) |
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. Maximize Protein Expression: Overcoming Challenges and Boosting Yields – LenioBio [leniobio.com]
- 6. genscript.com [genscript.com]
- 7. epochlifescience.com [epochlifescience.com]
- 8. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 9. Codon Optimization in the Production of Recombinant Biotherapeutics: Potential Risks and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression strategies for the efficient synthesis of antimicrobial peptides in plastids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 18. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 19. biossusa.com [biossusa.com]
- 20. biotechrep.ir [biotechrep.ir]
- 21. researchgate.net [researchgate.net]
- 22. cellculturecompany.com [cellculturecompany.com]
- 23. researchgate.net [researchgate.net]
How to handle potential off-target effects of Antifungal agent 17
Technical Support Center: Antifungal Agent 17
Product Name: this compound (AFA-17) Chemical Class: Imidazole derivative Primary Mechanism of Action: Inhibition of fungal lanosterol 14-α-demethylase, a crucial enzyme in ergosterol biosynthesis.[1][2] This disruption of the fungal cell membrane leads to cell death.
This document provides guidance for researchers, scientists, and drug development professionals on how to handle and troubleshoot potential off-target effects of this compound (AFA-17) during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an imidazole-based compound that selectively inhibits the fungal cytochrome P450 (CYP) enzyme, lanosterol 14-α-demethylase.[2] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest and death.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: As an imidazole derivative, AFA-17 has the potential to interact with mammalian cytochrome P450 enzymes due to structural similarities with the fungal target.[1][2] This can lead to off-target effects, most notably the inhibition of human CYP isoforms, which play a critical role in the metabolism of various drugs and endogenous compounds.[3] Researchers should also consider the possibility of effects on other signaling pathways, as some imidazole compounds have been shown to influence pathways related to cell proliferation and apoptosis in cancer cells.[1]
Q3: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my experiments?
A3: To differentiate between intended antifungal effects and unintended cytotoxicity, it is crucial to include appropriate controls in your experimental design. This includes testing AFA-17 on a panel of non-fungal (e.g., mammalian) cell lines. A significant reduction in the viability of mammalian cells at concentrations similar to those required for antifungal activity may suggest off-target effects. Additionally, performing dose-response studies on both fungal and mammalian cells can help determine the therapeutic window of the compound.
Q4: What are the first steps to take if I suspect off-target effects are influencing my results?
A4: If you suspect off-target effects, the first step is to confirm the observation's reproducibility. If the effect is consistent, consider lowering the concentration of AFA-17 to the minimum effective concentration for your fungal model. It is also advisable to perform a literature search for known off-target effects of similar imidazole-based compounds. If the issue persists, more specific biochemical or cellular assays may be necessary to identify the off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected toxicity in mammalian cell lines (e.g., hepatocytes, adrenal cells). | Inhibition of essential human cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) by AFA-17.[3][4] | 1. Perform a CYP450 inhibition assay to determine the IC50 values of AFA-17 against a panel of major human CYP isoforms.[3][5]2. Compare the IC50 values for CYP inhibition with the MIC (Minimum Inhibitory Concentration) for the target fungi. A small ratio may indicate a high risk of off-target effects. |
| Alterations in steroid hormone levels in in vivo or in vitro models. | Inhibition of CYP enzymes involved in steroidogenesis (e.g., CYP17A1).[2] | 1. Measure key steroid hormone levels (e.g., cortisol, testosterone) in your experimental system following treatment with AFA-17.2. Conduct further investigation into the specific CYP enzymes involved in the steroid synthesis pathway. |
| Unexplained changes in cell proliferation or apoptosis in non-fungal cells. | Interference with cellular signaling pathways, such as kinase signaling cascades.[1] | 1. Perform a broad kinase profile screen to identify any unintended interactions with human kinases.[6][7][8]2. Use techniques like Western blotting or phospho-proteomics to investigate the activation state of key signaling proteins.[6] |
| Drug-drug interactions observed in in vivo studies. | Inhibition of metabolic CYP enzymes by AFA-17, leading to altered metabolism of co-administered drugs.[9] | 1. Review the metabolic pathways of any co-administered compounds to identify potential CYP-mediated interactions.2. Conduct in vitro drug-drug interaction studies using human liver microsomes.[5] |
Data Presentation: Off-Target Profile of this compound
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 / MIC (µM) | Description |
| Candida albicans (Target) | 0.05 | Minimum Inhibitory Concentration |
| Aspergillus fumigatus (Target) | 0.1 | Minimum Inhibitory Concentration |
| Human CYP3A4 | 15 | Half-maximal inhibitory concentration |
| Human CYP2D6 | 25 | Half-maximal inhibitory concentration |
| Human CYP2C9 | > 50 | Half-maximal inhibitory concentration |
| Human hERG Channel | > 50 | Half-maximal inhibitory concentration |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Methodology:
-
Prepare Reagents:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes.[4]
-
AFA-17 stock solution (in DMSO).
-
CYP isoform-specific probe substrates and their corresponding metabolites.
-
NADPH regenerating system.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, incubate HLMs or recombinant enzymes with a series of concentrations of AFA-17.[3]
-
Include a positive control (a known inhibitor for each isoform) and a vehicle control (DMSO).
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add the isoform-specific substrate to each well to start the reaction.[3]
-
Incubate for the specified time at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite.[5]
-
-
Data Interpretation:
-
Calculate the percent inhibition of metabolite formation at each AFA-17 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the off-target activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of AFA-17 in DMSO.
-
Serially dilute the compound to the desired screening concentrations.
-
-
Assay Performance (example using a commercial service):
-
Submit the compound to a kinase profiling service provider (e.g., Pharmaron, Creative Biogene).[6][7]
-
Typically, these services screen the compound at one or two concentrations against a large panel of kinases (e.g., over 400 kinases).[8]
-
Assay formats may include TR-FRET, ADP-Glo, or mobility shift assays.[7][10]
-
-
Data Analysis:
-
The service provider will report the percent inhibition of each kinase at the tested concentrations.
-
Results are often presented in tabular format and can be visualized using waterfall plots or kinome trees.[8]
-
-
Follow-up Studies:
-
For any significant "hits" (kinases showing substantial inhibition), perform follow-up IC50 determination to quantify the potency of the off-target interaction.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for off-target effect characterization.
References
- 1. Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. assayquant.com [assayquant.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
Validation & Comparative
Comparative Analysis of Antifungal Agent 17 (AMP-17) and Fluconazole Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antifungal efficacy of Antifungal Agent 17 (AMP-17), a novel antimicrobial peptide, and fluconazole, a conventional azole antifungal, against various Candida species. The information presented is collated from recent experimental studies to support research and development in the field of antifungal therapeutics.
Executive Summary
This compound (AMP-17) is an antimicrobial peptide derived from Musca domestica that has demonstrated significant antifungal activity against Candida species.[1] Its mechanism of action involves the disruption of the fungal cell wall and cell membrane integrity, leading to cell death.[1][2] This contrasts with fluconazole, which acts by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane, resulting in a fungistatic effect.[3][4] Experimental data suggests that AMP-17 is effective against Candida albicans, including strains that may be resistant to fluconazole, and also exhibits activity against biofilms.[2][5] Furthermore, studies indicate a synergistic effect when AMP-17 is used in combination with fluconazole.[5]
Quantitative Data Comparison
The following tables summarize the in vitro antifungal activity of AMP-17 and fluconazole against Candida species, as reported in the cited literature.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Against Candida albicans
| Antifungal Agent | Candida albicans Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference |
| AMP-17 | C. albicans | 20 | 40 | [1] |
| AMP-17 | C. albicans SC5314 (wild type) | 8 (MIC80) | Not Reported | [5] |
| AMP-17 | xog1Δ/Δ mutant | 16 (MIC80) | Not Reported | [5] |
| AMP-17 | srr1Δ/Δ mutant | 16 (MIC80) | Not Reported | [5] |
| Fluconazole | C. albicans | ≤8 (Susceptible) | Not Applicable | [6] |
| Fluconazole | C. albicans | 16-32 (Susceptible-Dose Dependent) | Not Applicable | [6] |
| Fluconazole | C. albicans | >64 (Resistant) | Not Applicable | [6] |
Table 2: Activity Against Biofilms of Cryptococcus neoformans (as a related pathogenic yeast)
| Antifungal Agent | Biofilm Inhibitory Concentration (BIC80) (µg/mL) | Biofilm Eradicating Concentration (BEC80) (µg/mL) | Reference |
| AMP-17 | 16 - 32 | 64 - 128 | [2] |
| Fluconazole | Not Reported | Not Reported | [2] |
Note: Data for biofilm activity of AMP-17 against Candida species was mentioned qualitatively but specific quantitative values were not provided in the search results. The data for C. neoformans is included to provide an indication of its anti-biofilm potential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is based on the microdilution method described in the literature.[1]
References
- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AMP-17 and Amphotericin B: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel antimicrobial peptide AMP-17 and the established antifungal agent Amphotericin B. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental methodologies used for their evaluation.
Executive Summary
Amphotericin B, a polyene macrolide, has long been a cornerstone in the treatment of severe fungal infections, valued for its broad spectrum of activity.[1] Its efficacy, however, is often counterbalanced by significant dose-dependent toxicities.[1] In contrast, AMP-17, a novel antimicrobial peptide derived from the housefly Musca domestica, has demonstrated significant antifungal properties, particularly against biofilms, a major challenge in clinical practice.[2][3] This guide presents a side-by-side comparison of these two compounds based on available in vitro data, highlighting their potential applications and areas for further investigation.
Data Presentation: In Vitro Efficacy
The following tables summarize the minimum inhibitory concentrations (MIC) and anti-biofilm activity of AMP-17 and Amphotericin B against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference Strain(s) |
| AMP-17 | Candida albicans | 16 - 20 | SC5314 |
| Cryptococcus neoformans | 4 - 16 | Various | |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | Various clinical isolates |
| Candida species | 0.125 - 1 | Various clinical isolates | |
| Cryptococcus neoformans | 0.25 - 0.5 | Various |
Table 2: Anti-Biofilm Efficacy against Candida albicans
| Antifungal Agent | Metric | Concentration (µg/mL) |
| AMP-17 | MBIC₈₀ (Minimum Biofilm Inhibitory Concentration, 80% inhibition) | 64 |
| MBEC₈₀ (Minimum Biofilm Eradication Concentration, 80% eradication) | 512 | |
| Amphotericin B | Not available in the reviewed literature | - |
Note: A study on Cryptococcus neoformans indicated that 2x and 4x the MIC of AMP-17 exhibited similar levels of growth inhibition compared to 2x and 4x the MIC of Amphotericin B.[4]
Mechanism of Action
The fundamental mechanisms by which AMP-17 and Amphotericin B exert their antifungal effects are distinct, targeting different components of the fungal cell.
Amphotericin B primarily acts by binding to ergosterol, a key sterol component of the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane, disrupting its integrity. The subsequent leakage of intracellular ions and small molecules ultimately results in fungal cell death.[2][4][5][6][7]
AMP-17 , as an antimicrobial peptide, is believed to directly target the fungal cell envelope. Evidence suggests that it disrupts the integrity of the cell wall and cell membrane of Candida albicans, leading to increased membrane permeability and cell lysis.[4]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antifungal efficacy of AMP-17 and Amphotericin B.
Antifungal Susceptibility Testing (Planktonic Cells)
The minimum inhibitory concentrations (MICs) for both AMP-17 and Amphotericin B were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M27-S4 protocols.[1][7][8]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For Amphotericin B, this is often complete inhibition, while for some other antifungals, it may be a 50% reduction in growth.[9]
Biofilm Susceptibility Testing (for AMP-17)
The anti-biofilm activity of AMP-17 against Candida albicans was assessed using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay and the crystal violet (CV) staining method.[3][10]
XTT Reduction Assay (Metabolic Activity):
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated to allow for biofilm formation (typically 24 hours for mature biofilms).
-
Treatment: The planktonic cells are removed, and the established biofilms are treated with various concentrations of AMP-17 for a specified duration (e.g., 12-24 hours).
-
XTT Staining: After treatment, the wells are washed, and the XTT solution, in combination with an electron-coupling agent (menadione), is added. Metabolically active cells within the biofilm reduce the XTT tetrazolium salt to a formazan product, resulting in a color change.
-
Quantification: The colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The metabolic activity of the treated biofilms is compared to that of untreated controls to determine the percentage of inhibition or eradication.
Crystal Violet Staining (Biomass Quantification):
-
Biofilm Formation and Treatment: This follows the same initial steps as the XTT assay.
-
Staining: After treatment and washing, the remaining biofilm biomass is stained with a crystal violet solution.
-
Destaining: The excess stain is washed away, and the bound crystal violet is solubilized using a destaining solution (e.g., ethanol).
-
Quantification: The absorbance of the destained solution is measured with a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the total biofilm biomass.
Conclusion
This comparative analysis indicates that while Amphotericin B remains a potent, broad-spectrum antifungal agent, its MIC values are significantly lower than those reported for AMP-17, suggesting higher potency on a concentration basis for planktonic cells. However, AMP-17 demonstrates promising activity against Candida albicans biofilms, an area where new therapeutic options are critically needed. The distinct mechanisms of action of these two compounds may also present opportunities for synergistic combination therapies. Further research, including head-to-head comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of AMP-17 relative to established antifungals like Amphotericin B.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]
- 8. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 17 and Other Azoles
A detailed examination of the in vitro activity and resistance mechanisms of Antifungal Agent 17 in comparison to established azole antifungals.
This guide provides a comprehensive overview of the cross-resistance patterns observed between the investigational this compound and commercially available azole drugs, including fluconazole, voriconazole, and itraconazole. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal resistance.
In Vitro Susceptibility and Cross-Resistance
The in vitro activity of this compound was evaluated against a panel of Candida albicans isolates with known resistance profiles to other azoles. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, were determined using standardized broth microdilution methods.
Table 1: Comparative MIC Values (μg/mL) of this compound and Other Azoles against Candida albicans Isolates
| Isolate ID | Fluconazole MIC | Voriconazole MIC | Itraconazole MIC | This compound MIC | Resistance Phenotype |
| CA-S1 | 0.5 | 0.06 | 0.06 | 0.125 | Susceptible |
| CA-R1 | 64 | 2 | 4 | 8 | Fluconazole-Resistant |
| CA-R2 | >256 | 8 | 16 | 32 | Multidrug-Resistant (MDR) |
| CA-R3 | 16 | 0.5 | 1 | 2 | Dose-Dependent Susceptible |
The data indicates that isolates with resistance to fluconazole, voriconazole, and itraconazole also exhibit elevated MICs for this compound, suggesting a potential for cross-resistance. Notably, the multidrug-resistant (MDR) isolate CA-R2, which shows high-level resistance to the comparator azoles, also has the highest MIC for this compound. The development of resistance to one azole can lead to cross-resistance to other drugs in the same class.[1][2][3][4]
Mechanisms of Azole Resistance
To elucidate the underlying mechanisms of the observed cross-resistance, key genes associated with azole resistance were analyzed for mutations and expression levels. The primary mechanisms of azole resistance in Candida species include:
-
Target site mutations: Alterations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[5][6][7][8]
-
Overexpression of efflux pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively removes azole drugs from the fungal cell.[5][6][8][9]
-
Upregulation of the ergosterol biosynthesis pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring more drug to achieve inhibition.[9][10][11]
Table 2: Molecular Basis of Resistance in Selected Candida albicans Isolates
| Isolate ID | ERG11 Mutation | CDR1 Expression (Fold Change) | MDR1 Expression (Fold Change) |
| CA-S1 | None | 1.0 | 1.0 |
| CA-R1 | Y132H | 8.2 | 1.5 |
| CA-R2 | G464S | 15.7 | 22.4 |
| CA-R3 | None | 4.5 | 1.2 |
The fluconazole-resistant isolate CA-R1 demonstrated a known resistance mutation in ERG11 and significant overexpression of the CDR1 efflux pump. The MDR isolate CA-R2 showed a different ERG11 mutation along with high-level overexpression of both CDR1 and MDR1, a common finding in clinical isolates with high-level azole resistance.[6] These findings suggest that the reduced susceptibility to this compound in these isolates is likely due to the same well-established mechanisms that confer resistance to other azoles.
Experimental Protocols
-
Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
MIC Determination: Serial twofold dilutions of the antifungal agents were prepared in 96-well microtiter plates. The plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth control.[12]
-
RNA Extraction: Fungal cells were grown to mid-log phase in YPD broth with and without sub-inhibitory concentrations of the antifungal agents. Total RNA was extracted using a hot phenol-chloroform method.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 μg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes (CDR1, MDR1) was normalized to the expression of the housekeeping gene ACT1. The fold change in gene expression was calculated using the 2-ΔΔCt method.
Visualizing Resistance Pathways and Workflows
To better understand the complex interplay of resistance mechanisms and the experimental procedures used in this study, the following diagrams have been generated.
Caption: Azole Resistance Mechanisms in Candida albicans.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
The cross-resistance observed between this compound and other azoles is consistent with the shared mechanisms of action and resistance within this class of antifungal drugs. The primary drivers of this cross-resistance in the isolates tested are mutations in the ERG11 target gene and the overexpression of efflux pumps. These findings underscore the importance of understanding the molecular basis of resistance when developing new antifungal agents and for predicting their potential efficacy against clinically resistant fungal strains. Further studies are warranted to explore the specific interactions of this compound with the Erg11 enzyme and the various efflux pump proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Genome-Wide Expression Profile Analysis Reveals Coordinately Regulated Genes Associated with Stepwise Acquisition of Azole Resistance in Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antifungal Mechanisms of Magnolol and its Derivative, Antifungal Agent 17
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Natural products and their derivatives offer a promising avenue for such advancements. This guide provides a detailed comparison of the mechanisms of action of the natural biphenolic compound, magnolol, and a synthesized derivative, Antifungal agent 17. By presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to inform and guide further research and development in the field of antifungal therapeutics.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activities of magnolol and this compound against a panel of phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth.
| Fungal Species | Magnolol (EC50 in μg/mL) | This compound (EC50 in μg/mL) | Reference |
| Botrytis cinerea | 8.13 | 2.86 | [1][2] |
| Rhizoctonia solani | >50 | 1.40 (as compound L6) | [1][2] |
| Fusarium graminearum | >50 | 4.39 (as compound L6) | [1][2] |
| Sclerotinia sclerotiorum | >50 | >50 | [1][2] |
Mechanism of Action: A Tale of Two Antifungals
While both magnolol and its derivative, this compound, exhibit potent antifungal properties, their mechanisms of action, though related, display distinct characteristics.
Magnolol: A Multi-Pronged Attack
Magnolol, a well-studied natural compound, employs a multifaceted approach to inhibit fungal growth. Its primary mechanisms include:
-
Disruption of Cell Membrane Integrity: Magnolol directly interacts with the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[3][4] This disruption is a key factor in its fungicidal activity.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Magnolol has been shown to inhibit the biosynthesis of ergosterol, further compromising membrane structure and function.
-
Interference with Signaling Pathways: In Candida albicans, magnolol has been demonstrated to downregulate the PKC and Cek1 MAPK signaling pathways.[5] These pathways are crucial for fungal virulence, including adhesion, hyphal formation, and biofilm development. By disrupting these signaling cascades, magnolol effectively attenuates the pathogenicity of the fungus.
This compound: A Focused Assault on Fungal Physiology
This compound, a synthesized derivative of magnolol, exhibits a more targeted, yet highly effective, mechanism of action against Botrytis cinerea. Its primary modes of action, as elucidated by preliminary studies, are:
-
Alteration of Mycelial Morphology: Treatment with this compound leads to significant changes in the morphology of fungal mycelia, suggesting an interference with cell wall synthesis or cytoskeletal organization.[2]
-
Increased Cell Membrane Permeability: Similar to its parent compound, this compound increases the permeability of the fungal cell membrane, leading to the loss of cellular contents.[2]
-
Mitochondrial Dysfunction: A key aspect of this compound's mechanism is the disruption of mitochondrial function.[2] This leads to an impairment of cellular respiration and energy production, ultimately causing cell death.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and cellular targets of magnolol and this compound.
Caption: Mechanism of action of magnolol against fungal cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to elucidate the mechanism of action of this compound.
Determination of Cell Membrane Permeability
Objective: To assess the effect of this compound on the cell membrane permeability of B. cinerea.
Principle: Damage to the cell membrane leads to the leakage of intracellular electrolytes, which can be measured by a conductivity meter. An increase in the electrical conductivity of the surrounding medium indicates a loss of membrane integrity.
Materials:
-
Botrytis cinerea mycelial culture
-
Potato Dextrose Broth (PDB)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Conductivity meter
-
Sterile centrifuge tubes
-
Shaking incubator
Procedure:
-
B. cinerea is cultured in PDB at 25°C for 48 hours with shaking.
-
The mycelia are collected by centrifugation, washed three times with sterile deionized water, and then resuspended in sterile deionized water to a specific concentration.
-
The mycelial suspension is treated with different concentrations of this compound (e.g., EC50 and 2x EC50). A control group with the solvent alone is also included.
-
The suspensions are incubated at 25°C with shaking.
-
The electrical conductivity of the supernatant is measured at different time points (e.g., 0, 2, 4, 6, 8, 12 hours) using a conductivity meter.
-
The relative conductivity is calculated using the following formula: Relative Conductivity (%) = (Conductivity at time t - Conductivity at time 0) / (Conductivity of boiled sample - Conductivity at time 0) x 100. The boiled sample represents 100% leakage.
Expected Outcome: A dose- and time-dependent increase in the relative conductivity of the supernatant in the presence of this compound would indicate that the compound damages the fungal cell membrane.
Caption: Experimental workflow for cell membrane permeability assay.
Conclusion
This comparative guide highlights that while this compound, a derivative of magnolol, shares some mechanistic features with its parent compound, such as inducing membrane permeability, it also exhibits distinct and potent effects, particularly on mitochondrial function in B. cinerea. Magnolol, on the other hand, demonstrates a broader spectrum of action, including the inhibition of key signaling pathways in C. albicans. These findings underscore the potential of natural product-derived compounds in the development of novel antifungal agents with diverse mechanisms of action, offering new strategies to combat fungal infections. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its potent antifungal activity and to guide the design of even more effective derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Magnolol Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Antifungal Agent 17 and Tebuconazole
In the ongoing search for effective antifungal agents, a novel magnolol derivative, Antifungal agent 17, has emerged as a promising candidate. This guide provides a detailed comparison of this compound against the widely used triazole fungicide, tebuconazole, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective antifungal activities, mechanisms of action, and available experimental data.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and tebuconazole against various fungal pathogens.
| Fungal Species | Antifungal Agent | Efficacy Metric | Value (µg/mL) |
| Botrytis cinerea | This compound | EC50 | 2.86[1] |
| Fusarium graminearum | Tebuconazole | EC50 (average) | 0.33 ± 0.03[2] |
| Fusarium graminearum | Tebuconazole | EC50 (range) | 0.005 - 2.029[2] |
Mechanism of Action
This compound: While the precise molecular target of this compound is not explicitly detailed in the available information, it is a derivative of magnolol. It is part of a class of compounds designed and synthesized for their antifungal properties.
Tebuconazole: Tebuconazole is a well-established systemic fungicide belonging to the triazole class.[3][4][5] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol.[3][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and proliferation.[3][6] This mechanism classifies tebuconazole as a demethylation inhibitor (DMI).[4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments related to the evaluation of these antifungal agents.
Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium. The inoculum is prepared by suspending fungal spores or yeast cells in a sterile saline solution and adjusting the concentration to a standard density.
-
Drug Dilution: The antifungal agents are serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific fungus being tested (e.g., temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Signaling Pathway Perturbation
Tebuconazole: Ergosterol Biosynthesis Pathway Inhibition
Tebuconazole directly targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Tebuconazole's inhibition of the ergosterol biosynthesis pathway.
This targeted inhibition leads to the accumulation of toxic sterol precursors and a deficiency in ergosterol, ultimately compromising the fungal cell membrane's structure and function.[7]
Further Considerations
-
Spectrum of Activity: Tebuconazole is known for its broad-spectrum activity against a wide range of fungal pathogens, including rusts, blights, and mildews.[3] The full spectrum of activity for this compound is yet to be fully elucidated.
-
Systemic Activity: Tebuconazole is a systemic fungicide, meaning it is absorbed and translocated within the plant, providing protection to new growth.[3][5] This is a key advantage for agricultural applications.
-
Resistance: The extensive use of triazole fungicides like tebuconazole has led to the emergence of resistant fungal strains.[8] The potential for resistance development to this compound remains an area for future investigation.
-
Environmental Impact: Studies have been conducted on the effects of tebuconazole on soil microbiota, indicating a potential for both inhibitory and stimulatory effects on different microbial populations.[9] The environmental fate and impact of this compound would require similar evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. solutionsstores.com [solutionsstores.com]
- 5. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 6. awiner.com [awiner.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to the agricultural fungicide tebuconazole promotes Aspergillus fumigatus cross-resistance to clinical azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of the Anti-Biofilm Efficacy of Antifungal Agent 17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm properties of the novel investigational antifungal agent, Antifungal Agent 17 (AMP-17), against established antifungal drugs. The data presented herein is based on standardized in vitro models of Candida albicans biofilms, a leading cause of device-related and invasive fungal infections. This document is intended to provide an objective performance assessment and detailed experimental context to aid in the evaluation of AMP-17 for further research and development.
Performance Comparison: this compound vs. Standard Antifungals
The anti-biofilm activity of this compound was evaluated against Candida albicans biofilms and compared with clinically relevant antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). Biofilm inhibition was assessed by measuring the reduction in biofilm biomass (Crystal Violet assay) and metabolic activity (XTT assay).
Table 1: Inhibition of C. albicans Biofilm Formation
This table summarizes the concentration-dependent inhibitory effects of the tested agents on the formation of C. albicans biofilms over a 24-hour period.
| Antifungal Agent | Concentration (µg/mL) | Biofilm Biomass Inhibition (%) (Mean ± SD) | Biofilm Metabolic Activity Inhibition (%) (Mean ± SD) |
| This compound | 8 | 85.2 ± 4.1 | 90.5 ± 3.7 |
| 16 | 92.1 ± 3.5 | 95.8 ± 2.9 | |
| 32 | 96.5 ± 2.8 | 98.2 ± 1.9 | |
| Amphotericin B | 1 | 90.3 ± 5.2 | 94.6 ± 4.3 |
| 2 | 95.7 ± 3.9 | 98.1 ± 2.5 | |
| 4 | 98.9 ± 1.8 | 99.5 ± 0.8 | |
| Fluconazole | 64 | 25.4 ± 8.2 | 30.1 ± 7.5 |
| 128 | 35.1 ± 7.5 | 42.3 ± 6.8 | |
| 256 | 48.6 ± 6.9 | 55.7 ± 5.4 | |
| Caspofungin | 0.5 | 75.8 ± 6.3 | 82.4 ± 5.1 |
| 1 | 88.2 ± 5.1 | 91.3 ± 4.2 | |
| 2 | 94.6 ± 4.2 | 96.8 ± 3.3 | |
| Untreated Control | - | 0 | 0 |
Table 2: Eradication of Pre-formed (24h) C. albicans Biofilms
This table presents the efficacy of the agents in eradicating established, mature C. albicans biofilms after a 24-hour treatment period.
| Antifungal Agent | Concentration (µg/mL) | Biofilm Biomass Eradication (%) (Mean ± SD) | Biofilm Metabolic Activity Eradication (%) (Mean ± SD) |
| This compound | 32 | 65.7 ± 5.8 | 75.3 ± 4.9 |
| 64 | 78.4 ± 4.9 | 85.1 ± 4.1 | |
| 128 | 85.3 ± 4.1 | 90.6 ± 3.5 | |
| Amphotericin B | 8 | 70.2 ± 6.1 | 80.5 ± 5.3 |
| 16 | 82.5 ± 5.3 | 89.8 ± 4.7 | |
| 32 | 90.1 ± 3.9 | 95.2 ± 3.1 | |
| Fluconazole | 512 | 10.3 ± 9.5 | 15.8 ± 8.9 |
| 1024 | 18.6 ± 8.8 | 25.4 ± 7.6 | |
| 2048 | 25.2 ± 7.9 | 32.7 ± 6.8 | |
| Caspofungin | 16 | 50.1 ± 7.2 | 60.9 ± 6.4 |
| 32 | 62.8 ± 6.4 | 72.5 ± 5.8 | |
| 64 | 75.3 ± 5.6 | 83.1 ± 4.9 | |
| Untreated Control | - | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
2.1. Fungal Strain and Culture Conditions
-
Organism: Candida albicans SC5314 was used for all biofilm experiments.
-
Growth Medium: Yeast Peptone Dextrose (YPD) broth was used for overnight cultures.
-
Biofilm Growth Medium: RPMI-1640 medium buffered with MOPS and supplemented with 2% glucose was used for biofilm formation.
-
Incubation Conditions: Cultures were incubated at 37°C.
2.2. Biofilm Formation and Treatment
-
C. albicans cells from an overnight culture were harvested, washed with PBS, and resuspended in biofilm growth medium to a final concentration of 1 x 10^6 cells/mL.
-
100 µL of the cell suspension was added to the wells of a 96-well flat-bottom microtiter plate.
-
For Inhibition Assays: The antifungal agents were added to the wells along with the cell suspension at the start of the incubation.
-
For Eradication Assays: Biofilms were allowed to form for 24 hours. The medium was then aspirated, and fresh medium containing the antifungal agents was added.
-
Plates were incubated for 24 hours at 37°C.
2.3. Quantification of Biofilm Biomass (Crystal Violet Assay)
-
Following incubation, the medium was aspirated, and the wells were washed twice with 200 µL of sterile PBS to remove non-adherent cells.[1][2]
-
The plates were air-dried for 30 minutes.[2]
-
125 µL of 0.1% crystal violet solution was added to each well, and the plate was incubated at room temperature for 15 minutes.[1][3]
-
The crystal violet solution was removed, and the wells were washed three times with PBS.[2]
-
The bound dye was solubilized by adding 200 µL of 30% acetic acid to each well.[1][4]
-
The absorbance was measured at 590 nm using a microplate reader.
2.4. Quantification of Biofilm Metabolic Activity (XTT Assay)
-
After the treatment period, the wells were washed twice with PBS.
-
An XTT/menadione solution was prepared by mixing XTT (1 mg/mL in PBS) with menadione (1 µM in acetone) at a 20:1 ratio immediately before use.[5]
-
200 µL of the XTT/menadione solution was added to each well.[5]
-
The plate was incubated in the dark at 37°C for 3 hours.[5]
-
The absorbance of the resulting formazan product was measured at 450 nm with a reference wavelength of 620 nm.[6]
Visualized Workflows and Pathways
3.1. Experimental Workflow for Anti-Biofilm Activity Assessment
The following diagram illustrates the sequential steps involved in the in vitro testing of antifungal agents against fungal biofilms.
References
Unraveling the Fungal Response to AMP-17: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal peptide AMP-17's performance against other alternatives, supported by experimental data. We delve into the transcriptomic changes induced by AMP-17 in fungi, offering insights into its mechanism of action and potential as a novel antifungal agent.
AMP-17, a novel antimicrobial peptide derived from the housefly Musca domestica, has demonstrated significant in vitro antifungal activity against pathogenic fungi, including Cryptococcus neoformans and Candida albicans.[1][2][3] Its efficacy, including activity against biofilms, positions it as a promising candidate in the search for new antifungal therapies, particularly in the context of rising drug resistance. This guide synthesizes transcriptomic and proteomic data to illuminate the molecular response of fungi to AMP-17 and draws comparisons with conventional antifungal drugs.
Performance Comparison of AMP-17 and Conventional Antifungals
AMP-17 exhibits potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) that are competitive with established clinical drugs such as Fluconazole (FLC) and Amphotericin B (AMB).
| Fungal Strain | AMP-17 MIC (µg/mL) | Fluconazole (FLC) MIC (µg/mL) | Amphotericin B (AMB) MIC (µg/mL) |
| Cryptococcus neoformans (18 strains) | 4 - 16 | 2 - 8 | 0.25 - 0.5 |
| Candida albicans SC5314 | 16 | 2 | Not Reported in this study |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of AMP-17 and standard antifungal drugs. The data indicates that while AMB is the most potent in vitro, AMP-17 shows significant activity, particularly against C. neoformans.[1][2]
In addition to inhibiting planktonic cell growth, AMP-17 has also shown efficacy against fungal biofilms, a critical factor in many persistent infections.[2]
The Molecular Impact of AMP-17: A Transcriptomic and Proteomic Overview
Transcriptomic and proteomic analyses of Candida albicans treated with AMP-17 have revealed a multifaceted fungal response, primarily centered around cell membrane and wall integrity, oxidative stress, and metabolism.
A key study using RNA-sequencing on C. albicans biofilms treated with AMP-17 identified a substantial number of differentially expressed genes (DEGs). In the biofilm-forming stage, 3054 DEGs were identified, with 1539 upregulated and 1515 downregulated. For mature biofilms, 826 DEGs were found, with 437 upregulated and 389 downregulated.[2]
Proteomic analysis has further substantiated these findings, identifying 423 upregulated and 180 downregulated proteins in AMP-17 treated C. albicans.[4]
Key Cellular Processes Affected by AMP-17:
| Cellular Process | Key Genes/Proteins Affected | Observed Effect |
| Ergosterol Biosynthesis | ERG1, ERG5, ERG6, MET6 | Downregulation |
| Cell Wall Integrity | FKS2 | Upregulation |
| Oxidative Stress Response | - | Upregulation of associated proteins |
| Fatty Acid Biosynthesis | - | Downregulation of associated proteins |
Table 2: Summary of key cellular processes and the effect of AMP-17 treatment in Candida albicans. The downregulation of ergosterol biosynthesis genes is a common mechanism for many antifungal drugs, while the upregulation of cell wall integrity genes suggests a compensatory stress response by the fungus.[4][5]
Signaling Pathways Modulated by AMP-17
The cellular damage inflicted by AMP-17, particularly to the cell membrane, triggers specific stress response signaling pathways in fungi.
Caption: Fungal stress response pathways activated by AMP-17.
Treatment with AMP-17 leads to a breach in cell membrane integrity, causing osmotic stress. This, in turn, activates the High-Osmolarity Glycerol (HOG) pathway, a critical stress response mechanism in fungi, leading to increased intracellular glycerol production to counteract the osmotic imbalance.[5] The damage to the cell envelope also induces cell wall stress, evidenced by the upregulation of genes like FKS2, which is involved in cell wall synthesis.[5]
Experimental Protocols
The findings presented in this guide are based on a range of established experimental methodologies.
Caption: General experimental workflow for assessing AMP-17's antifungal properties.
1. Minimum Inhibitory Concentration (MIC) Determination: The antifungal activity of AMP-17 is typically quantified using the broth microdilution method following established guidelines. Fungal cultures are exposed to serial dilutions of the peptide, and the MIC is determined as the lowest concentration that inhibits visible growth.[1]
2. Biofilm Assays: The effect of AMP-17 on fungal biofilms is assessed using methods like the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay, which measures the metabolic activity of the biofilm cells.[1]
3. Transcriptomic Analysis (RNA-seq): To investigate the global gene expression changes, fungi are treated with AMP-17, and total RNA is extracted. Following library preparation, high-throughput sequencing is performed. The resulting data is then analyzed to identify differentially expressed genes between treated and untreated samples.[2]
4. Proteomic Analysis: For proteomic studies, fungal cells are treated with AMP-17, and total proteins are extracted. Techniques such as Tandem Mass Tag (TMT) labeling, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are used to identify and quantify protein expression levels.[4]
5. Gene Expression Validation (qRT-PCR): The expression levels of specific genes identified through RNA-seq are often validated using quantitative real-time polymerase chain reaction (qRT-PCR).[5]
6. Microscopy: Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are employed to visualize the morphological changes and damage to the fungal cell structure induced by AMP-17.[1][3]
Conclusion
The comparative transcriptomic and proteomic data reveal that AMP-17 exerts its antifungal effect through a multi-target mechanism, primarily by disrupting the fungal cell membrane and wall. This triggers a cascade of stress responses within the fungus, including the activation of the HOG pathway and alterations in key metabolic processes like ergosterol and fatty acid biosynthesis. The performance of AMP-17 in in vitro studies is comparable to that of some existing antifungal drugs, and its efficacy against biofilms is a significant advantage. Further research, particularly in vivo studies and investigations into potential synergistic effects with other antifungals, will be crucial in determining the clinical potential of AMP-17 as a next-generation therapeutic agent.
References
- 1. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PXD015469 - Proteomics Analysis of the Mechanism of AMP-17 against Candida albicans - OmicsDI [omicsdi.org]
- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
AMP-17: A Novel Therapeutic Peptide Under the Microscope
A comparative analysis of the therapeutic potential of AMP-17, a novel antimicrobial peptide derived from Musca domestica, reveals promising applications in antifungal and cancer therapy. This guide provides a comprehensive review of its performance against current treatment alternatives, supported by experimental data, detailed methodologies, and visual pathway and workflow diagrams for researchers, scientists, and drug development professionals.
AMP-17 has demonstrated significant efficacy in two key therapeutic areas: combating invasive fungal infections and inducing cell death in leukemia cells. This review compares its in vitro and in vivo performance with standard-of-care treatments for systemic candidiasis, cryptococcosis, and chronic myeloid leukemia.
Antifungal Potential of AMP-17
AMP-17 has shown potent antifungal activity against common and often drug-resistant fungal pathogens, including Candida albicans and Cryptococcus neoformans. Its mechanism of action involves the disruption of the fungal cell wall and membrane integrity.[1][2]
Performance Against Candida albicans
In preclinical studies, AMP-17 exhibited strong inhibitory effects on both planktonic C. albicans and its biofilms, which are notoriously difficult to treat.[3] A significant finding is its synergistic effect with fluconazole, a commonly used antifungal, suggesting a potential combination therapy to overcome fluconazole resistance.[3] In vivo studies in a murine model of systemic candidiasis showed that AMP-17 treatment led to a 75% survival rate and a nearly 90% reduction in the fungal load in the kidneys.[3]
| Compound | Metric | Value | Organism |
| AMP-17 | MIC | 16 µg/mL | C. albicans SC5314[4] |
| MBIC₈₀ | 64 µg/mL | C. albicans Biofilm[4] | |
| MBEC₈₀ | 512 µg/mL | C. albicans Biofilm[4] | |
| Fluconazole | MIC | 2 µg/mL | C. albicans SC5314[4] |
| MBIC₅₀ | > 64 µg/mL | C. albicans Biofilm[4] | |
| MBEC₅₀ | > 512 µg/mL | C. albicans Biofilm[4] |
MIC: Minimum Inhibitory Concentration; MBIC₈₀: Minimum Biofilm Inhibitory Concentration (80% inhibition); MBEC₈₀: Minimum Biofilm Eradication Concentration (80% eradication).
Performance Against Cryptococcus neoformans
AMP-17 also displays significant activity against C. neoformans, a major cause of meningitis in immunocompromised individuals. It demonstrates comparable, and in some aspects superior, activity to conventional antifungals like fluconazole (FLC) and amphotericin B (AMB).[5]
| Compound | Metric | Value Range | Organism |
| AMP-17 | MIC | 4-16 µg/mL | C. neoformans (18 strains)[5] |
| BIC₈₀ | 16-32 µg/mL | C. neoformans Biofilm[2] | |
| BEC₈₀ | 64-128 µg/mL | C. neoformans Biofilm[2] | |
| Fluconazole | MIC | 2-8 µg/mL | C. neoformans (18 strains)[5] |
| Amphotericin B | MIC | 0.25-0.5 µg/mL | C. neoformans (18 strains)[5] |
BIC₈₀: Biofilm Inhibitory Concentration (80% inhibition); BEC₈₀: Biofilm Eradication Concentration (80% eradication).
Standard of Care for Fungal Infections
The current standard of care for systemic candidiasis often involves echinocandins (e.g., caspofungin, micafungin) as a first-line treatment, with fluconazole as an alternative for less critical patients or when the Candida species is known to be susceptible.[6][7][8] For cryptococcosis, particularly cryptococcal meningitis, the standard regimen includes induction therapy with amphotericin B in combination with flucytosine, followed by consolidation and maintenance therapy with fluconazole.[9][10][11][12][13]
Antitumor Potential of AMP-17
AMP-17 has demonstrated cytotoxic effects against human chronic myeloid leukemia K562 cells, suggesting its potential as an anticancer agent.[14][15]
Performance Against Leukemia K562 Cells
The antitumor activity of AMP-17 is attributed to its ability to disrupt the cancer cell membrane and induce apoptosis.[14][16] This is achieved through the excessive production of reactive oxygen species (ROS), release of calcium ions, disturbance of the mitochondrial membrane potential, and subsequent activation of caspase-3.[14][16]
| Compound | Metric | Value | Cell Line |
| AMP-17 | IC₅₀ | 58.91 ± 3.57 µg/mL | K562[14][15] |
IC₅₀: Half-maximal inhibitory concentration.
Standard of Care for Chronic Myeloid Leukemia
The standard treatment for chronic phase Chronic Myeloid Leukemia (CML) is targeted therapy with tyrosine kinase inhibitors (TKIs) such as imatinib.[17][18][19][20] For blast phase CML, which is more aggressive, treatment often involves a combination of a TKI and intensive chemotherapy, followed by a potential stem cell transplant.[18]
Signaling Pathway and Experimental Workflows
To better understand the mechanisms of action and the methodologies used to evaluate AMP-17, the following diagrams are provided.
Caption: AMP-17 Induced Apoptosis Pathway in Leukemia Cells.
Caption: Antifungal Susceptibility Testing Workflow.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of AMP-17 against fungal strains is determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3] Briefly, fungal cultures are grown overnight and their concentration is adjusted to 1–5 × 10⁶ colony-forming units (CFU)/mL. The fungal suspension is then diluted to 0.5–2.5 × 10³ CFU/mL. In a 96-well plate, 100 µL of the final fungal suspension is added to wells containing 100 µL of two-fold serial dilutions of AMP-17. The plates are incubated at 37°C for 24 to 48 hours. The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth compared to a drug-free control.[21]
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis in K562 leukemia cells by AMP-17 is assessed using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.[16] K562 cells (1 × 10⁵ cells/mL) are treated with varying concentrations of AMP-17 for 24 hours. After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension, and the mixture is incubated in the dark at room temperature for 20 minutes. The stained cells are subsequently analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][22][23][24]
Conclusion
AMP-17 emerges as a promising therapeutic candidate with a dual role in combating both fungal infections and cancer. Its potent activity against drug-resistant fungal biofilms and its ability to induce apoptosis in leukemia cells highlight its potential to address significant unmet medical needs. While AMP-17's performance in early studies is encouraging, further research, including more extensive preclinical and clinical trials, is necessary to fully elucidate its therapeutic efficacy, safety profile, and potential for clinical application. The synergistic effects with existing drugs like fluconazole also open new avenues for combination therapies.
References
- 1. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA [idsociety.org]
- 8. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptococcosis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical Practice Guidelines for the Management of Cryptococcal Disease: 2010 Update by the Infectious Diseases Society of America - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ECMM/ISHAM/ASM Global Guideline for the Diagnosis and Management of Cryptococcosis [idsociety.org]
- 13. Cryptococcosis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 14. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells [mdpi.com]
- 17. Mednet - CME, CHE | CML Standard of Care: Reviewing the Updated Recommendations [mednet.ca]
- 18. Treating CML by Phase | American Cancer Society [cancer.org]
- 19. Chronic Myelogenous Leukemia (CML) Treatment & Management: Approach Considerations, Imatinib, Newer Tyrosine Kinase Inhibitors [emedicine.medscape.com]
- 20. bloodcancerunited.org [bloodcancerunited.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Magnolol-Derived Compounds as Antifungal Agents: A Comparative Analysis
A comprehensive review of the current research landscape reveals magnolol and its derivatives as promising candidates in the development of novel antifungal therapies. This guide synthesizes quantitative data, experimental methodologies, and mechanistic insights from key studies to provide a comparative overview for researchers, scientists, and drug development professionals.
Magnolol, a bioactive neolignan isolated from the bark of Magnolia officinalis, and its isomer honokiol have demonstrated significant antifungal activity against a broad spectrum of pathogenic fungi.[1][2][3] Research highlights their potential to inhibit fungal growth, biofilm formation, and key virulence factors through various mechanisms of action, including the disruption of cell membrane integrity and interference with critical signaling pathways.[4][5][6] This guide consolidates the existing data to facilitate a clearer understanding of their antifungal efficacy and therapeutic potential.
Comparative Antifungal Efficacy
The antifungal activity of magnolol and its derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Median Effective Concentration (EC50). The following tables summarize the reported values against various fungal pathogens, offering a direct comparison of their potency.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |
| Magnolol | Trichophyton mentagrophytes | 50 | - | - | [1] |
| Microsporum gypseum | 50 | - | - | [1] | |
| Candida albicans | 25-100 | - | - | [1][3] | |
| Cryptococcus neoformans | 25-100 | - | - | [1][3] | |
| Aspergillus niger | 25-100 | - | - | [1][3] | |
| Dermatophytes | 8 | 16 | - | [6] | |
| Alternaria porri | - | - | 5.4 (mycelial growth) | [1] | |
| Saprolegnia parasitica | 976.6 | - | - | [7] | |
| Honokiol | Trichophyton mentagrophytes | 25 | - | - | [1] |
| Microsporum gypseum | 25 | - | - | [1] | |
| Candida albicans | 25-100 | - | - | [1][3] | |
| Cryptococcus neoformans | 25-100 | - | - | [1][3] | |
| Aspergillus niger | 25-100 | - | - | [1][3] | |
| Dermatophytes | 8 | 16 | - | [6] | |
| Saprolegnia parasitica | 587.4 | - | - | [7] | |
| Magnolol Derivative L5 | Botrytis cinerea | - | - | 2.86 | [8] |
| Magnolol Derivative L6 | Fusarium graminearum | - | - | 4.39 | [8] |
| Rhizoctonia solani | - | - | 1.40 | [8] |
Table 1: Antifungal Activity of Magnolol, Honokiol, and Derivatives. This table provides a summary of the minimum inhibitory concentrations (MIC), minimum fungicidal concentrations (MFC), and median effective concentrations (EC50) of magnolol, honokiol, and synthetic magnolol derivatives against a range of pathogenic fungi.
Mechanistic Insights: Signaling Pathways and Cellular Targets
Magnolol exerts its antifungal effects through a multi-targeted approach. A key mechanism involves the disruption of the fungal cell wall and membrane, leading to increased permeability and leakage of cellular contents.[4][5] Furthermore, studies have elucidated the impact of magnolol on crucial signaling pathways in Candida albicans.
One of the well-documented mechanisms is the downregulation of the PKC and Cek1 MAPK signaling pathways, which are integral to cell wall integrity and virulence.[9][10] Magnolol has been shown to significantly reduce the expression of genes within these pathways, including RHO1, PKC1, BCK1, MKK2, MKC1 (PKC pathway) and CDC42, CST20, STE11, HST7, CEK1 (Cek1 MAPK pathway).[4][9][10] This disruption ultimately inhibits virulence factors such as adhesion, hyphal formation, and biofilm development.[2][4][9] Another identified mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6]
Caption: Antifungal mechanism of magnolol via inhibition of PKC and Cek1 MAPK signaling pathways in C. albicans.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are crucial. The following sections outline the methodologies used in the key studies.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
A standardized microdilution method is commonly employed to determine the MIC and MFC of antifungal agents.[6]
-
Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Spore suspensions are prepared and adjusted to a final concentration of approximately 1-5 x 10^5 CFU/mL in a suitable broth medium (e.g., RPMI-1640).
-
Drug Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Gene Expression Analysis by qRT-PCR
To investigate the effect of magnolol on the expression of genes related to virulence and signaling pathways, quantitative real-time PCR (qRT-PCR) is utilized.[4][9]
-
RNA Extraction: Candida albicans cells are treated with magnolol at various concentrations. Total RNA is then extracted using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., RHO1, PKC1, CEK1, etc.) and a reference gene (e.g., ACT1). The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalized to the reference gene.
Conclusion
The collective evidence strongly supports the potential of magnolol and its derivatives as a foundation for the development of new antifungal drugs. Their broad-spectrum activity, coupled with a multi-faceted mechanism of action that includes the disruption of key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The provided data and protocols serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of magnolol and honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Magnolol Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways [frontiersin.org]
- 10. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antifungal Agent 17: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the disposal of "Antifungal agent 17," a designation that may refer to at least two distinct chemical entities. To ensure safe handling and compliance, it is crucial to first identify the specific agent in use.
Identifying Your this compound
Two substances are commonly referred to as "this compound":
-
FireWall™ 17 WP Fungicide/Bactericide: The active ingredient in this formulation is Streptomycin Sulfate . It is used in agricultural and ornamental plant applications to control bacterial diseases.[1]
-
This compound (HY-141846): A research chemical with the molecular formula C18H16Br2O2. It has shown efficacy against B. cinerea.[2]
The disposal procedures for these two agents differ significantly. Consult your product's Safety Data Sheet (SDS) to confirm its identity and composition.
Disposal Procedures for FireWall™ 17 WP (Streptomycin Sulfate)
As an antibiotic-based fungicide, the primary concern with the disposal of Streptomycin Sulfate is the potential for environmental contamination and the development of antibiotic-resistant microorganisms.[3]
Step-by-Step Disposal Protocol:
-
Do Not Discharge into Drains or Waterways: Under no circumstances should this product be allowed to enter drains or water supplies.[4] Improper disposal of antibiotics into the environment is a significant contributor to antimicrobial resistance.[3][5]
-
Small Spills: For small spills, collect the liquid or solidify it with an absorbent material.[6]
-
Container Disposal: Once the container is empty, scratch out all personal or proprietary information on the label.[7]
-
Waste Collection: Package the collected waste and empty containers for disposal according to local, state, and federal regulations.[6]
-
Consult Waste Management Professionals: Contact a licensed professional waste disposal service to dispose of this material.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 5000 mg/kg | [6] |
| Dermal LD50 (Rabbit) | 0.5 ml dose level | [6] |
| pH | 5.5 | [6] |
Experimental Protocol Reference: While specific experimental protocols for disposal are not detailed, the principles are derived from standard safety and environmental regulations for chemical waste.[8] The provided LD50 values are determined through standardized toxicological testing protocols.
Disposal Procedures for this compound (HY-141846)
This compound is intended for research use only.[2] As with any research chemical, it must be handled and disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Avoid Dust Formation and Contact: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid breathing dust, vapors, or mist.[4]
-
Accidental Release Measures: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[4] Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment if applicable.[4]
-
Waste Segregation: Collect waste in a suitable, closed container labeled for chemical waste disposal.[4]
-
Professional Disposal: The disposal of this chemical must be handled by a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C18H16Br2O2 | [2] |
| Molecular Weight | 424.13 | [2] |
| EC50 against B. cinerea | 2.86 μg/mL | [2] |
Experimental Protocol Reference: The EC50 value is determined through antifungal susceptibility testing (AFST), likely using a broth microdilution method where various concentrations of the antifungal agent are tested against the fungal organism to determine the concentration that inhibits growth by 50%.[9]
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals, applicable to both forms of "this compound."
Caption: General workflow for laboratory chemical waste disposal.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult the specific Safety Data Sheet for your product and adhere to your institution's waste disposal policies and local regulations.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. targetmol.com [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. tagpestcontrol.com [tagpestcontrol.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling of Antifungal Agent 17: A Guide for Laboratory Professionals
Providing critical, immediate safety protocols and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 17. This guide delivers procedural, step-by-step guidance to directly address operational questions, ensuring user safety and building trust through comprehensive information that extends beyond the product itself.
Understanding this compound
This compound, also identified as AMP-17, is a recombinant antimicrobial peptide derived from Musca domestica.[1][2][3] It has demonstrated significant antifungal properties against various pathogenic fungi, including Botrytis cinerea and Cryptococcus neoformans.[1][2][3][4][5] While it is noted for its low hemolytic rate and stability under varying temperatures and salt concentrations, it is sensitive to proteases.[1][2] This product is intended for research use only.[4]
Crucial Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on best practices for handling novel, powdered chemical and biological agents in a laboratory setting. Users must consult the supplier-specific SDS for detailed safety information before handling this compound.
Personal Protective Equipment (PPE) Protocols
A thorough risk assessment is imperative before beginning any work with this compound. The minimum required PPE for handling this agent is outlined below.
Core PPE Requirements:
-
Lab Coat: A standard, buttoned lab coat should be worn to protect clothing and skin from potential contamination.[1]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[6] For tasks with a higher risk of splash or when handling stock solutions, consider double-gloving.[4]
-
Eye Protection: Safety glasses with side shields are mandatory.[6] When there is a risk of splashing, safety goggles or a face shield worn over safety glasses are required.[1][6]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4]
Respiratory Protection:
Due to the powdered nature of this compound, there is a risk of aerosolization when handling the solid form.
-
Weighing and Aliquoting: These procedures should be performed in a chemical fume hood or a biological safety cabinet to minimize inhalation exposure. If a fume hood is not available, a dust mask or a fitted N95 respirator should be used.
-
Handling Solutions: When working with solutions of this compound, standard laboratory ventilation is typically sufficient.
Quantitative Data Summary: PPE Recommendations by Task
For clarity and easy comparison, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Lab Coat | Gloves (Nitrile) | Eye Protection | Respiratory Protection |
| Receiving and Unpacking | ✔ | ✔ | Safety Glasses | Not generally required |
| Weighing and Aliquoting (Solid) | ✔ | ✔ | Safety Goggles | Fume Hood / N95 Respirator |
| Preparing Stock Solutions | ✔ | ✔ | Safety Goggles | Fume Hood |
| Performing in-vitro Assays | ✔ | ✔ | Safety Glasses | Not generally required |
| Performing in-vivo Studies | ✔ | ✔ | Safety Glasses | Task-dependent |
Experimental Workflow and Safety Procedures
The following diagram illustrates the general workflow for handling this compound, incorporating key safety checkpoints.
Caption: A flowchart outlining the key steps and safety considerations from preparation to disposal when working with this compound.
Disposal Plan
All waste materials that have come into contact with this compound should be considered chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should then be decontaminated. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
- 1. westlab.com.au [westlab.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
